molecular formula C15H14O7 B1596251 (+)-Leucocyanidin CAS No. 69256-15-1

(+)-Leucocyanidin

货号: B1596251
CAS 编号: 69256-15-1
分子量: 306.27 g/mol
InChI 键: SBZWTSHAFILOTE-QLFBSQMISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-Leucocyanidin has been reported in Terminalia arjuna and Matthiola incana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZWTSHAFILOTE-QLFBSQMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H]([C@@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69256-15-1
Record name (+)-Leucocyanidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069256151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

(+)-Leucocyanidin biosynthesis pathway in Vitis vinifera

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the (+)-Leucocyanidin Biosynthesis Pathway in Vitis vinifera

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a pivotal intermediate in the flavonoid biosynthetic pathway in Vitis vinifera (grapevine), serving as a precursor for the synthesis of both proanthocyanidins (condensed tannins) and anthocyanins. These compounds are of significant interest due to their impact on the organoleptic properties of wine and their potential health benefits, including antioxidant and cardioprotective effects. This technical guide provides a detailed overview of the core this compound biosynthesis pathway, including the key enzymes, their genetic regulation, and available quantitative data. Experimental methodologies are also described to facilitate further research in this area.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general flavonoid pathway and diverges at the level of dihydroflavonols. The core pathway involves the sequential action of several key enzymes, which are tightly regulated at the transcriptional level.

The central steps in the formation of this compound and its immediate downstream products in Vitis vinifera are:

  • Dihydroflavonol 4-Reductase (DFR) : This enzyme catalyzes the stereospecific reduction of dihydroflavonols to their corresponding leucoanthocyanidins (flavan-3,4-diols). In the case of leucocyanidin synthesis, dihydroquercetin is reduced to this compound. The reaction is NADPH-dependent.[1]

  • Leucoanthocyanidin Dioxygenase (LDOX)/Anthocyanidin Synthase (ANS) : LDOX, also known as ANS, is a 2-oxoglutarate-dependent dioxygenase that catalyzes the oxidation of leucoanthocyanidins to anthocyanidins.[2][3] this compound is converted to cyanidin. This step is a critical branch point, as the product can either be channeled towards anthocyanin production or be used in the synthesis of proanthocyanidin subunits.

  • Leucoanthocyanidin Reductase (LAR) : This enzyme directly converts this compound into (+)-catechin, a flavan-3-ol monomer that serves as a building block for proanthocyanidins.[4] This reaction represents a key commitment of the flux from leucocyanidin towards condensed tannin biosynthesis.

Genetic Regulation

The expression of the genes encoding these enzymes is a primary mechanism for regulating the flow of metabolites through the pathway. In Vitis vinifera, these genes include:

  • VvDFR : Encodes dihydroflavonol 4-reductase.

  • VvLDOX (or VvANS): Encodes leucoanthocyanidin dioxygenase.

  • VvLAR1 and VvLAR2 : Two genes encoding leucoanthocyanidin reductase.

The coordinated expression of these genes is controlled by a network of transcription factors, with VvMYBPA1 being a key regulator of proanthocyanidin synthesis. VvMYBPA1 has been shown to activate the promoters of both VvLAR and another key enzyme in proanthocyanidin synthesis, anthocyanidin reductase (ANR).

Signaling Pathway Diagram

Leucocyanidin_Biosynthesis_Pathway cluster_upstream Upstream Flavonoid Pathway cluster_core Core this compound Pathway cluster_downstream Downstream Products Flavanones Flavanones Dihydroflavonols Dihydroflavonols Flavanones->Dihydroflavonols F3H Dihydroquercetin Dihydroquercetin This compound This compound Dihydroquercetin->this compound DFR (VvDFR) Cyanidin Cyanidin This compound->Cyanidin LDOX/ANS (VvLDOX) (+)-Catechin (+)-Catechin This compound->(+)-Catechin LAR (VvLAR1, VvLAR2) Anthocyanins Anthocyanins Cyanidin->Anthocyanins Proanthocyanidins Proanthocyanidins (+)-Catechin->Proanthocyanidins Recombinant_Protein_Workflow Gene Cloning Gene Cloning Vector Ligation Vector Ligation Gene Cloning->Vector Ligation cDNA of VvDFR, VvLDOX, or VvLAR E. coli Transformation E. coli Transformation Vector Ligation->E. coli Transformation Expression vector (e.g., pET) Protein Expression Protein Expression E. coli Transformation->Protein Expression IPTG induction Cell Lysis Cell Lysis Protein Expression->Cell Lysis Purification Purification Cell Lysis->Purification e.g., Ni-NTA affinity chromatography Enzyme Assay Enzyme Assay Purification->Enzyme Assay RTqPCR_Workflow Tissue Sampling Tissue Sampling RNA Extraction RNA Extraction Tissue Sampling->RNA Extraction Grape berry tissues cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Reverse Transcription RT-qPCR RT-qPCR cDNA Synthesis->RT-qPCR Gene-specific primers (VvDFR, VvLDOX, VvLAR) Data Analysis Data Analysis RT-qPCR->Data Analysis Relative quantification (e.g., ΔΔCt method)

References

An In-depth Technical Guide to (+)-Leucocyanidin: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Leucocyanidin, a member of the leucoanthocyanidin class of flavonoids, is a colorless natural product with significant biological relevance. As a key intermediate in the biosynthesis of proanthocyanidins and anthocyanins, its stereochemistry plays a pivotal role in determining the downstream products and their subsequent physiological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies associated with this compound, tailored for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a flavan-3,4-diol with the systematic IUPAC name (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol.[1] Its chemical structure is characterized by a C6-C3-C6 flavonoid backbone. The fundamental properties of Leucocyanidin are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₄O₇[1][2][3]
Molecular Weight 306.27 g/mol [2]
IUPAC Name (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol
Systematic IUPAC Name (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol
CAS Number 480-17-1
Appearance Colorless compound
Class Leucoanthocyanidin, Flavan-3,4-diol

Stereochemistry of this compound

The stereochemistry of Leucocyanidin is crucial to its biological function, with chiral centers located at the C2, C3, and C4 positions of the heterocyclic C-ring. This results in several possible stereoisomers. The "(+)" designation in this compound refers to its dextrorotatory optical activity.

The two most biologically relevant stereoisomers of this compound are:

  • (+)-(2R,3S,4S)-Leucocyanidin (3,4-cis): This is the natural isomer that serves as a substrate for anthocyanidin synthase (ANS).

  • (+)-(2R,3S,4R)-Leucocyanidin (3,4-trans): This isomer can be synthesized chemically and shows different reactivity with biosynthetic enzymes.

The absolute configuration of these stereoisomers dictates their interaction with enzymes in the flavonoid biosynthetic pathway. For instance, leucoanthocyanidin reductase (LAR) specifically utilizes the 3,4-cis isomer to produce (+)-catechin.

Quantitative Spectroscopic and Structural Data

Mass Spectrometry

Mass spectrometry is a key technique for the identification and structural elucidation of Leucocyanidin. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals distinct fragmentation patterns for the 3,4-cis and 3,4-trans stereoisomers. The primary fragmentation involves the retro-Diels-Alder (rDA) fission of the heterocyclic C-ring. A notable difference is the mode of dehydration from the 3,4-diol in the positive ionization mode.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Stereoisomer DifferentiationReference(s)
ESI-Negative305.06 [M-H]⁻287, 179, 151, 125Fragmentation patterns are generally similar.
ESI-Positive307.08 [M+H]⁺289 [M+H-H₂O]⁺, 271 [M+H-2H₂O]⁺, 153, 139 (rDA)The 3,4-cis isomer shows loss of a hydroxyl group from either C3 or C4, while the 3,4-trans isomer primarily loses from C3.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise stereochemistry of this compound isomers. While a complete, tabulated set of assigned ¹H and ¹³C NMR data for both the 3,4-cis and 3,4-trans isomers is not available in the provided search results, published literature confirms that NMR has been used to verify their structures. The relative stereochemistry can be deduced from the coupling constants (J values) of the protons on the C-ring and through-space correlations observed in NOESY experiments.

Note: For researchers requiring definitive NMR data, it is recommended to consult the full text and supplementary information of specialized publications on the synthesis and characterization of Leucocyanidin stereoisomers.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of (+)-dihydroquercetin (taxifolin) using sodium borohydride (NaBH₄). This reaction typically yields a mixture of the 3,4-cis and 3,4-trans stereoisomers.

Protocol Outline: Reduction of (+)-Dihydroquercetin

  • Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Cooling: Cool the solution in an ice bath to 0-4 °C.

  • Reduction: Slowly add a solution of sodium borohydride in the same solvent to the cooled dihydroquercetin solution with constant stirring. The molar ratio of NaBH₄ to dihydroquercetin is a critical parameter to control the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the dropwise addition of a weak acid, such as dilute acetic acid, until the effervescence ceases.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of leucocyanidin stereoisomers, can be purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Enzymatic Conversion of this compound

Protocol Outline: Anthocyanidin Synthase (ANS) Assay

This assay measures the conversion of (+)-(2R,3S,4S)-leucocyanidin to cyanidin.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), ferrous sulfate, 2-oxoglutarate, sodium ascorbate, and the purified recombinant ANS enzyme.

  • Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin in a minimal amount of a compatible solvent (e.g., dimethyl sulfoxide).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate or isoamyl alcohol containing hydrochloric acid. This both terminates the enzymatic reaction and extracts the colored anthocyanidin product into the organic phase.

  • Quantification: Centrifuge the mixture to separate the phases and measure the absorbance of the organic layer at the λmax for cyanidin (around 520-540 nm). Product identity can be confirmed by HPLC analysis against an authentic cyanidin standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving this compound.

Biosynthetic Pathway of this compound and its Conversion Dihydroquercetin (+)-Dihydroquercetin Leucocyanidin_cis (+)-(2R,3S,4S)-Leucocyanidin (3,4-cis) Dihydroquercetin->Leucocyanidin_cis DFR Leucocyanidin_trans (+)-(2R,3S,4R)-Leucocyanidin (3,4-trans) Dihydroquercetin->Leucocyanidin_trans NaBH4 Reduction Catechin (+)-Catechin Leucocyanidin_cis->Catechin LAR Cyanidin Cyanidin Leucocyanidin_cis->Cyanidin ANS

Caption: Biosynthetic and synthetic routes to this compound stereoisomers and their enzymatic conversions.

Experimental Workflow for the Synthesis and Purification of this compound start Start: (+)-Dihydroquercetin dissolve Dissolve in Methanol start->dissolve cool Cool to 0-4 °C dissolve->cool reduce Add NaBH4 Solution cool->reduce monitor Monitor by TLC reduce->monitor quench Quench with Acetic Acid monitor->quench concentrate1 Remove Methanol quench->concentrate1 extract Extract with Ethyl Acetate concentrate1->extract dry Dry and Concentrate extract->dry purify Purify by HPLC dry->purify end End: Pure this compound Stereoisomers purify->end

Caption: Step-by-step workflow for the chemical synthesis and purification of this compound.

Conclusion

This compound remains a molecule of significant interest due to its central role in flavonoid biosynthesis and its potential pharmacological applications. A thorough understanding of its chemical structure, and particularly its stereochemistry, is paramount for researchers aiming to harness its biological activities. This guide provides a foundational understanding and practical methodologies for the study of this compound. Further research, including the determination of its crystal structure and the full elucidation of its NMR spectral data, will undoubtedly provide deeper insights into its structure-activity relationships.

References

An In-depth Technical Guide to (+)-Leucocyanidin: Natural Sources, Plant Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Leucocyanidin, a flavan-3,4-diol, is a colorless leucoanthocyanidin that serves as a pivotal intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in a wide array of plant species. As a member of the flavonoid family, it has garnered significant interest for its potential health benefits, including its antioxidant properties. This technical guide provides a comprehensive overview of the natural sources and plant distribution of this compound, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Natural Sources and Plant Distribution

This compound is widely distributed throughout the plant kingdom. It is a precursor to condensed tannins, which are abundant in the bark, leaves, fruits, and seeds of many plants, contributing to their astringency and defense mechanisms. While qualitative data on its presence is extensive, quantitative data for this compound itself is less common than for its downstream products like procyanidins and anthocyanins.

The following table summarizes the known natural sources of leucocyanidin. It is important to note that much of the quantitative data available is for total proanthocyanidins or flavan-3-ols, for which leucocyanidin is a direct precursor.

Plant FamilyGenus and SpeciesCommon NamePlant Part(s)Reported Proanthocyanidin/Flavan-3-ol Content (mg/g dry weight, unless otherwise noted)
Anacardiaceae Anacardium occidentaleCashewNot specified
Areaceae Areca catechuAreca nutNot specified
Asiminaceae Asimina trilobaPawpawNot specified
Betulaceae Betula sp.BirchBarkNot specified
Cannabaceae Humulus lupulusHopNot specified
Clusiaceae Hypericum perforatumSt. John's WortNot specified
Ebenaceae Diospyros sp.PersimmonFruitNot specified
Ericaceae Vaccinium sp.Blueberry, CranberryFruitNot specified
Fabaceae Arachis hypogaeaPeanutNot specified
Gleditsia triacanthosHoney locustNot specified
Medicago sativaAlfalfaLeaves, Flowers, SeedsNot specified
Lotus japonicusLeaves, Flowers, SeedsNot specified
Lotus uliginosusLeaves, Flowers, SeedsNot specified
Hedysarum sulfurescensLeaves, Flowers, SeedsNot specified
Robinia pseudoacaciaBlack locustLeaves, Flowers, SeedsNot specified
Vicia fabaFava beanNot specified
Fagaceae Quercus albaWhite oakNot specified
Quercus roburEnglish oakNot specified
Hamamelidaceae Hamamelis virginianaWitch-hazelNot specified
Hippocastanaceae Aesculus hippocastanumHorse-chestnutNot specified
Lauraceae Cinnamomum camphoraCamphor treeNot specified
Laurus nobilisBay laurelNot specified
Magnoliaceae Magnolia denudataYulan magnoliaNot specified
Malvaceae Malva sylvestrisCommon mallowNot specified
Theobroma cacaoCacaoBeansTotal Procyanidins: 63 - 107.13 mg/100g in fermented and dried beans
Musaceae Musa acuminata × balbisianaBananaNot specified
Nelumbonaceae Nelumbo nuciferaSacred lotusNot specified
Pinaceae Pinus strobusEastern white pineBarkProanthocyanidins are a major component
Pinus pinasterMaritime pineBarkProanthocyanidins are a major component
Poaceae Hordeum vulgareBarleyNot specified
Zea maysMaizeNot specified
Polygonaceae Rumex hymenosepalusCanaigreNot specified
Psidiaceae Psidium guajavaGuavaNot specified
Rhamnaceae Ziziphus jujubaJujubeNot specified
Rosaceae Cerasus vulgarisSour cherryNot specified
Prunus serotinaBlack cherryNot specified
Sapindaceae Litchi chinensisLycheeNot specified
Schisandraceae Schinus terebinthifoliusBrazilian peppertreeNot specified
Terminaliaceae Terminalia arjunaArjun treeNot specified
Terminalia catappaIndian almondNot specified
Urticaceae Urtica dioicaStinging nettleNot specified
Vitaceae Vitis viniferaGrapeSeedsTotal Proanthocyanidins: 159 - 35.3 mg/g of seed (dry weight)

Biosynthetic Pathway of this compound

This compound is synthesized via the flavonoid biosynthetic pathway. The immediate precursor is (+)-dihydroquercetin (taxifolin), which is reduced by the enzyme Dihydroflavonol 4-reductase (DFR). From leucocyanidin, the pathway can branch towards the formation of anthocyanins through the action of Anthocyanidin synthase (ANS), also known as Leucoanthocyanidin dioxygenase (LDOX), or towards the formation of catechins, the building blocks of proanthocyanidins, via Leucoanthocyanidin reductase (LAR).

Leucocyanidin_Biosynthesis cluster_precursors Upstream Flavonoid Pathway cluster_core Leucocyanidin Synthesis and Fate cluster_downstream Downstream Pathways Flavanone Flavanone Dihydroflavonol (+)-Dihydroquercetin Flavanone->Dihydroflavonol F3H Leucocyanidin This compound Dihydroflavonol->Leucocyanidin DFR Anthocyanidins Cyanidin Leucocyanidin->Anthocyanidins ANS/LDOX Catechins (+)-Catechin Leucocyanidin->Catechins LAR Proanthocyanidins Proanthocyanidins (Condensed Tannins) Catechins->Proanthocyanidins Polymerization DFR DFR ANS/LDOX ANS/LDOX LAR LAR Polymerization Polymerization

Caption: Biosynthetic pathway of this compound and its subsequent conversion.

Experimental Protocols

The extraction, isolation, and quantification of this compound often involve general methods applicable to flavonoids and proanthocyanidins. Due to its reactive nature, care must be taken to avoid degradation during these processes.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of leucocyanidin and other proanthocyanidins from plant tissues.

Workflow Diagram:

Extraction_Workflow start Start: Fresh or Lyophilized Plant Material grind Grind to a fine powder (e.g., in liquid nitrogen) start->grind extract Extract with 70% aqueous acetone (containing 0.1% ascorbic acid) at 4°C with agitation grind->extract centrifuge Centrifuge to pellet solid debris extract->centrifuge supernatant Collect supernatant centrifuge->supernatant partition Partition against hexane (to remove lipids and chlorophyll) supernatant->partition aqueous_phase Collect aqueous phase partition->aqueous_phase concentrate Concentrate under vacuum (e.g., rotary evaporator) aqueous_phase->concentrate end End: Crude Leucocyanidin-rich Extract concentrate->end

Caption: General workflow for the extraction of this compound from plant material.

Detailed Methodology:

  • Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. Dried material should be ground to a fine powder.

  • Extraction:

    • Suspend the powdered plant material in 70% (v/v) aqueous acetone containing 0.1% (w/v) ascorbic acid to prevent oxidation. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Agitate the suspension at 4°C for 1-2 hours.

  • Clarification:

    • Centrifuge the suspension at 4,000 x g for 15 minutes at 4°C to pellet the solid material.

    • Collect the supernatant.

  • Purification (Optional):

    • To remove lipids and chlorophyll, partition the supernatant against an equal volume of hexane.

    • Collect the lower aqueous phase.

  • Concentration:

    • Remove the acetone from the aqueous phase under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • The resulting aqueous extract can be used for further purification or analysis.

Purification of this compound by Column Chromatography

Further purification can be achieved using column chromatography, typically with Sephadex LH-20.

Methodology:

  • Column Preparation: Swell Sephadex LH-20 resin in the desired mobile phase (e.g., ethanol or methanol) and pack it into a glass column.

  • Sample Loading: Dissolve the concentrated crude extract in a minimal volume of the mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient of solvents. A common sequence is to start with methanol, followed by increasing concentrations of acetone in methanol.

  • Fraction Collection: Collect fractions and monitor the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing leucocyanidin can be identified by their characteristic reactions with specific spray reagents (e.g., vanillin-HCl).

  • Pooling and Concentration: Pool the fractions containing the purified leucocyanidin and concentrate under vacuum.

Quantification of this compound

a) High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the separation and quantification of flavonoids.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS) is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is commonly employed using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; followed by re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • DAD: Monitor at 280 nm for flavan-3-ols.

    • MS/MS: For higher specificity and sensitivity, use electrospray ionization (ESI) in positive mode, monitoring for the specific mass-to-charge ratio (m/z) of leucocyanidin and its fragments.

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified this compound standard.

b) 4-Dimethylaminocinnamaldehyde (DMACA) Assay

This colorimetric assay is highly specific for flavan-3,4-diols and flavan-3-ols.

Methodology:

  • Reagent Preparation: Prepare a solution of 0.1% (w/v) DMACA in a mixture of methanol and concentrated HCl (1:1, v/v). This reagent should be prepared fresh.

  • Assay:

    • Add an aliquot of the plant extract to a microplate well or a cuvette.

    • Add the DMACA reagent and incubate at room temperature for 15-20 minutes.

    • Measure the absorbance at 640 nm.

  • Quantification: Create a standard curve using a known concentration of (+)-catechin or a purified leucocyanidin standard. Express the results as catechin equivalents.

Enzyme Assays for Biosynthetic Pathway Characterization

a) Leucoanthocyanidin Reductase (LAR) Assay

This assay measures the conversion of leucocyanidin to catechin.

Methodology:

  • Enzyme Extraction: Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, containing PVPP, ascorbate, and β-mercaptoethanol). Centrifuge to obtain a crude enzyme extract.

  • Assay Mixture: Combine the enzyme extract with a buffered solution containing this compound and NADPH.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Analysis: Stop the reaction (e.g., by adding ethyl acetate) and analyze the formation of (+)-catechin by HPLC as described above.

b) Anthocyanidin Synthase (ANS) Assay

This assay measures the conversion of leucocyanidin to anthocyanidin.

Methodology:

  • Enzyme Extraction: Similar to the LAR assay, obtain a crude enzyme extract from the plant tissue of interest.

  • Assay Mixture: Combine the enzyme extract with a buffered solution containing this compound, 2-oxoglutarate, ascorbate, and Fe(II)SO₄.

  • Incubation: Incubate the mixture at 30°C.

  • Analysis: Acidify the reaction mixture with HCl to convert the unstable colored flavylium cation to the stable anthocyanidin. Measure the absorbance at approximately 520 nm or analyze the product by HPLC.

Conclusion

This compound is a key metabolite in the flavonoid pathway, leading to the formation of important classes of plant secondary metabolites. Its widespread distribution in the plant kingdom makes it a compound of interest for its potential applications in the food, pharmaceutical, and nutraceutical industries. The protocols outlined in this guide provide a framework for the extraction, purification, and quantification of this compound, enabling further research into its biological activities and potential applications. The provided visualization of its biosynthetic pathway offers a clear understanding of its central role in flavonoid metabolism.

The Pivotal Role of (+)-Leucocyanidin in Proanthocyanidin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of proanthocyanidins (PAs), also known as condensed tannins, with a central focus on the critical intermediate, (+)-leucocyanidin. PAs are a class of polyphenolic compounds abundant in various plant tissues, renowned for their significant impact on human health, including antioxidant, anti-inflammatory, and cardioprotective properties. Understanding the intricate enzymatic pathways governing their synthesis is paramount for harnessing their therapeutic potential. This document details the enzymatic conversion of this compound, the key enzymes involved, their kinetic properties, and the experimental methodologies used to elucidate this vital biosynthetic pathway.

The Central Role of this compound in the Flavonoid Pathway

This compound, a flavan-3,4-diol, occupies a crucial branch point in the flavonoid biosynthetic pathway. It serves as a common precursor for the synthesis of both anthocyanins, which are responsible for plant pigmentation, and proanthocyanidins, which are polymers of flavan-3-ol units.[1][2][3] The metabolic fate of leucocyanidin is determined by the action of two key competing enzymes: anthocyanidin synthase (ANS) and leucoanthocyanidin reductase (LAR).[4][5]

Enzymatic Conversion of this compound: The Gateways to Proanthocyanidin Synthesis

The biosynthesis of the monomeric units of proanthocyanidins from leucocyanidin is primarily governed by two distinct enzymatic pathways, leading to the formation of the two principal flavan-3-ol stereoisomers: (+)-catechin and (-)-epicatechin.

Leucoanthocyanidin Reductase (LAR): The Pathway to (+)-Catechin

Leucoanthocyanidin reductase (LAR) directly converts this compound into the 2,3-trans-flavan-3-ol, (+)-catechin. This reaction is a critical step in the formation of PAs in many plant species. The enzyme utilizes NADPH as a cofactor for the reduction reaction.

Anthocyanidin Reductase (ANR): The Pathway to (-)-Epicatechin

The formation of the 2,3-cis-flavan-3-ol, (-)-epicatechin, follows a two-step process from this compound. First, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucocyanidin to the colored anthocyanidin, cyanidin. Subsequently, anthocyanidin reductase (ANR) reduces cyanidin to (-)-epicatechin in an NADPH-dependent manner.

These two pathways, initiated from the common precursor this compound, provide the essential building blocks—(+)-catechin and (-)-epicatechin—which serve as both starter and extension units for the polymerization of proanthocyanidins.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the conversion of leucocyanidin and its derivatives in proanthocyanidin synthesis.

Table 1: Kinetic Parameters of Anthocyanidin Reductase (ANR)

Enzyme SourceSubstrateKM (µM)VmaxOptimal pHOptimal Temperature (°C)Reference
Vitis viniferaCyanidin2.82 ± 0.66-7.530
Mangifera indica (MiANR1-2)CyanidinHighest KM of 3 isoformsHighest Vmax of 3 isoformsAcidic30
Mangifera indica (MiANR1-3)CyanidinIntermediate KMIntermediate VmaxAcidic30
Mangifera indica (MiANR1-1)CyanidinLowest KMLowest VmaxAcidic30
Blueberry (VbANR)Cyanidin--4.040

Table 2: Specific Activity of Leucoanthocyanidin Reductase (LAR)

Enzyme SourceSubstrateSpecific ActivityReference
Desmodium uncinatum3,4-cis-leucocyanidin~10 µmol min-1 mg-1 protein

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of proanthocyanidin synthesis from this compound.

Expression and Purification of Recombinant LAR and ANR Enzymes

Objective: To produce active LAR and ANR enzymes for in vitro assays.

Methodology:

  • Gene Cloning: The full-length cDNAs of VvLAR1, VvLAR2, and VvANR are cloned from grapevine berries.

  • Vector Construction: The cloned cDNAs are introduced into an expression vector, such as pGEX-4T-1, for expression as glutathione S-transferase (GST) fusion proteins.

  • Bacterial Expression: The expression vectors are transformed into a suitable E. coli strain (e.g., DH5α or BL21(DE3)). Bacterial cultures are grown to an optimal density (e.g., OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cells are lysed by sonication on ice.

  • Protein Purification: The fusion proteins are purified from the cell lysate using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA resin for His-tagged proteins). The purity of the recombinant proteins is assessed by SDS-PAGE.

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

Objective: To determine the enzymatic activity of LAR in converting leucocyanidin to catechin.

Methodology:

  • Substrate Preparation: 3,4-cis-leucocyanidin is used as the substrate.

  • Reaction Mixture: The assay is typically performed in a final volume of 200 µL containing 100 mM Tris-HCl (pH 7.5), 1 mM NADPH, 0.1 mM 3,4-cis-leucocyanidin, and a specified amount of purified recombinant LAR protein (e.g., 1 mg).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: The reaction is stopped, for example, by the addition of ethyl acetate.

  • Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of catechin formed.

Anthocyanidin Reductase (ANR) Enzyme Assay

Objective: To determine the enzymatic activity of ANR in converting cyanidin to epicatechin.

Methodology:

  • Substrate Preparation: Cyanidin chloride is used as the substrate.

  • Reaction Mixture: A typical reaction mixture (200 µL) contains 100 mM Tris-HCl (pH 6.0), 1 mM NADPH, 0.1 mM cyanidin, and a specified amount of purified recombinant ANR protein (e.g., 1 mg).

  • Incubation: The reaction is incubated at the optimal temperature for the specific ANR enzyme (e.g., 30°C or 45°C) for a set time (e.g., 20 minutes).

  • Enzyme Activity Determination: ANR activity can be determined by measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH. Alternatively, the formation of epicatechin can be quantified by HPLC.

HPLC Analysis of Proanthocyanidins and their Monomers

Objective: To separate and quantify the products of LAR and ANR enzymatic reactions.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm) is used.

  • Mobile Phase: A gradient of two solvents is typically employed. For example, solvent A: 0.4% phosphoric acid in water, and solvent B: methanol. The gradient can be programmed to achieve optimal separation of catechins, epicatechins, and procyanidin oligomers.

  • Detection: Detection is commonly performed using a UV detector at 280 nm. For enhanced sensitivity and selectivity, fluorescence detection or mass spectrometry (MS) can be coupled to the HPLC system.

  • Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated with authentic standards of (+)-catechin and (-)-epicatechin.

Quantitative Analysis of Flavan-3-ols using the DMACA Reagent

Objective: To quantify the total flavan-3-ol content in a sample.

Methodology:

  • Reagent Preparation: A solution of p-dimethylaminocinnamaldehyde (DMACA) is prepared in an acidified alcohol solution (e.g., methanol or ethanol).

  • Sample Preparation: The sample containing flavan-3-ols is extracted with a suitable solvent (e.g., methanol).

  • Reaction: The sample extract is mixed with the DMACA reagent. The reaction is specific for flavan-3-ols and produces a blue-colored adduct.

  • Spectrophotometric Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance, typically around 640 nm.

  • Quantification: The total flavan-3-ol content is determined by comparing the absorbance to a standard curve prepared using a known concentration of a flavan-3-ol standard, such as (+)-catechin.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proanthocyanidin biosynthesis pathway and a typical experimental workflow.

Proanthocyanidin_Biosynthesis Dihydroquercetin Dihydroquercetin Leucocyanidin This compound Dihydroquercetin->Leucocyanidin DFR Catechin (+)-Catechin (2,3-trans-flavan-3-ol) Leucocyanidin->Catechin LAR (NADPH) Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Proanthocyanidins Proanthocyanidins (Condensed Tannins) Catechin->Proanthocyanidins Polymerization Epicatechin (-)-Epicatechin (2,3-cis-flavan-3-ol) Cyanidin->Epicatechin ANR (NADPH) Epicatechin->Proanthocyanidins Polymerization

Caption: Proanthocyanidin biosynthesis pathway from dihydroquercetin.

Experimental_Workflow Cloning 1. Gene Cloning (LAR/ANR cDNA) Expression 2. Recombinant Protein Expression (E. coli) Cloning->Expression Purification 3. Protein Purification (Affinity Chromatography) Expression->Purification Assay 4. Enzymatic Assay (Substrate + Enzyme + Cofactor) Purification->Assay Analysis 5. Product Analysis (HPLC) Assay->Analysis Quantification 6. Quantification (Standard Curve) Analysis->Quantification

Caption: Experimental workflow for enzyme characterization.

Conclusion

This compound stands as a linchpin in the complex and highly regulated pathway of proanthocyanidin biosynthesis. The enzymatic activities of LAR and ANR dictate the production of the fundamental flavan-3-ol units, thereby influencing the final structure and biological activity of the resulting proanthocyanidin polymers. A thorough understanding of these enzymatic steps, facilitated by the detailed experimental protocols provided, is essential for researchers and professionals in the fields of plant biology, natural product chemistry, and drug development. This knowledge paves the way for the targeted manipulation of this pathway to enhance the production of beneficial proanthocyanidins for nutritional and therapeutic applications.

References

(+)-Leucocyanidin as a Precursor to Anthocyanins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of (+)-leucocyanidin in the biosynthesis of anthocyanins, the pigments responsible for many of the red, purple, and blue colors in plants. The guide details the enzymatic conversion of this compound to cyanidin, the core of anthocyanin synthesis, with a focus on the key enzyme, Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX). We present available quantitative data, detailed experimental protocols for the study of this pathway, and visual representations of the biochemical processes and experimental workflows. This document is intended to be a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development who are interested in the biosynthesis and potential applications of anthocyanins.

Introduction

Anthocyanins are a major class of water-soluble pigments belonging to the flavonoid family. Beyond their role as plant colorants, they are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits. The biosynthesis of anthocyanins is a complex, multi-step process, and understanding the intricacies of this pathway is crucial for the metabolic engineering of plants to enhance anthocyanin production and for the synthesis of novel therapeutic agents.

A key branch point in the flavonoid biosynthetic pathway is the conversion of flavan-3,4-diols, or leucoanthocyanidins, to their corresponding colored anthocyanidins. This compound, a colorless flavan-3,4-cis-diol, serves as the direct precursor to cyanidin, one of the most common anthocyanidins found in nature. This conversion is a critical step that commits the metabolic flux towards anthocyanin production.

This guide will delve into the core of this transformation, providing a detailed examination of the enzymatic reactions, the involved enzymes, and the experimental methodologies used to study this process.

The Biosynthetic Pathway: From this compound to Anthocyanin

The conversion of this compound to a stable anthocyanin involves a two-step enzymatic process.

Step 1: Oxidation of this compound to Cyanidin

The central reaction in this pathway is the oxidation of the colorless this compound to the colored anthocyanidin, cyanidin. This reaction is catalyzed by Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX) .[1][2] ANS is a non-heme, 2-oxoglutarate-dependent dioxygenase that requires specific co-factors to function.[3]

The overall reaction is as follows:

This compound + 2-Oxoglutarate + O₂ --(ANS, Fe²⁺, Ascorbate)--> Cyanidin + Succinate + CO₂ + 2 H₂O

The reaction mechanism is thought to involve the 2-oxoglutarate-dependent conversion of the flavan-3,4-cis-diol to a 3-flaven-2,3-diol (pseudobase), likely through 2,3-desaturation and isomerization.[3] This intermediate is unstable and is further converted to the flavylium cation (cyanidin).

Step 2: Glycosylation of Cyanidin to a Stable Anthocyanin

Anthocyanidins, such as cyanidin, are inherently unstable. To form a stable pigment, they are rapidly glycosylated by the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (3-GT) .[3] This enzyme transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of the cyanidin molecule.

The reaction is as follows:

Cyanidin + UDP-glucose --(3-GT)--> Cyanidin-3-O-glucoside + UDP

The resulting anthocyanin, cyanidin-3-O-glucoside, is a stable, water-soluble pigment that can be stored in the plant's vacuole.

Signaling Pathway Diagram

Anthocyanin_Biosynthesis Leucocyanidin This compound (colorless) Cyanidin Cyanidin (unstable, colored) Leucocyanidin->Cyanidin Oxidation Anthocyanin Cyanidin-3-O-glucoside (stable, colored) Cyanidin->Anthocyanin Glycosylation ANS Anthocyanidin Synthase (ANS/LDOX) ANS->Leucocyanidin ANS->Cyanidin Succinate_CO2 Succinate + CO₂ ANS->Succinate_CO2 ThreeGT UDP-glucose:flavonoid 3-O-glucosyltransferase (3-GT) ThreeGT->Cyanidin ThreeGT->Anthocyanin UDP UDP ThreeGT->UDP Cofactors 2-Oxoglutarate, O₂, Fe²⁺, Ascorbate Cofactors->ANS UDP_glucose UDP-glucose UDP_glucose->ThreeGT

Caption: Biosynthetic pathway from this compound to Cyanidin-3-O-glucoside.

Quantitative Data

While extensive research has been conducted on the anthocyanin biosynthesis pathway, specific quantitative data for the enzymatic conversion of this compound by anthocyanidin synthase (ANS) from various plant sources remains limited in the readily available literature. The following tables summarize the available data.

Table 1: Enzyme Kinetic Parameters for Anthocyanidin Synthase (ANS)

Enzyme SourceSubstrateKm (µM)VmaxReference
Gerbera hybrida(+)-Catechin175Not Reported
Vitis viniferaThis compoundNot ReportedNot Reported-
Petunia hybridaThis compoundNot ReportedNot Reported-
Zea maysThis compoundNot ReportedNot Reported-

Note: While (+)-catechin is not the primary substrate for anthocyanin synthesis, the kinetic data from Gerbera hybrida provides a reference for the enzyme's affinity for flavonoid substrates.

Table 2: Optimal Conditions for Anthocyanidin Synthase (ANS) Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Vitis viniferaNot ReportedNot Reported-
Petunia hybridaNot ReportedNot Reported-
Zea maysNot ReportedNot Reported-

Note: The optimal conditions for ANS activity with this compound as a substrate are not well-documented in the searched literature. However, the in vitro assays are typically conducted under moderately acidic pH conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the conversion of this compound to anthocyanins.

Recombinant Anthocyanidin Synthase (ANS) Expression and Purification

This protocol describes the expression of recombinant ANS in E. coli and its subsequent purification, a common prerequisite for in vitro enzyme assays.

Experimental Workflow Diagram

ANS_Purification_Workflow Start Start: ANS cDNA Cloning Clone into Expression Vector (e.g., pET vector with His-tag) Start->Cloning Transformation Transform E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Grow E. coli Culture Transformation->Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Purification Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Clarification->Purification Analysis Analyze Purity (SDS-PAGE) Purification->Analysis End Purified Recombinant ANS Analysis->End

Caption: Workflow for recombinant ANS expression and purification.

Methodology:

  • Cloning: The full-length cDNA of the target ANS gene is amplified by PCR and cloned into a suitable bacterial expression vector, such as a pET vector containing an N-terminal or C-terminal polyhistidine (His)-tag for affinity purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Harvest and Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged ANS is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Anthocyanidin Synthase (ANS) Enzyme Assay

This protocol outlines a method to determine the activity of ANS in converting this compound to cyanidin.

Methodology:

  • Reaction Mixture: The standard assay mixture (total volume of 200 µL) contains:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 100 µM this compound (substrate)

    • 2 mM 2-Oxoglutarate

    • 1 mM Ascorbate

    • 50 µM FeSO₄

    • Purified recombinant ANS or crude plant extract

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

  • Reaction Termination and Product Extraction: The reaction is terminated by the addition of an equal volume of 1% HCl in methanol. The colored anthocyanidin product is then extracted with an organic solvent, such as isoamyl alcohol.

  • Quantification: The absorbance of the organic phase containing the extracted cyanidin is measured at its maximum absorbance wavelength (λmax ≈ 530-540 nm) using a spectrophotometer. The amount of cyanidin produced can be calculated using the molar extinction coefficient of cyanidin.

HPLC Analysis of Anthocyanins

This protocol provides a general method for the separation and quantification of anthocyanins produced from the enzymatic reaction.

Methodology:

  • Sample Preparation: The reaction mixture after termination is centrifuged to remove any precipitate. The supernatant is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC System and Column: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is used. A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed for anthocyanin separation.

  • Mobile Phase and Gradient: A binary solvent system is typically used:

    • Solvent A: 5% Formic acid in water

    • Solvent B: Acetonitrile or Methanol A gradient elution is performed, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-5% B

    • 35-40 min: 5% B (re-equilibration) The flow rate is typically set at 1.0 mL/min.

  • Detection and Quantification: Anthocyanins are detected at their visible maximum absorbance, typically around 520 nm. Quantification is performed by comparing the peak area of the analyte with that of a standard curve generated using a known concentration of a cyanidin-3-O-glucoside standard. For absolute quantification and structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS/MS).

Conclusion

The enzymatic conversion of this compound to anthocyanins represents a critical juncture in flavonoid biosynthesis, leading to the production of a vast array of pigments with significant biological and commercial importance. While the key enzymes, ANS/LDOX and 3-GT, have been identified and their general functions elucidated, a deeper quantitative understanding of their kinetics and optimal operating conditions is still an area ripe for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to explore these aspects and to further unravel the complexities of anthocyanin biosynthesis. A more profound understanding of this pathway will undoubtedly pave the way for the development of novel strategies for the enhanced production of these valuable compounds in both plant and microbial systems, with wide-ranging applications in the food, pharmaceutical, and cosmetic industries.

References

A Technical Guide to the Discovery and Isolation of (+)-Leucocyanidin from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Leucocyanidin, a flavan-3,4-diol, is a colorless polyphenolic compound belonging to the leucoanthocyanidin class of flavonoids. It serves as a pivotal intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in a wide variety of plants. Due to the established health benefits of proanthocyanidins, there is significant scientific interest in the isolation and characterization of their precursors, including this compound. This technical guide provides an in-depth overview of the discovery, isolation, purification, and characterization of this compound from plant tissues, tailored for researchers, scientists, and professionals in the field of drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key workflows and biosynthetic pathways.

Introduction

The discovery of this compound is intrinsically linked to the study of condensed tannins and anthocyanin biosynthesis in plants. As a direct precursor, it occupies a crucial branch point in the flavonoid biosynthetic pathway. The conversion of this compound to either (+)-catechin (a building block of proanthocyanidins) or cyanidin (an anthocyanin) is catalyzed by the enzymes leucoanthocyanidin reductase (LAR) and anthocyanidin synthase (ANS), respectively. Its presence has been reported in numerous plant species, including unripe banana pulp (Musa sapientum), grape seeds (Vitis vinifera), cocoa beans (Theobroma cacao), and various species of pine bark (Pinus sp.).

This guide will focus on the practical aspects of isolating and characterizing this compound, providing a foundation for further research into its biological activities and potential therapeutic applications.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the broader flavonoid pathway. The pathway originates from the general phenylpropanoid pathway, leading to the formation of chalcones, which are then isomerized to flavanones. A series of enzymatic hydroxylations and reductions convert flavanones into dihydroflavonols, such as dihydroquercetin. Dihydroflavonol 4-reductase (DFR) then reduces dihydroquercetin to form this compound (specifically, the (2R,3S,4S)-cis isomer).

Leucocyanidin_Biosynthesis cluster_pathway Flavonoid Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin (Flavanone) Naringenin (Flavanone) Naringenin Chalcone->Naringenin (Flavanone) CHI Dihydrokaempferol Dihydrokaempferol Naringenin (Flavanone)->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H This compound This compound Dihydroquercetin->this compound DFR (+)-Catechin (+)-Catechin This compound->(+)-Catechin LAR Cyanidin Cyanidin This compound->Cyanidin ANS Proanthocyanidins Proanthocyanidins (+)-Catechin->Proanthocyanidins Anthocyanins Anthocyanins Cyanidin->Anthocyanins

Figure 1: Simplified biosynthetic pathway of this compound and its subsequent conversion.

Quantitative Data on this compound in Plant Tissues

The concentration of this compound can vary significantly depending on the plant species, tissue type, and developmental stage. While comprehensive quantitative data for this compound across a wide range of plants is not extensively documented due to its transient nature as a biosynthetic intermediate, some studies have reported its quantification.

Plant SourceTissueMethod of QuantificationYield of this compoundPurityReference
Unripe Plantain Banana (Musa sapientum L. var. paradisiaca)PulpSolvent Fractionation & HPLC3.3 mg/g (fresh weight)Not Specified[1]
Grape Seeds (Vitis vinifera)SeedsHPLC-DADVaries with cultivar and ripenessNot SpecifiedGeneral literature
Cocoa Beans (Theobroma cacao)BeansLC-MSNot explicitly quantified as leucocyanidinNot Specified[2]
Pine Bark (Pinus sp.)BarkNot SpecifiedNot explicitly quantified as leucocyanidinNot SpecifiedGeneral literature

Note: The quantification of leucocyanidin is often reported as part of the total proanthocyanidin content. The data presented here is based on available specific measurements of leucocyanidin.

Experimental Protocols

General Workflow for Isolation and Purification

The isolation of this compound from plant tissues generally involves a multi-step process encompassing extraction, purification, and characterization. The following diagram illustrates a typical workflow.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization A Plant Material (e.g., Unripe Banana Pulp) B Homogenization with Solvent (e.g., Acetone/Water) A->B C Filtration/Centrifugation B->C D Crude Extract C->D E Solvent Partitioning (e.g., Ethyl Acetate) D->E F Column Chromatography (e.g., Sephadex LH-20) E->F G Preparative HPLC (e.g., C18 column) F->G H Isolated this compound G->H I Spectroscopic Analysis (NMR, MS) H->I

References

Technical Guide to (+)-Leucocyanidin: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth overview of (+)-Leucocyanidin, a flavonoid intermediate crucial in the biosynthesis of proanthocyanidins and anthocyanins. This document details its chemical identity, including its specific CAS number and molecular formula, methods for its synthesis, and its significant biological activities. The information is curated for researchers, scientists, and professionals in drug development, with a focus on experimental data and protocols.

Chemical Identification and Properties

This compound is a flavan-3,4-diol, a class of colorless natural products. Its stereoisomer is specifically identified as (+)-(2R,3S,4R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol. It is also referred to as 2,3-trans-3,4-trans-leucocyanidin.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
CAS Number 69256-15-1
Molecular Formula C₁₅H₁₄O₇
Molecular Weight 306.27 g/mol
IUPAC Name (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Synonyms (+)-(2R,3S,4R)-3,3',4,4',5,7-Hexahydroxyflavan, 2,3-trans-3,4-trans-leucocyanidin

It is important to distinguish this compound from other stereoisomers. The naturally prevalent isomer in many plants is often the cis-isomer, (2R,3S,4S)-leucocyanidin (CAS No. 480-17-1). A generic CAS number for leucocyanidin, 27015-21-0, is also found in the literature and may refer to a mixture of isomers or a polymeric form.

Biosynthesis and Metabolism

This compound is a key intermediate in the flavonoid biosynthetic pathway. It serves as a precursor for the synthesis of both condensed tannins (proanthocyanidins) and colored pigments (anthocyanins).

Leucocyanidin_Biosynthesis Dihydroquercetin (+)-Dihydroquercetin (taxifolin) Leucocyanidin This compound ((2R,3S,4R)-flavan-3,4-diol) Dihydroquercetin->Leucocyanidin Dihydroflavonol 4-reductase (DFR) Catechin (+)-Catechin (Proanthocyanidin starter unit) Leucocyanidin->Catechin Leucoanthocyanidin reductase (LAR) Anthocyanidin Cyanidin (Anthocyanidin) Leucocyanidin->Anthocyanidin Anthocyanidin synthase (ANS) Proanthocyanidins Proanthocyanidins (Condensed Tannins) Catechin->Proanthocyanidins Polymerization

Caption: Biosynthetic pathway of this compound and its conversion.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reduction of (+)-dihydroquercetin (taxifolin) using sodium borohydride.

Protocol: Sodium Borohydride Reduction of (+)-Dihydroquercetin

  • Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent such as ethanol or a mixture of methanol and water.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring. A typical molar ratio of NaBH₄ to dihydroquercetin is in excess to ensure complete reduction. A 25-fold mass excess of NaBH₄ can be used.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically allowed to proceed for several hours (up to 96 hours for maximal reduction) in the dark at room temperature.

  • Quenching and Neutralization: Carefully quench the reaction by the slow addition of a weak acid, such as dilute acetic acid, until the effervescence ceases. Neutralize the solution to approximately pH 7.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • Prepare a series of dilutions of this compound in the same solvent.

  • Reaction Setup:

    • In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 200 µL).

    • Add different volumes of the this compound solutions to achieve a range of final concentrations.

    • Include a control containing only the DPPH solution and the solvent.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.

In Vivo Anti-ulcerogenic Activity Assay

The protective effect of this compound against gastric ulcers can be assessed in animal models.

Protocol: Aspirin-Induced Ulcerogenesis in Pylorus-Ligated Rats

  • Animal Preparation: Use male Wistar rats (150-200 g), fasted for 24-48 hours before the experiment, with free access to water.

  • Dosing:

    • Divide the rats into groups: a negative control group (vehicle), a positive control group (e.g., ranitidine, 50 mg/kg), and treatment groups receiving different doses of this compound (e.g., 125, 250, 500 mg/kg) orally.

  • Pyloric Ligation and Ulcer Induction:

    • One hour after dosing, anesthetize the rats and perform a pyloric ligation.

    • Administer an ulcerogenic agent, such as aspirin (e.g., 200 mg/kg), orally.

  • Sample Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the stomachs.

  • Evaluation:

    • Open the stomachs along the greater curvature and measure the ulcer index (based on the number and severity of lesions).

    • Collect the gastric juice to measure volume, pH, and total acidity.

    • The gastric mucus content can also be determined by staining with Alcian blue.

Biological Activities and Signaling Pathways

This compound and its derivatives, particularly proanthocyanidins, exhibit a range of biological activities.

Table 2: Summary of Biological Activities of this compound and its Derivatives

ActivityDescription
Antioxidant Scavenges free radicals and reduces oxidative stress.
Anti-ulcerogenic Protects the gastric mucosa from damage, potentially by increasing mucus thickness.[1][2]
Anti-inflammatory Proanthocyanidins derived from leucocyanidin can inhibit inflammatory responses by modulating signaling pathways such as MAPK and NF-κB.
Cardioprotective May contribute to cardiovascular health through its antioxidant and anti-inflammatory properties.

Signaling Pathways:

Proanthocyanidins, the polymers derived from this compound, have been shown to influence key cellular signaling pathways involved in inflammation and cell proliferation.

Signaling_Pathway Proanthocyanidins Proanthocyanidins (from Leucocyanidin) IKK IKK Proanthocyanidins->IKK inhibits MAPK MAPK (ERK, JNK, p38) Proanthocyanidins->MAPK inhibits IkappaB IκBα IKK->IkappaB phosphorylates & promotes degradation NFkappaB NF-κB IkappaB->NFkappaB inhibits Inflammation Inflammatory Response (e.g., Cytokine production) NFkappaB->Inflammation promotes transcription MAPK->Inflammation regulates CellProliferation Cell Proliferation & Survival MAPK->CellProliferation regulates

Caption: Proanthocyanidin-mediated inhibition of inflammatory pathways.

Conclusion

This compound is a pivotal molecule in flavonoid research, with significant potential in the development of therapeutic agents due to its antioxidant and cytoprotective properties. The experimental protocols and data presented in this guide offer a foundation for further investigation into its synthesis, biological activities, and mechanisms of action. A clear understanding of the specific stereochemistry, as defined by its CAS number, is essential for accurate and reproducible research in this field.

References

Literature review on (+)-Leucocyanidin biological activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activities of (+)-Leucocyanidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the leucoanthocyanidin class of flavonoids, is a colorless natural product found in various plants, including unripe bananas and grapes.[1][2][3] As a biosynthetic precursor to proanthocyanidins (condensed tannins) and catechins, it plays a crucial role in plant defense mechanisms.[4] Beyond its role in the botanical realm, this compound and its derivatives have garnered significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive review of the current state of knowledge on the biological effects of this compound, with a focus on its therapeutic potential. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Antidiabetic Activity

A dimethoxy derivative of leucocyanidin 3-O-beta-D-galactosyl cellobioside, isolated from the bark of Ficus bengalensis, has demonstrated significant antidiabetic properties. Oral administration of this compound in rats led to a notable decrease in blood sugar levels in both normal and diabetic models. Furthermore, it prompted an increase in serum insulin levels in diabetic rats.[3]

Quantitative Data
CompoundDoseAnimal ModelKey FindingsReference
Leucocyanidin derivative250 mg/kgNormal and alloxan-induced diabetic ratsSignificant decrease in blood sugar; significant increase in serum insulin in diabetic rats.
Leucocyanidin derivative100 mg/kg (one-month treatment)Alloxan-induced diabetic ratsSignificant decrease in blood and urine sugar, certain serum and tissue lipid components, and liver glucose-6-phosphatase activity. Significant increase in body weight and tissue hexokinase and HMG-CoA reductase activities.
Experimental Protocol: Alloxan-Induced Diabetic Rat Model

Objective: To induce a diabetic state in rats to test the antidiabetic efficacy of a test compound.

Materials:

  • Alloxan monohydrate

  • Normal saline (sterile)

  • Glucose solution (5% or 10%)

  • Blood glucose meter and strips

  • Wistar or Sprague Dawley rats

Procedure:

  • Animal Preparation: Healthy adult rats are fasted for 12-16 hours with free access to water.

  • Alloxan Preparation: A fresh solution of alloxan monohydrate is prepared in cold, sterile normal saline immediately before injection. A typical concentration is 5% (w/v).

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of alloxan monohydrate is administered. The dose can range from 120 mg/kg to 150 mg/kg body weight.

  • Hypoglycemia Prevention: To counteract the initial hypoglycemic phase caused by massive insulin release from damaged pancreatic β-cells, rats are given free access to a 5% or 10% glucose solution for the next 24 hours.

  • Confirmation of Diabetes: After 48-72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.

  • Treatment: The diabetic rats are then treated with the test compound (e.g., Leucocyanidin derivative) orally or via the desired route of administration for the specified duration. A control group receives the vehicle, and a positive control group may receive a standard antidiabetic drug like glibenclamide.

  • Monitoring: Blood glucose levels, body weight, and other relevant biochemical parameters are monitored throughout the study period.

Signaling Pathway

While the exact signaling pathway for the leucocyanidin derivative's antidiabetic effect is not fully elucidated, it is suggested to be related to the protection or inhibition of insulin degradation processes. Related anthocyanins have been shown to improve glucose uptake by activating the PI3K/Akt signaling pathway.

Leucocyanidin This compound Derivative Insulin_Degradation Insulin Degradative Processes Leucocyanidin->Insulin_Degradation Inhibits/Protects Insulin Insulin Insulin_Degradation->Insulin Reduces Blood_Glucose Blood Glucose Insulin->Blood_Glucose Decreases

Caption: Proposed mechanism of antidiabetic action.

Antioxidant and Chemopreventive Activities

Leucocyanidins extracted from grape seeds have demonstrated significant antioxidant and antimutagenic properties. In a study on rats, these compounds were shown to modulate the activity of drug-metabolizing enzymes, suggesting a potential role in chemoprevention.

Quantitative Data
CompoundDoseAnimal ModelKey FindingsReference
Leucocyanidins (LCs)25, 50, and 100 mg/kg/day (p.o. for 7 days)Sprague-Dawley ratsMarkedly decreased activities of NADPH-cytochrome P450 reductase, P4501A1, P4501A2, and P4503A4. Significantly increased activities of glutathione S-transferase and phenolsulfotransferase. No effect on superoxide dismutase, catalase, or glutathione peroxidase activities.
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound (e.g., this compound)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly made and kept in the dark due to its light sensitivity.

  • Sample Preparation: The test compound and the standard are prepared in a series of concentrations in the same solvent.

  • Reaction: An aliquot of the test compound or standard solution is mixed with the DPPH solution. A control containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Experimental Workflow

start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prep_dpph prep_sample Prepare Serial Dilutions of This compound and Standard start->prep_sample mix Mix DPPH Solution with Sample/Standard/Control prep_dpph->mix prep_sample->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end cluster_0 NF-κB Pathway LPS LPS/TNF-α IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Inflammation Inflammatory Gene Expression NFkB_nuc->Inflammation Leucocyanidin1 This compound Leucocyanidin1->IKK Inhibits cluster_1 MAPK Pathway Stimulus External Stimuli MEK MEK Stimulus->MEK p38 p38 Stimulus->p38 JNK JNK Stimulus->JNK ERK ERK MEK->ERK Proliferation Cell Proliferation, Inflammation ERK->Proliferation p38->Proliferation JNK->Proliferation Leucocyanidin2 This compound Leucocyanidin2->MEK Inhibits Leucocyanidin2->p38 Inhibits Leucocyanidin2->JNK Inhibits

References

Methodological & Application

Synthesis of (+)-Leucocyanidin from Dihydroquercetin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

(+)-Leucocyanidin, a member of the leucoanthocyanidin class of flavonoids, is a pivotal intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in plants. Its stereochemistry plays a crucial role in its biological activity and its function as a substrate for downstream enzymes. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound from its precursor, dihydroquercetin (also known as taxifolin). These guidelines are intended to assist researchers in the efficient and stereoselective synthesis, purification, and evaluation of this important flavonoid. Leucocyanidins have garnered interest for their potential antioxidant and anti-inflammatory properties, making their synthesis and characterization valuable for research in phytochemistry, pharmacology, and drug discovery.[1][2]

Data Presentation: Comparison of Synthesis Methods

The synthesis of this compound from dihydroquercetin can be achieved through two primary routes: chemical reduction and enzymatic conversion. The choice of method significantly impacts the stereochemistry of the product, with enzymatic methods offering superior stereoselectivity for the desired (+)-isomer.

ParameterChemical Synthesis (Sodium Borohydride Reduction)Enzymatic Synthesis (Dihydroflavonol 4-Reductase)
Primary Product Mixture of diastereomers, predominantly the 2,3-trans-3,4-trans isomerStereospecific production of the 2,3-trans-3,4-cis isomer (this compound)
Stereoselectivity Low; requires subsequent epimerization to obtain the cis-isomerHigh; directly yields the desired this compound isomer
Typical Yield Generally high for the initial reduction, but subsequent epimerization and purification steps can lower the overall yield of the desired isomer.Variable, depending on enzyme activity and reaction conditions. Can be optimized for high conversion.
Reaction Conditions Mild; typically conducted at 0°C to room temperature in an alcoholic solvent.Requires specific buffer conditions (pH ~7.0), temperature (~30°C), and the cofactor NADPH.
Reagents Dihydroquercetin, Sodium Borohydride, Methanol or EthanolDihydroquercetin, Dihydroflavonol 4-Reductase (DFR) enzyme, NADPH, Buffer
Purification Requires chromatographic separation (e.g., HPLC) of diastereomers.Purification of the desired product from the reaction mixture, often by HPLC.
Advantages Simple, inexpensive reagents; high initial conversion.High stereoselectivity; produces the biologically relevant isomer directly.
Disadvantages Produces a mixture of isomers requiring further separation; potential for side reactions.Enzyme may not be commercially available and may require expression and purification; cofactor can be expensive.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Sodium Borohydride Reduction and Epimerization

This two-step protocol first describes the reduction of dihydroquercetin to a mixture of leucocyanidin diastereomers, followed by the epimerization of the trans-isomer to the desired cis-isomer.

Step 1: Reduction of Dihydroquercetin

  • Dissolution: Dissolve dihydroquercetin in methanol (e.g., 10 mg/mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the solution in portions (e.g., 2 molar equivalents). Monitor the reaction by thin-layer chromatography (TLC).

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a few drops of acetic acid or acetone to decompose the excess sodium borohydride.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Resuspend the residue in water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude leucocyanidin mixture, which is enriched in the 2,3-trans-3,4-trans isomer.

Step 2: Acid-Catalyzed Epimerization to this compound

  • Acidic Treatment: Dissolve the crude product from Step 1 in a mildly acidic solution (e.g., 0.1% acetic acid in water or a suitable buffer at pH 3-4).

  • Incubation: Incubate the solution at a slightly elevated temperature (e.g., 40°C) for 1-2 hours. This condition facilitates the epimerization at the C4 position, leading to the formation of the 2,3-trans-3,4-cis isomer (this compound).

  • Neutralization and Extraction: Neutralize the solution with a mild base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting mixture of diastereomers by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes the enzyme Dihydroflavonol 4-Reductase (DFR) for the stereospecific synthesis of this compound.

  • Enzyme Preparation: If not commercially available, the DFR enzyme can be expressed in a suitable host system (e.g., E. coli) and purified.

  • Reaction Mixture Preparation: In a microcentrifuge tube or a small reaction vessel, prepare the following reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 2 mM NADPH

    • 0.5 mM Dihydroquercetin (dissolved in a small amount of DMSO or methanol)

    • Purified DFR enzyme (concentration to be optimized based on enzyme activity)

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Extraction: Centrifuge the mixture to separate the phases and carefully collect the upper ethyl acetate layer containing the product. Repeat the extraction twice.

  • Drying and Concentration: Pool the ethyl acetate extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Purification: Dissolve the residue in a suitable solvent (e.g., methanol) and purify this compound by HPLC.

Protocol 3: HPLC Purification of this compound

Leucocyanidin diastereomers can be separated and purified using reversed-phase HPLC.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Gradient: A linear gradient can be optimized, for example, starting from 5-10% B to 30-40% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the desired this compound peak.

  • Post-Purification: Combine the collected fractions and remove the solvent under reduced pressure. The purified compound should be stored at low temperatures (-20°C or below) under an inert atmosphere to prevent degradation.

Mandatory Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_purification Purification & Analysis DHQ_chem Dihydroquercetin Reduction Sodium Borohydride Reduction DHQ_chem->Reduction Mixture Mixture of Leucocyanidin Diastereomers (trans- and cis-) Reduction->Mixture Epimerization Acid-Catalyzed Epimerization Mixture->Epimerization Leucocyanidin_cis_chem This compound (cis-isomer) Epimerization->Leucocyanidin_cis_chem HPLC HPLC Purification Leucocyanidin_cis_chem->HPLC DHQ_enz Dihydroquercetin DFR Dihydroflavonol 4-Reductase (DFR) + NADPH DHQ_enz->DFR Leucocyanidin_cis_enz This compound (cis-isomer) DFR->Leucocyanidin_cis_enz Leucocyanidin_cis_enz->HPLC Analysis Characterization (NMR, MS) HPLC->Analysis Flavonoid_Biosynthesis_Pathway DHQ Dihydroquercetin DFR DFR DHQ->DFR NADPH Leucocyanidin This compound Proanthocyanidins Proanthocyanidins (Condensed Tannins) Leucocyanidin->Proanthocyanidins Extension unit LAR LAR Leucocyanidin->LAR NADPH ANS ANS Leucocyanidin->ANS Catechin (+)-Catechin (Proanthocyanidin starter unit) Catechin->Proanthocyanidins + Extension units Cyanidin Cyanidin (Anthocyanin precursor) GT Glycosyltransferases Cyanidin->GT UDP-sugars Anthocyanins Anthocyanins DFR->Leucocyanidin LAR->Catechin ANS->Cyanidin GT->Anthocyanins Experimental_Workflow Start Start: Dihydroquercetin Synthesis Synthesis of this compound (Chemical or Enzymatic) Start->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization BioAssay In Vitro Biological Assay (e.g., Antioxidant Assay) Characterization->BioAssay DataAnalysis Data Analysis (IC50, etc.) BioAssay->DataAnalysis End End: Biological Activity Profile DataAnalysis->End

References

HPLC method for (+)-Leucocyanidin quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of (+)-Leucocyanidin

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). Leucocyanidins are a class of leucoanthocyanidins, which are precursors to anthocyanidins and are a subclass of flavonoids. Accurate quantification of these compounds is crucial for research in phytochemistry, pharmacology, and drug development. This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a widely accessible and reliable technique for the analysis of flavan-3-ols and related compounds.

Principle

The method is based on the separation of this compound from other components in a sample matrix using a C18 reversed-phase HPLC column. The separation is achieved by gradient elution with a mobile phase consisting of an aqueous acid solution and an organic solvent (acetonitrile or methanol). The acidic mobile phase helps to sharpen the peaks and improve the resolution of phenolic compounds. Quantification is performed by monitoring the UV absorbance at 280 nm, a characteristic wavelength for flavan-3-ols, and comparing the peak area of the analyte to a calibration curve generated from a standard of known concentration.[1][2][3]

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE or PVDF)

  • Materials and Reagents:

    • This compound analytical standard (or a suitable surrogate standard like (+)-Catechin or Procyanidin B2)

    • HPLC grade acetonitrile

    • HPLC grade methanol

    • Formic acid or acetic acid (analytical grade)

    • Ultrapure water (18.2 MΩ·cm)

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Experimental Protocols

Sample Preparation

The sample preparation protocol may need to be optimized depending on the matrix. The following is a general procedure for a plant-based sample.

  • Extraction:

    • Weigh 1 g of the homogenized and dried sample material into a centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., 70:29.5:0.5 acetone/water/acetic acid)[4].

    • Vortex the mixture for 1 minute.

    • Sonicate the sample for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet for exhaustive extraction and combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase composition.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Standard Preparation and Calibration
  • Stock Standard Solution:

    • Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Calibration Curve:

    • Inject each working standard solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

HPLC Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the quantification of this compound.

ParameterValue
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5-25% B over 30 min; 25-50% B over 10 min; hold at 50% B for 5 min; return to 5% B and equilibrate for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 280 nm
Injection Volume 10 µL

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in the following tables.

Table 1: Quantitative Analysis of this compound in a Sample

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (10 µg/mL)15.2150,00010.0
Standard 2 (50 µg/mL)15.2750,00050.0
Standard 3 (100 µg/mL)15.21,500,000100.0
Sample 115.3450,00030.0
Sample 215.2600,00040.0

Table 2: Method Validation Parameters (Typical Values)

ParameterValueReference
Linearity (r²) > 0.999[1]
Limit of Detection (LOD) 1.25 µg/mL
Limit of Quantification (LOQ) 2.50 µg/mL
Recovery (%) 96-98%
Repeatability (RSD %) < 5%

Visualizations

Experimental Workflow

experimental_workflow sample Sample Material (e.g., Plant Tissue) extraction Solvent Extraction (Acetone/Water/Acetic Acid) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Experimental workflow for this compound quantification.

Conceptual Signaling Pathway

signaling_pathway cluster_protection cluster_cell ros Reactive Oxygen Species (ROS) cellular_damage Oxidative Cellular Damage ros->cellular_damage induces leucocyanidin This compound leucocyanidin->ros scavenges antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT) leucocyanidin->antioxidant_enzymes upregulates cell_health Improved Cell Viability and Function antioxidant_enzymes->ros neutralizes cluster_protection cluster_protection cluster_protection->cell_health promotes

Caption: Conceptual antioxidant pathway of this compound.

References

Application Notes & Protocols: Tandem Mass Spectrometry (MS/MS) Analysis of (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Leucocyanidin, a flavan-3,4-diol, is a key intermediate in the biosynthesis of proanthocyanidins and anthocyanins in plants.[1][2] As a member of the flavonoid family, it exhibits significant biological activities, making it a compound of interest in pharmaceutical and nutraceutical research. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is a powerful technique for the sensitive and selective analysis of leucocyanidins and other flavonoids in complex matrices.[3][4][5] These application notes provide a detailed protocol for the analysis of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric conditions. The characteristic fragmentation patterns of leucocyanidin stereoisomers are also discussed, providing a basis for their identification and differentiation.

Experimental Protocols

Sample Preparation

A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be adapted for the extraction of this compound from various sample matrices. The following is a general protocol for plant material:

  • Homogenization: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction: Extract 50 mg of the powdered sample with 500 µL of an extraction solution (e.g., 70% ethanol or methanol with 0.1% formic acid).

  • Sonication & Centrifugation: Vortex the mixture for 10 minutes, followed by ultrasonication for 10 minutes. Centrifuge the sample at 13,000 rpm for 3 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process once more and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22-µm pore size filter into an LC vial.

  • Storage: Store the samples at -80°C until LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following LC conditions are recommended for the separation of this compound:

ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.35 mL/min
Column Temperature 40-45°C
Injection Volume 2-4 µL
Gradient Program 0 min, 5% B; 0-6 min, 5-50% B; 6-12 min, 50-95% B; 12-14 min, 95-5% B
Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of leucocyanidins.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 550°C
Curtain Gas (CUR) 35 psi
Scan Type Multiple Reaction Monitoring (MRM) or Product Ion Scan

Data Presentation: MS/MS Fragmentation of this compound

The MS/MS fragmentation of leucocyanidin isomers, specifically the 3,4-cis and 3,4-trans stereoisomers, yields distinct patterns that are crucial for their identification. The primary fragmentation mechanisms for proanthocyanidins and related flavonoids include retro-Diels-Alder (RDA) fission, heterocyclic ring fission (HRF), and quinone methide (QM) fission.

Characterization of the two stereoisomers has been performed using electrospray ionization tandem mass spectrometry (ESI-MS/MS), revealing distinct fragmentation pathways. A key difference is the mode of dehydration of the 3,4-diol in positive ionization mode. For the 3,4-cis isomer, dehydration can involve the loss of the hydroxyl group at either the C3 or C4 position, whereas for the 3,4-trans isomer, it primarily involves the loss of the hydroxyl group at the C3 position.

Table 1: Key Precursor and Product Ions for this compound Stereoisomers in Positive ESI Mode.

Precursor Ion (m/z)Product Ions (m/z)Fragmentation PathwayStereoisomer Specificity
307 [M+H]⁺289 [M+H-H₂O]⁺DehydrationCommon to both isomers
307 [M+H]⁺271 [M+H-2H₂O]⁺Sequential DehydrationMore prominent for 3,4-cis
307 [M+H]⁺153Retro-Diels-Alder (RDA) FissionCommon to both isomers
307 [M+H]⁺137Heterocyclic Ring Fission (HRF)Common to both isomers

Note: The relative intensities of these fragment ions will vary depending on the collision energy and the specific isomer.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Extraction & Filtration) lc_separation LC Separation (C18 Column) sample_prep->lc_separation Inject ms_detection Mass Spectrometry (ESI Positive Mode) lc_separation->ms_detection Elute msms_fragmentation Tandem MS (MS/MS) (Collision-Induced Dissociation) ms_detection->msms_fragmentation Isolate Precursor Ion data_analysis Data Analysis (Identification & Quantification) msms_fragmentation->data_analysis Detect Product Ions

Caption: General workflow for LC-MS/MS analysis of this compound.

Fragmentation Pathway of this compound

fragmentation_pathway cluster_dehydration Dehydration cluster_ring_fission Ring Fission parent This compound [M+H]⁺ m/z 307 dehydrated [M+H-H₂O]⁺ m/z 289 parent->dehydrated -H₂O rda RDA Fragment m/z 153 parent->rda RDA hrf HRF Fragment m/z 137 parent->hrf HRF dehydrated2 [M+H-2H₂O]⁺ m/z 271 dehydrated->dehydrated2 -H₂O (more prominent for cis-isomer)

Caption: Key fragmentation pathways of this compound in positive ESI-MS/MS.

References

Application Notes and Protocols for the Extraction and Purification of (+)-Leucocyanidin and Proanthocyanidins from Grape Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of (+)-leucocyanidin and its related proanthocyanidins from grape seeds (Vitis vinifera). The methodologies are based on established solvent extraction and chromatographic techniques.

Application Notes

1.1 Introduction

Grape seeds are a significant by-product of the winemaking industry and are a rich source of polyphenolic compounds, particularly proanthocyanidins (PAs), also known as condensed tannins[1][2]. These compounds are oligomers and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin. This compound, a flavan-3,4-diol, is a key monomeric precursor to these proanthocyanidins. Due to their potent antioxidant properties and potential health benefits, including protection against cardiovascular disease and certain cancers, the efficient extraction and purification of these compounds are of significant interest for nutraceutical and pharmaceutical applications[1].

The extraction process typically involves solid-liquid extraction from dried, ground grape seeds, often after a defatting step. Purification strategies aim to separate PAs from other co-extracted compounds like oils, monomeric phenols, and sugars, and to fractionate them by their degree of polymerization.

1.2 Principles of Extraction

The primary method for isolating proanthocyanidins from grape seeds is solid-liquid extraction[1][2]. The choice of solvent is critical for achieving high yield and selectivity.

  • Solvent Systems: Aqueous mixtures of organic solvents are most effective.

    • Acetone/Water (e.g., 70:30, v/v): Highly efficient for extracting a broad range of PAs.

    • Ethanol/Water (e.g., 47-70% ethanol): A food-grade option suitable for producing extracts for nutraceuticals. Optimal conditions have been reported around 60% ethanol.

    • Methanol/Water: Also effective, often used in analytical-scale extractions.

    • Ethyl Acetate: Primarily used in subsequent liquid-liquid partitioning steps to separate oligomeric PAs from more polar or polymeric compounds.

  • Enhancement Techniques:

    • Ultrasonication-Assisted Extraction (UAE): The use of ultrasound can intensify the extraction process, reducing extraction time and improving yields.

    • Temperature: Elevated temperatures (e.g., 60-75°C) can increase extraction efficiency, but excessive heat (>100°C) can lead to the degradation of these heat-sensitive compounds.

1.3 Principles of Purification and Fractionation

Following initial extraction, the crude extract contains a complex mixture of compounds. Purification is essential to isolate fractions of interest.

  • Liquid-Liquid Partitioning: A common first step where the aqueous crude extract is partitioned against an immiscible organic solvent, typically ethyl acetate. This separates lower molecular weight PAs (monomers, dimers, and small oligomers) into the organic phase, leaving more polar and polymeric compounds in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18, polyamide) can be used for sample clean-up and preliminary fractionation.

  • Column Chromatography: This is the most powerful technique for high-purity fractionation.

    • Adsorption Chromatography (Normal-Phase): Using stationary phases like silica gel, this method can separate PAs based on their degree of polymerization.

    • Size-Exclusion Chromatography (SEC): Gels such as Sephadex LH-20 or Toyopearl are widely used to separate PAs based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for analytical quantification and preparative isolation. Reversed-phase C18 columns are commonly used for quantitative analysis.

1.4 Factors Influencing Yield and Composition

The final yield and chemical profile of the extract are influenced by several factors:

  • Grape Variety and Origin: The concentration and composition of proanthocyanidins vary significantly between different grape cultivars and their geographical growing location.

  • Seed Preparation: Seeds must be thoroughly dried and ground to a fine powder to maximize the surface area for efficient extraction. A preliminary defatting step with a nonpolar solvent like petroleum ether or hexane is crucial to remove oils that can interfere with the extraction.

  • Extraction Conditions: As noted, solvent composition, temperature, time, and solid-to-liquid ratio must be optimized to maximize yield while minimizing degradation.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for the extraction of proanthocyanidins from grape seeds.

Table 1: Proanthocyanidin (PA) Yield under Various Extraction Conditions.

Grape Variety Extraction Method Key Parameters Yield Reference
Not Specified Maceration 60% Ethanol, 1:4 (g:mL) solid-liquid ratio, 75°C, 90 min 10.2% (w/w) of crude PAs
Not Specified Ultrasonication 47% Ethanol, 10:1 (v:w) solvent-solid ratio, 60°C, 53 min 26.56 mg CE/g FW*
Vitis vinifera Maceration 70% Ethanol, 40°C, 5 days 8.39% (w/w) extraction yield
Shiraz Not Specified Not Specified 1360 - 2830 mg/kg of berries
Various (37 cultivars) Not Specified Not Specified Average of 159 mg/g of seed

*CE/g FW: Catechin Equivalents per gram Fresh Weight

Table 2: Composition of Proanthocyanidins in Grape Seed Extracts.

Compound Class Abundance in Extract Method of Analysis Reference
Total Flavanols
Catechins 2047 mg/100 g (35%) HPLC-PAD-MS
Procyanidin Dimers 1550 mg/100 g (27%) HPLC-PAD-MS
Procyanidin Trimers 1176 mg/100 g (20%) HPLC-PAD-MS
Procyanidin Tetramers 436 mg/100 g (8%) HPLC-PAD-MS
Procyanidin Pentamers 296 mg/100 g (5%) HPLC-PAD-MS
Polymerization
Monomers & Dimers 7 - 14% (w/w) HPLC-FLD
Polymers (DP > 5) 47 - 81% (w/w) HPLC-FLD
Mean Degree of Polymerization (DPm)
Seed PAs 4.59 Thiolysis-HPLC

| Skin PAs | 16.33 | Thiolysis-HPLC | |

Experimental Protocols

3.1 Protocol 1: Crude Extraction of Proanthocyanidins

This protocol describes a standard solid-liquid extraction procedure to obtain a crude proanthocyanidin extract.

3.1.1 Materials and Equipment

  • Dried grape seeds

  • Grinder or mill

  • Petroleum ether or hexane (for defatting)

  • Solvent: 70% aqueous acetone (v/v) or 60% aqueous ethanol (v/v)

  • Soxhlet extractor (optional, for defatting)

  • Mechanical shaker or magnetic stirrer

  • Filter paper or glass microfiber filters

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

3.1.2 Procedure

  • Preparation of Seeds: Dry grape seeds in an oven at 40-50°C until a constant weight is achieved. Grind the dried seeds into a fine powder.

  • Defatting: Add the grape seed powder to a flask and suspend it in petroleum ether or hexane (e.g., 1:5 w/v). Stir for 6-8 hours at room temperature or perform extraction in a Soxhlet apparatus. Filter the powder and discard the solvent. Allow the defatted powder to air-dry completely in a fume hood to remove residual solvent.

  • Extraction:

    • Weigh the defatted grape seed powder and place it in an extraction vessel.

    • Add the extraction solvent (e.g., 60% ethanol) at a solid-to-liquid ratio of 1:4 (g:mL).

    • Agitate the mixture using a mechanical shaker for 90 minutes at an elevated temperature (e.g., 75°C). For an alternative method, use 70% acetone and agitate for 12 hours at room temperature.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the liquid extract from the solid residue. Re-extract the residue a second time with fresh solvent to maximize yield.

    • Combine the filtrates and centrifuge at high speed (e.g., 10,000 x g) for 15-20 minutes to remove any fine suspended particles.

    • Concentrate the clarified supernatant using a rotary evaporator under vacuum at a temperature below 40°C to remove the organic solvent (acetone or ethanol).

  • Lyophilization: Freeze the resulting aqueous concentrate and lyophilize (freeze-dry) to obtain a stable, dry powder of crude proanthocyanidin extract. Store the powder at -20°C in a desiccated environment.

3.2 Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography

This protocol describes the fractionation of the crude extract to separate monomeric and oligomeric proanthocyanidins.

3.2.1 Materials and Equipment

  • Crude PA extract (from Protocol 1)

  • Deionized water

  • Ethyl acetate

  • Methanol

  • Separatory funnel

  • Column chromatography setup

  • Stationary phase: Toyopearl HW-40S resin or Sephadex LH-20

  • Rotary evaporator

  • Freeze-dryer

3.2.2 Procedure

  • Liquid-Liquid Partitioning:

    • Dissolve the crude PA extract in deionized water (e.g., 10 g/L).

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate completely.

    • Collect the upper ethyl acetate phase. Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

    • Combine the three ethyl acetate fractions. This fraction contains primarily monomeric and oligomeric PAs. The remaining aqueous phase contains polymeric PAs and other polar compounds.

  • Concentration: Evaporate the combined ethyl acetate fractions to dryness using a rotary evaporator. Redissolve the residue in a minimal volume of methanol.

  • Column Chromatography (Size-Exclusion):

    • Pack a glass column with Toyopearl HW-40S resin (or Sephadex LH-20) and equilibrate it with the starting mobile phase (e.g., 50% methanol).

    • Carefully load the concentrated extract onto the top of the column.

    • Begin elution with 50% methanol at a consistent flow rate (e.g., 5-6 mL/min). This will elute smaller molecules first.

    • After the initial fractions are collected, increase the solvent strength to elute larger oligomers. For example, switch the mobile phase to 60% aqueous acetone to elute the polymeric tannin fraction.

    • Collect fractions of a fixed volume (e.g., 10-15 mL) and monitor the eluate using a UV detector at 280 nm or by thin-layer chromatography (TLC).

  • Analysis and Recovery:

    • Pool the fractions containing the desired compounds based on the UV chromatogram or TLC analysis.

    • Evaporate the solvent from the pooled fractions under vacuum.

    • Freeze-dry the resulting aqueous solution to obtain purified PA fractions. Store at -20°C.

Visualizations

4.1 Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_prep Sample Preparation cluster_extraction Crude Extraction cluster_purification Purification & Fractionation GrapeSeeds Grape Seeds (Vitis vinifera) Drying Drying (40-50°C) GrapeSeeds->Drying Grinding Grinding to Powder Drying->Grinding Defatting Defatting (Hexane) Grinding->Defatting Extraction Solid-Liquid Extraction (e.g., 60% Ethanol, 75°C) Defatting->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Concentration Solvent Removal (Rotary Evaporator) Filtration->Concentration Lyophilization Lyophilization Concentration->Lyophilization CrudeExtract Crude PA Extract Lyophilization->CrudeExtract Partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) CrudeExtract->Partitioning ColumnChrom Column Chromatography (e.g., Toyopearl HW-40S) Partitioning->ColumnChrom FractionCollection Fraction Collection ColumnChrom->FractionCollection FinalProduct Purified Fractions (Oligomeric & Polymeric PAs) FractionCollection->FinalProduct Purification_Scheme cluster_partition Liquid-Liquid Partitioning cluster_column Size-Exclusion Chromatography CrudeExtract Crude PA Extract in Water Process_Partition Extract with Ethyl Acetate (3x) CrudeExtract->Process_Partition AqueousPhase Aqueous Phase (Polymeric PAs, Sugars) Process_Partition->AqueousPhase collects OrganicPhase Ethyl Acetate Phase (Monomers, Oligomeric PAs) Process_Partition->OrganicPhase collects Concentrate Concentrate & Redissolve in Methanol OrganicPhase->Concentrate Process_Column Toyopearl HW-40S Column Concentrate->Process_Column Fraction1 Fraction 1 (Monomers, Dimers) Process_Column->Fraction1 elutes Fraction2 Fraction 2 (Trimers, Tetramers, etc.) Process_Column->Fraction2 elutes

References

Protocol for Investigating the Anti-Ulcer Effects of (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for studying the anti-ulcer properties of (+)-Leucocyanidin, a naturally occurring flavonoid. This compound, found in various plants including unripe plantain bananas (Musa sapientum L. var. paradisiaca), has demonstrated significant gastroprotective effects.[1][2] The primary mechanism of action appears to be the enhancement of the gastric mucosal defense, particularly through a significant increase in gastric mucus thickness.[1][3][4] This protocol details in vivo experimental procedures, biochemical analyses, and histopathological evaluation to rigorously assess the anti-ulcer efficacy and elucidate the potential mechanisms of action of this compound. The methodologies are designed to provide robust and reproducible data for preclinical drug development and research.

Introduction

Peptic ulcer disease is a significant global health issue characterized by an imbalance between aggressive factors (e.g., gastric acid, pepsin, Helicobacter pylori infection, and NSAIDs) and protective factors of the gastric mucosa (e.g., mucus-bicarbonate barrier, prostaglandins, and adequate blood flow). This compound, a flavonoid, has been identified as a potent anti-ulcer agent. Studies have shown its efficacy in protecting the gastric mucosa against damage induced by agents like aspirin. This document outlines a detailed protocol for the systematic evaluation of the anti-ulcer effects of this compound.

Experimental Protocols

In Vivo Anti-Ulcer Activity Assessment

A common and effective model for evaluating the gastroprotective effects of compounds against NSAID-induced damage is the aspirin-induced ulcer model in rats.

2.1.1. Animals

  • Species: Wistar rats

  • Weight: 180-220 g

  • Sex: Male

  • Housing: Standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with free access to standard pellet diet and water.

  • Acclimatization: Minimum of 7 days before the experiment.

2.1.2. Experimental Design

Rats are to be fasted for 24 hours before the experiment, with free access to water. They should be divided into the following groups (n=6 per group):

  • Group I (Normal Control): Vehicle administration (e.g., 0.5% carboxymethyl cellulose).

  • Group II (Ulcer Control): Vehicle administration followed by ulcer induction with aspirin.

  • Group III (Reference Drug): Omeprazole (20 mg/kg, p.o.) administration followed by ulcer induction.

  • Group IV-VI (this compound): Administration of this compound at varying doses (e.g., 50, 100, and 200 mg/kg, p.o.) followed by ulcer induction.

2.1.3. Ulcer Induction and Sample Collection

  • Administer the vehicle, reference drug, or this compound orally (p.o.).

  • After 60 minutes, induce gastric ulcers by oral administration of aspirin (200 mg/kg).

  • Four hours after aspirin administration, euthanize the animals by cervical dislocation under light ether anesthesia.

  • Immediately collect blood samples via cardiac puncture for biochemical analysis.

  • Isolate the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Measure the volume of gastric juice and determine its pH.

  • Examine the gastric mucosa for ulcers and calculate the ulcer index.

  • Collect a portion of the gastric tissue for histopathological examination and another portion for biochemical estimations (homogenize and store at -80°C).

Macroscopic Gastric Lesion Evaluation

The ulcer index can be calculated based on the number and severity of the lesions. The following scoring system can be used:

  • 0: Normal stomach

  • 0.5: Red coloration

  • 1: Spot ulcers

  • 1.5: Hemorrhagic streaks

  • 2: Ulcers >3 mm but <5 mm

  • 3: Ulcers >5 mm

The ulcer index is the mean score of all animals in a group. The percentage of ulcer inhibition can be calculated using the following formula:

% Inhibition = [(Ulcer Index of Control - Ulcer Index of Test) / Ulcer Index of Control] x 100

Biochemical Estimations

2.3.1. Gastric Secretion Parameters

  • Gastric Volume: Measure the total volume of gastric juice collected.

  • pH: Determine the pH of the gastric juice using a pH meter.

  • Total Acidity: Titrate the gastric juice with 0.01 N NaOH using phenolphthalein as an indicator.

2.3.2. Gastric Mucus Estimation The thickness of the gastric mucus layer can be measured using a dissecting microscope with a micrometer eyepiece.

2.3.3. Antioxidant Status Prepare a 10% homogenate of the gastric tissue in phosphate buffer. Centrifuge and use the supernatant for the following assays:

  • Superoxide Dismutase (SOD) Activity: Assayed by a suitable method, e.g., the Kakkar et al. method.

  • Catalase (CAT) Activity: Assayed by the Aebi method.

  • Reduced Glutathione (GSH) Content: Estimated using the Ellman method.

  • Lipid Peroxidation (Malondialdehyde - MDA) Level: Measured as thiobarbituric acid reactive substances (TBARS).

2.3.4. Pro-inflammatory Cytokine Levels The levels of TNF-α and IL-6 in the serum or gastric tissue homogenate can be quantified using commercially available ELISA kits.

Histopathological Examination
  • Fix the gastric tissue samples in 10% buffered formalin.

  • Process the tissues, embed in paraffin wax, and section at 5 µm thickness.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Examine the slides under a light microscope for any histopathological changes such as congestion, edema, hemorrhage, and necrosis.

Data Presentation

Table 1: Effect of this compound on Ulcer Index and Gastric Secretion in Aspirin-Induced Ulcers
Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SEM)% InhibitionGastric Volume (ml)pHTotal Acidity (mEq/L)
Normal Control-0.00 ± 0.00-
Ulcer ControlVehicleData0DataDataData
Omeprazole20DataDataDataDataData
This compound50DataDataDataDataData
This compound100DataDataDataDataData
This compound200DataDataDataDataData

Note: The percentage of inhibition for this compound is expected to be dose-dependent, with studies on related extracts showing inhibition up to 81.98% at 200 mg/kg against ethanol-induced ulcers.

Table 2: Effect of this compound on Gastric Mucus and Antioxidant Parameters
Treatment GroupDose (mg/kg)Mucus Thickness (µm)SOD (U/mg protein)CAT (U/mg protein)GSH (µg/mg protein)MDA (nmol/mg protein)
Normal Control-DataDataDataDataData
Ulcer ControlVehicleDataDataDataDataData
Omeprazole20DataDataDataDataData
This compound100DataDataDataDataData

Note: this compound is expected to significantly increase mucus thickness.Based on studies with related flavonoids, it is also anticipated to restore the levels of antioxidant enzymes and reduce lipid peroxidation.

Table 3: Effect of this compound on Pro-inflammatory Cytokines
Treatment GroupDose (mg/kg)TNF-α (pg/ml)IL-6 (pg/ml)
Normal Control-DataData
Ulcer ControlVehicleDataData
Omeprazole20DataData
This compound100DataData

Note: Based on the known anti-inflammatory properties of related flavonoids, this compound is expected to reduce the levels of pro-inflammatory cytokines.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Ulcer Induction cluster_analysis Analysis acclimatization Acclimatization of Rats fasting 24h Fasting acclimatization->fasting grouping Grouping of Animals fasting->grouping treatment Oral Administration of Vehicle, Omeprazole, or this compound grouping->treatment induction Aspirin Administration (200 mg/kg) treatment->induction euthanasia Euthanasia and Sample Collection induction->euthanasia gastric_analysis Gastric Juice Analysis (Volume, pH, Acidity) euthanasia->gastric_analysis ulcer_index Ulcer Index Calculation euthanasia->ulcer_index biochemical Biochemical Assays (SOD, CAT, GSH, MDA, TNF-α, IL-6) euthanasia->biochemical histopathology Histopathological Examination euthanasia->histopathology

Caption: Experimental workflow for evaluating the anti-ulcer effects of this compound.

Proposed Signaling Pathway for Gastroprotection by this compound

signaling_pathway cluster_stimulus Ulcerogenic Stimulus cluster_cellular_effects Cellular Effects cluster_intervention Intervention cluster_protective_mechanisms Protective Mechanisms aspirin Aspirin (NSAID) ros ↑ Reactive Oxygen Species (ROS) aspirin->ros pgs ↓ Prostaglandin Synthesis aspirin->pgs Inhibits COX inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) ros->inflammation ulcer Gastric Ulceration ros->ulcer mucus_dec ↓ Mucus & Bicarbonate Secretion pgs->mucus_dec mucus_dec->ulcer inflammation->ulcer leucocyanidin This compound antioxidant ↑ Antioxidant Enzymes (SOD, CAT, GSH) leucocyanidin->antioxidant mucus_inc ↑ Mucus Production leucocyanidin->mucus_inc anti_inflammatory ↓ Pro-inflammatory Cytokines leucocyanidin->anti_inflammatory Inhibits NF-κB pathway antioxidant->ros Scavenges protection Gastroprotection mucus_inc->protection anti_inflammatory->protection protection->ulcer Prevents

Caption: Proposed mechanism of gastroprotection by this compound.

Disclaimer: The signaling pathway depicted is based on the known effects of this compound and closely related flavonoids. Further research is required to fully elucidate the specific molecular targets and pathways directly modulated by this compound.

References

In Vitro Antioxidant Assays for (+)-Leucocyanidin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Leucocyanidin, a flavan-3,4-diol, is a colorless flavonoid found in various plants. As a member of the leucoanthocyanidin class, it is a key intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins.[1] The structural characteristics of this compound, particularly its hydroxyl groups, suggest significant antioxidant potential.[2] This document provides detailed application notes and experimental protocols for the in vitro evaluation of the antioxidant capacity of this compound using common and reliable assays: DPPH, ABTS, FRAP, and ORAC. Understanding the antioxidant profile of this compound is crucial for its potential development as a therapeutic agent in conditions associated with oxidative stress.

Data Presentation: Quantitative Antioxidant Activity of this compound

Due to the limited availability of specific quantitative data for this compound across all major antioxidant assays in publicly accessible literature, the following table serves as a template for data organization. Researchers are encouraged to populate this table with their experimental findings. For context, typical ranges for potent flavonoid antioxidants are often in the low µg/mL or µM range for IC50 values in DPPH and ABTS assays.

AssayParameterResult for this compoundStandard CompoundStandard's Result
DPPH IC50 (µM)Data to be determinedAscorbic Acid / Troloxe.g., 5-20 µM
ABTS TEAC (Trolox Equivalents)Data to be determinedTrolox1.0
FRAP FRAP Value (µM Fe(II) Eq.)Data to be determinedFeSO₄Standard Curve
ORAC ORAC Value (µM Trolox Eq.)Data to be determinedTroloxStandard Curve

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC: Trolox Equivalent Antioxidant Capacity. FRAP: Ferric Reducing Antioxidant Power. ORAC: Oxygen Radical Absorbance Capacity.

Signaling Pathways and Experimental Workflows

General Antioxidant Mechanism

The antioxidant activity of flavonoids like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components.

Antioxidant_Mechanism cluster_reaction Redox Reaction Leucocyanidin This compound (with -OH groups) NeutralizedRadical Neutralized Radical LeucocyanidinRadical Leucocyanidin Radical (Stabilized) Leucocyanidin->LeucocyanidinRadical Donates H• or e- FreeRadical Free Radical (e.g., DPPH•, ABTS•+) FreeRadical->NeutralizedRadical Accepts H• or e-

Caption: General mechanism of free radical scavenging by this compound.

Experimental Workflow for a Typical Antioxidant Assay

The following diagram illustrates a generalized workflow for the in vitro antioxidant assays described in this document.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent_Prep Prepare Assay Reagents (e.g., DPPH, ABTS•+, FRAP reagent) Mix Mix Sample/Standard with Assay Reagent Reagent_Prep->Mix Sample_Prep Prepare this compound and Standard Solutions (Serial Dilutions) Sample_Prep->Mix Incubate Incubate for a Specified Time Mix->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate Calculate % Inhibition, IC50, or Equivalents Measure->Calculate Data Tabulate and Compare Results Calculate->Data

Caption: Generalized experimental workflow for in vitro antioxidant assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.

    • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

    • Working Solutions: Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • Standard: Prepare a similar series of dilutions for a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • Pipette 100 µL of each concentration of this compound or standard into the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. For the control, add 100 µL of the sample solvent (methanol) and 100 µL of methanol.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound and Standard (Trolox) Solutions: Prepare serial dilutions as described in the DPPH assay protocol.

  • Assay Procedure:

    • Add 20 µL of each concentration of this compound or Trolox to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate the plate at room temperature in the dark for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve by plotting the % inhibition of different concentrations of Trolox. The TEAC value of this compound is calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 1 L of deionized water and add 16 mL of glacial acetic acid.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

    • This compound and Standard (FeSO₄) Solutions: Prepare serial dilutions.

  • Assay Procedure:

    • Add 20 µL of this compound or FeSO₄ standard to the wells of a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the absorbance values of the FeSO₄ solutions.

    • The FRAP value of this compound is expressed as µM of Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution (80 nM): Prepare a stock solution and dilute with 75 mM phosphate buffer (pH 7.4) to the working concentration.

    • AAPH Solution (153 mM): Dissolve 415 mg of AAPH in 10 mL of 75 mM phosphate buffer (pH 7.4). Prepare this solution fresh daily.

    • This compound and Standard (Trolox) Solutions: Prepare serial dilutions in 75 mM phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of this compound or Trolox to the wells.

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Measure the fluorescence every minute for at least 60 minutes with excitation at 485 nm and emission at 520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of this compound is expressed as µM of Trolox equivalents.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro assessment of the antioxidant potential of this compound. Consistent and careful execution of these assays will yield valuable data for researchers in natural product chemistry, pharmacology, and drug development. The provided templates for data presentation and workflow visualization are intended to facilitate clear and standardized reporting of experimental outcomes. Further research to generate specific quantitative data for this compound is highly encouraged to fully elucidate its antioxidant capabilities.

References

Application Notes and Protocols for Investigating the Cardioprotective Effects of (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Leucocyanidin, a flavan-3,4-diol, is a member of the flavonoid family of polyphenolic compounds found in various plants, including grapes. Flavonoids are recognized for their antioxidant and anti-inflammatory properties, which contribute to their beneficial effects on cardiovascular health. While specific research on this compound is limited, its close structural relationship to proanthocyanidins and its role as a precursor to cyanidin—a well-studied cardioprotective anthocyanidin—suggests its significant potential in mitigating cardiac injury, particularly that induced by ischemia-reperfusion.

These application notes provide a comprehensive overview of the putative cardioprotective mechanisms of this compound and detailed protocols for its investigation. The methodologies are based on established techniques for evaluating cardioprotective agents, with specific data drawn from studies on closely related compounds like cyanidin and procyanidin oligomers, which serve as a valuable proxy in the absence of direct data for this compound.

Putative Cardioprotective Mechanisms

This compound is hypothesized to exert its cardioprotective effects through several key mechanisms:

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS), this compound may reduce oxidative stress, a primary driver of cellular damage during myocardial ischemia-reperfusion injury.

  • Anti-inflammatory Effects: It may modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines, thus reducing inflammation-mediated cardiac damage.

  • Anti-Apoptotic Signaling: this compound could influence the expression of key proteins involved in programmed cell death, thereby preserving cardiomyocyte viability.

Data Presentation: Efficacy of Related Compounds

The following tables summarize quantitative data from studies on compounds structurally and functionally related to this compound, providing expected benchmarks for experimental outcomes.

Table 1: Effect of Cyanidin on Markers of Myocardial Injury in a Mouse Model of Myocardial Infarction [1]

ParameterControl (MI)Cyanidin (30 mg/kg, p.o.)
Serum BNP (pg/mL)High (specific value not provided)Significantly Reduced
Serum ANP (pg/mL)High (specific value not provided)Significantly Reduced
Myocardial ApoptosisIncreasedSignificantly Inhibited
Cardiac FunctionImpairedSignificantly Improved

Table 2: Effect of Leucocyanidins on Antioxidant and Metabolizing Enzymes in Rat Liver [2]

EnzymeLeucocyanidins (25, 50, 100 mg/kg, p.o.)
Superoxide Dismutase (SOD)No significant effect
CatalaseNo significant effect
Glutathione PeroxidaseNo significant effect
Glutathione S-transferaseSignificantly Increased
PhenolsulfotransferaseSignificantly Increased

Table 3: Cardioprotective Effects of C-Phycocyanin (a compound with similar antioxidant and anti-inflammatory properties) in a Rat Model of Acute Myocardial Infarction [3][4]

ParameterAMI + VehicleAMI + C-Phycocyanin (50 mg/kg)
CK (%)100~47
CK-MB (%)100~40
Lipid Peroxidation (%)100~43
Reactive Oxygen Species (%)100~50
IL-1β (%)100~97
TNF-α (%)100~97
Bax/Bcl2 RatioIncreasedSignificantly Reduced
Caspase 9 activity (%)100~39

Experimental Protocols

Protocol 1: In Vitro Assessment of Cytoprotection in H9c2 Cardiomyocytes

This protocol details the procedure for evaluating the ability of this compound to protect H9c2 rat cardiomyoblasts from hypoxia-induced cell death.

Materials:

  • H9c2 cells (ATCC® CRL-1446™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Hypoxia chamber or incubator with adjustable O₂ levels

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed H9c2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare various concentrations of this compound in serum-free DMEM. Replace the culture medium with the prepared solutions and incubate for a predetermined pretreatment time (e.g., 2, 4, or 6 hours).

  • Induction of Hypoxia: Place the plates in a hypoxia chamber with low oxygen (e.g., 1% O₂) for a specified duration (e.g., 12, 24 hours) to induce cell injury. A normoxic control plate should be maintained under standard culture conditions.

  • Cell Viability Assessment (MTT Assay):

    • After the hypoxia incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the normoxic control.

Protocol 2: In Vivo Evaluation in a Rat Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This protocol describes the surgical procedure to induce myocardial I/R injury in rats and assess the cardioprotective effects of this compound. All animal procedures should be performed in accordance with institutional animal care and use guidelines.

Materials:

  • Sprague-Dawley rats (male, 250-300 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • This compound

  • Surgical instruments

  • Ventilator

  • ECG monitoring system

  • Suture material (e.g., 6-0 silk)

Procedure:

  • Animal Preparation and Anesthesia: Anesthetize the rat and place it on a heating pad to maintain body temperature. Intubate the trachea and provide mechanical ventilation. Monitor ECG throughout the procedure.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Carefully ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. A small piece of polyethylene tubing can be placed between the suture and the artery to facilitate reperfusion.

    • Ischemia is typically maintained for 30-45 minutes, confirmed by ST-segment elevation on the ECG and paling of the myocardial tissue.

    • After the ischemic period, release the ligature to allow for reperfusion for a period of 2-24 hours.

  • Drug Administration: Administer this compound (e.g., orally or intraperitoneally) at a predetermined dose and time before the induction of ischemia.

  • Assessment of Myocardial Injury:

    • Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

    • Cardiac Enzyme Analysis: Collect blood samples to measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) as markers of myocardial damage.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol outlines the steps for detecting the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in cardiac tissue or H9c2 cells.

Materials:

  • Cardiac tissue homogenates or H9c2 cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Homogenize cardiac tissue or lyse H9c2 cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

    • Calculate the Bcl-2/Bax ratio to assess the apoptotic potential.

Visualizations

Cardioprotective_Signaling_Pathway Leucocyanidin This compound ROS Reactive Oxygen Species (ROS) Leucocyanidin->ROS Scavenges Nrf2 Nrf2 Leucocyanidin->Nrf2 Activates NFkB NF-κB Leucocyanidin->NFkB Inhibits Bax Bax Leucocyanidin->Bax Downregulates Bcl2 Bcl-2 Leucocyanidin->Bcl2 Upregulates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Upregulates Inflammation Inflammation Inflammatory_Cytokines->Inflammation Promotes Inflammation->Apoptosis Induces Cardiomyocyte_Survival Cardiomyocyte Survival Apoptosis->Cardiomyocyte_Survival Reduces Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Putative signaling pathways of this compound in cardioprotection.

Experimental_Workflow start Start: Hypothesis This compound has cardioprotective effects invitro In Vitro Studies (H9c2 Cardiomyocytes) start->invitro invivo In Vivo Studies (Rat Model) start->invivo hypoxia Induce Hypoxia/ Reoxygenation Injury invitro->hypoxia treat_vitro Treat with this compound hypoxia->treat_vitro viability Assess Cell Viability (MTT) treat_vitro->viability apoptosis_vitro Measure Apoptosis (TUNEL) treat_vitro->apoptosis_vitro ros_vitro Quantify ROS Production treat_vitro->ros_vitro data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis_vitro->data_analysis ros_vitro->data_analysis ir_surgery Induce Myocardial I/R Injury invivo->ir_surgery treat_vivo Administer this compound ir_surgery->treat_vivo infarct_size Measure Infarct Size (TTC) treat_vivo->infarct_size cardiac_enzymes Analyze Cardiac Enzymes (cTnI, CK-MB) treat_vivo->cardiac_enzymes western_blot Western Blot for Bcl-2/Bax treat_vivo->western_blot infarct_size->data_analysis cardiac_enzymes->data_analysis western_blot->data_analysis conclusion Conclusion on Cardioprotective Efficacy data_analysis->conclusion

Caption: General experimental workflow for investigating this compound.

References

Application Notes & Protocols: (+)-Leucocyanidin as a Standard in Flavonoid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (+)-Leucocyanidin as a standard in the quantitative analysis of flavonoids and proanthocyanidins by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Introduction

This compound is a colorless flavan-3,4-diol that serves as a key intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in many plant species.[1][2][3][4][5] As a fundamental building block of these widely studied flavonoid classes, its use as an analytical standard can offer greater accuracy in the quantification of proanthocyanidin-rich samples compared to more structurally divergent standards like quercetin or rutin. These protocols detail the methodologies for its application in quantifying total and specific flavonoid content in various matrices, including plant extracts and purified fractions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₇Internal Data
Molecular Weight 306.27 g/mol Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in methanol, ethanol, acetone, and DMSO. Sparingly soluble in water.Internal Data
IUPAC Name (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrolInternal Data

Preparation and Stability of Standard Solutions

Accurate preparation and proper storage of standard solutions are critical for reliable quantitative analysis.

Protocol 3.1: Preparation of this compound Stock Standard Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of high-purity this compound standard.

  • Dissolve the standard in 10 mL of HPLC-grade methanol in a Class A volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution in an amber glass vial at -20°C.

Stability Considerations:

  • Solvent: Acidified methanol (e.g., with 0.1% formic acid) can improve the stability of flavonoid standards by preventing degradation.

  • Temperature: Stock solutions should be stored at low temperatures (-20°C or -80°C) to minimize degradation.

  • Light: Protect solutions from light by using amber vials or wrapping them in aluminum foil.

  • Working Solutions: Prepare fresh working solutions daily by diluting the stock solution with the mobile phase or appropriate solvent.

HPLC-UV Analysis of Flavonoids using this compound as a Standard

This protocol is suitable for the quantification of flavan-3-ols and other related flavonoids in plant extracts.

Protocol 4.1: HPLC-UV Method

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-35 min: 30-50% B

    • 35-40 min: 50-10% B (wash)

    • 40-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Workflow for HPLC Analysis:

HPLC_Workflow prep Prepare Standard & Sample Solutions hplc HPLC Analysis prep->hplc cal Generate Calibration Curve hplc->cal quant Quantify Analytes in Samples hplc->quant cal->quant report Report Results quant->report

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

Illustrative Quantitative Data (Table 4.1):

This table presents hypothetical data to illustrate the quantification of catechin and epicatechin in a grape seed extract using a this compound standard calibration curve.

AnalyteRetention Time (min)Concentration in Extract (µg/mL)
This compound (Standard)9.5N/A
Catechin12.2152.3
Epicatechin15.8128.7

LC-MS/MS Analysis of Flavonoids using this compound as a Standard

LC-MS/MS provides higher sensitivity and selectivity for the analysis of complex mixtures.

Protocol 5.1: LC-MS/MS Method

  • Instrumentation: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: (Similar to HPLC-UV, but with UHPLC column and potentially faster gradient)

    • Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: Acetonitrile

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow: As per instrument recommendation.

    • MRM Transitions (Illustrative):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound305.07287.0615
Catechin289.07245.0820
Epicatechin289.07245.0820
Procyanidin B2577.13425.0925

Logical Flow for LC-MS/MS Method Development:

LCMS_Dev tune Tune MS Parameters for this compound dev_mrm Develop MRM Method tune->dev_mrm optim_lc Optimize LC Separation optim_lc->dev_mrm validate Validate Method dev_mrm->validate

Caption: Logical flow for LC-MS/MS method development.

Spectrophotometric Quantification of Total Proanthocyanidins

This colorimetric assay is suitable for the rapid estimation of total proanthocyanidin content. This compound can be used as a standard, assuming it undergoes a similar acid-catalyzed conversion to a colored anthocyanidin as the proanthocyanidins in the sample.

Protocol 6.1: Acid-Butanol Assay

  • Reagent Preparation: Prepare a solution of 95:5 (v/v) n-butanol:concentrated HCl.

  • Sample and Standard Preparation: Prepare a series of this compound standard solutions (e.g., 10-100 µg/mL) and sample extracts in methanol.

  • Reaction:

    • To 0.5 mL of each standard or sample solution in a screw-capped test tube, add 3 mL of the acid-butanol reagent.

    • Add 0.1 mL of a 2% (w/v) ferric ammonium sulfate solution in 2 M HCl.

    • Vortex the tubes and heat at 95°C in a water bath for 40 minutes.

  • Measurement: Cool the tubes to room temperature and measure the absorbance at 550 nm.

  • Calculation: Construct a calibration curve using the absorbance values of the this compound standards and determine the concentration of proanthocyanidins in the samples.

Illustrative Comparative Data (Table 6.1):

This table presents hypothetical data comparing the total proanthocyanidin content of a cranberry extract determined using different standards.

Standard UsedTotal Proanthocyanidin Content (mg/g extract)
This compound125.4
Procyanidin B2118.9
Catechin95.2

Flavonoid Biosynthesis Pathway

This compound is a central intermediate in the flavonoid biosynthesis pathway, leading to the formation of both anthocyanins and proanthocyanidins. Understanding this pathway is crucial for interpreting analytical results and for metabolic engineering applications.

Flavonoid_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway Phe Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phe->CoumaroylCoA PAL, C4H, 4CL Naringenin Naringenin CoumaroylCoA->Naringenin CHS, CHI Dihydroflavonols Dihydroflavonols (e.g., Dihydroquercetin) Naringenin->Dihydroflavonols F3H Leucocyanidin This compound Dihydroflavonols->Leucocyanidin DFR Anthocyanidins Anthocyanidins Leucocyanidin->Anthocyanidins ANS Catechins Catechins (e.g., (+)-Catechin) Leucocyanidin->Catechins LAR Proanthocyanidins Proanthocyanidins Leucocyanidin->Proanthocyanidins Polymerization Catechins->Proanthocyanidins Polymerization

Caption: Simplified flavonoid biosynthesis pathway highlighting the central role of this compound.

Conclusion

The use of this compound as a standard provides a more structurally relevant and potentially more accurate method for the quantification of proanthocyanidins and related flavan-3-ols in complex matrices. The protocols provided herein offer a starting point for the development and validation of analytical methods tailored to specific research needs. Proper preparation and storage of the standard are paramount to achieving reliable and reproducible results.

References

Application Notes and Protocols for Cell Culture Studies with (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Leucocyanidin is a colorless flavan-3,4-diol, a member of the leucoanthocyanidin class of flavonoids. It is a pivotal intermediate in the biosynthesis of condensed tannins (proanthocyanidins) and anthocyanins in plants.[1] While direct cell culture studies on this compound are limited, its downstream metabolites, particularly anthocyanins like cyanidin, have been extensively studied for their biological activities. These notes provide a summary of the known biological context of this compound and offer representative protocols for investigating its potential effects in cell culture, based on studies of related compounds.

Biological Context and Potential Applications

This compound is a precursor for the synthesis of catechins and proanthocyanidins, which are known for their antioxidant and potential health benefits.[1] It is converted to (+)-catechin by the enzyme leucoanthocyanidin reductase (LAR) and serves as a substrate for anthocyanidin synthase (ANS), leading to the formation of anthocyanidins.[1][2] Given the well-documented antioxidant, anti-inflammatory, and anticancer properties of its derivatives, this compound is a compound of interest for similar activities.[3]

Potential areas of investigation in cell culture include:

  • Antioxidant Effects: Assessing the ability of this compound to scavenge free radicals and protect cells from oxidative stress.

  • Anti-inflammatory Activity: Investigating its potential to modulate inflammatory pathways.

  • Anticancer Properties: Evaluating its effects on cancer cell proliferation, apoptosis, and cell cycle regulation.

Quantitative Data Summary

Experimental Protocols

The following are representative protocols that can be adapted for the study of this compound in cell culture.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol determines the effect of this compound on cell viability.

Materials:

  • Human cell line of choice (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Leucocyanidin, e.g., DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Evaluation of Apoptosis by Annexin V-FITC/PI Staining

This protocol detects and quantifies apoptosis (programmed cell death).

Materials:

  • Human cancer cell line (e.g., DU-145)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key biological pathways that are often modulated by flavonoids and a general workflow for assessing the biological activity of a test compound like this compound.

Workflow for Assessing Biological Activity cluster_0 In Vitro Assessment A Cell Seeding B Treatment with This compound A->B C Incubation (24-72h) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Annexin V) C->E F Cell Cycle Analysis C->F G Data Analysis D->G E->G F->G

Caption: General workflow for in vitro assessment of this compound.

Intrinsic Apoptosis Pathway cluster_1 Mitochondrial Pathway Leucocyanidin This compound ROS Increased ROS Leucocyanidin->ROS Bax Bax (pro-apoptotic) upregulation Leucocyanidin->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation Leucocyanidin->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway modulated by flavonoids.

Antioxidant Response Pathway cluster_2 Cellular Defense Mechanism Leucocyanidin This compound ROS Reactive Oxygen Species (ROS) Leucocyanidin->ROS scavenges Nrf2 Nrf2 Activation ROS->Nrf2 induces ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Enzymes Phase II Detoxifying Enzymes (e.g., GST) ARE->Enzymes upregulates Protection Cellular Protection Enzymes->Protection

Caption: Potential antioxidant response pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the aqueous solubility of (+)-Leucocyanidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural flavonoid compound belonging to the leucoanthocyanidin class, found in various fruits and vegetables.[1] Like many flavonoids, it exhibits poor water solubility, which can limit its bioavailability and therapeutic efficacy in aqueous physiological environments.[2][3] Enhancing its aqueous solubility is crucial for the development of effective formulations for in vitro and in vivo studies.

Q2: What is the approximate aqueous solubility of this compound?

While specific quantitative data for this compound is scarce, it is generally described as being only slightly soluble in water.[2] Structurally related flavan-3-ols, such as (+)-catechin, have an aqueous solubility of approximately 1.6 mg/mL in PBS (pH 7.2).[4] Procyanidin B2, another related compound, has a higher aqueous solubility of 66.67 mg/mL, though this may require ultrasonication.

Q3: In which organic solvents is this compound soluble?

This compound is reported to be highly soluble in Dimethyl Sulfoxide (DMSO), with a solubility of up to 100 mg/mL with the aid of ultrasonication. Related compounds like (+)-catechin and procyanidin B2 are also soluble in ethanol and dimethylformamide (DMF).

Q4: What are the primary strategies for improving the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of flavonoids like this compound. These include:

  • pH Adjustment: Altering the pH of the aqueous solution can increase the solubility of ionizable compounds.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Encapsulating the poorly soluble molecule within the hydrophobic cavity of a cyclodextrin can form a water-soluble inclusion complex.

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier at a solid state can enhance its wettability and dissolution rate.

  • Micellar Solubilization: Using surfactants to form micelles that can encapsulate the hydrophobic drug, thereby increasing its apparent solubility in water.

  • Nanotechnology Approaches: Techniques like nanosuspensions reduce the particle size of the compound to the nanometer range, which increases the surface area and dissolution velocity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon addition to aqueous buffer. The aqueous solubility limit has been exceeded.1. Decrease the final concentration. 2. Incorporate a co-solvent. Start with a small percentage of ethanol or propylene glycol and gradually increase it. 3. Adjust the pH. Since leucocyanidin is weakly acidic, slightly increasing the pH might improve solubility, but be mindful of potential degradation at higher pH.
Cloudy or hazy solution after attempting to dissolve with co-solvents. Incomplete dissolution or formation of an unstable emulsion.1. Increase the co-solvent ratio. 2. Apply gentle heating and sonication. Heat the solution to 37°C and use an ultrasonic bath to aid dissolution. 3. Add a surfactant. A small amount of a non-ionic surfactant like Tween 80 can help stabilize the solution.
Low yield of flavonoid-cyclodextrin complex. Inefficient complexation or loss during processing.1. Optimize the stoichiometry. A 1:1 molar ratio is common, but other ratios should be tested. 2. Increase incubation time and/or temperature during complex formation to reach equilibrium. 3. Choose an appropriate drying method. Lyophilization (freeze-drying) is often preferred over other methods to obtain a stable, amorphous complex.
Drug recrystallizes from a solid dispersion over time. The solid dispersion is physically unstable. The drug is not in a stable amorphous state.1. Select a different polymer carrier. Polymers with strong hydrogen bonding interactions with the flavonoid can better inhibit recrystallization. 2. Increase the drug-to-carrier ratio. A higher proportion of the carrier can provide better stabilization. 3. Store the solid dispersion in a desiccator to prevent moisture-induced crystallization.

Quantitative Solubility Data

The following tables summarize the solubility of this compound and structurally similar flavonoids in various solvents. This data can serve as a reference point for formulation development.

Table 1: Solubility of this compound and Related Compounds in Common Solvents.

CompoundSolventSolubilityTemperatureNotes
This compound WaterSlightly soluble25 °C
DMSO100 mg/mL25 °CRequires ultrasonication
(+)-Catechin PBS (pH 7.2)~1.6 mg/mLNot specified
Water2.26 g/L25.6 °C
Ethanol~100 mg/mLNot specified
DMSO~50 mg/mLNot specified
Procyanidin B2 Water66.67 mg/mLNot specifiedRequires ultrasonication
PBS (pH 7.2)~10 mg/mLNot specified
Ethanol~30 mg/mLNot specified
DMSO≥ 50 mg/mLNot specified

Table 2: Aqueous Solubility of (+)-Catechin in Water-Ethanol Mixtures at Different Temperatures.

Temperature (K)Water (g/L)13.0 wt% Ethanol (g/L)
277.62.44.8
283.23.26.5
298.27.114.2
313.215.129.8
331.236.570.1
Data adapted from a study on the solubility of (+)-catechin.

Experimental Protocols

Here are detailed methodologies for key experiments aimed at improving the solubility of this compound.

Protocol 1: Preparation of a this compound Solution using a Co-solvent System

Objective: To prepare a clear aqueous solution of this compound for in vitro or in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl solution)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). If solubility is an issue, use an ultrasonic bath to aid dissolution.

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. The final concentration of PEG300 is typically around 40%.

  • Vortex the mixture until it is homogeneous.

  • Add Tween-80 to the mixture. The final concentration of Tween-80 is often around 5%.

  • Vortex again until the solution is clear and uniform.

  • Slowly add saline to the mixture to reach the final desired volume. The final concentration of DMSO should be kept low (e.g., 10%) to minimize toxicity.

  • Vortex the final solution thoroughly. If any precipitation occurs, gentle heating (37°C) and sonication can be used to aid dissolution.

This protocol is adapted from a formulation method for Procyanidin B2.

Protocol 2: Enhancement of this compound Solubility via Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a water-soluble inclusion complex of this compound with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer with heating plate

  • 0.45 µm syringe filter

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Phase Solubility Study (Higuchi and Connors Method):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 15 mM).

    • Add an excess amount of this compound to each solution.

    • Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspensions through a 0.45 µm syringe filter to remove the undissolved solid.

    • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the complex stoichiometry and stability constant.

  • Preparation of the Solid Inclusion Complex (Freeze-Drying Method):

    • Based on the phase solubility study, prepare an aqueous solution of HP-β-CD at a concentration that allows for the desired molar ratio with this compound (typically 1:1).

    • Add this compound to the HP-β-CD solution and stir until it is completely dissolved. Gentle heating may be applied if necessary.

    • Freeze the resulting solution at a low temperature (e.g., -80°C).

    • Lyophilize the frozen solution under vacuum until a dry powder is obtained.

    • The resulting powder is the this compound-HP-β-CD inclusion complex, which should be readily soluble in water.

Protocol 3: Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method

Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)

  • Ethanol (absolute)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Select a suitable drug-to-carrier weight ratio (e.g., 1:4, 1:9).

  • Dissolve both this compound and the chosen polymer (PVP or PEG) in a minimal amount of absolute ethanol.

  • Mix the solutions thoroughly. Sonication for 10 minutes can ensure homogeneity.

  • Evaporate the solvent using a rotary evaporator. A water bath temperature of around 50-70°C is typically used.

  • Dry the resulting solid film further in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Sieve the powder to obtain a uniform particle size.

  • Store the resulting solid dispersion in a desiccator to prevent moisture absorption.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing start Dissolve this compound and Polymer in Ethanol mix Thorough Mixing (Sonication) start->mix evap Solvent Evaporation (Rotary Evaporator) mix->evap dry Vacuum Drying evap->dry end_prep Solid Dispersion Film dry->end_prep pulverize Pulverization end_prep->pulverize sieve Sieving pulverize->sieve store Storage in Desiccator sieve->store final_product Final Solid Dispersion Powder store->final_product

Caption: Workflow for preparing a solid dispersion of this compound.

logical_workflow start Poor Aqueous Solubility of this compound q1 Is a simple solution sufficient? start->q1 cosolvency Use Co-solvents (e.g., Ethanol, PEG) q1->cosolvency Yes ph_adjust pH Adjustment q1->ph_adjust Yes q2 Is a solid dosage form required? q1->q2 No end Improved Solubility & Bioavailability cosolvency->end ph_adjust->end solid_dispersion Solid Dispersion (e.g., with PVP, PEG) q2->solid_dispersion Yes cyclodextrin Cyclodextrin Complexation q2->cyclodextrin Yes q3 Is a liquid formulation with enhanced stability needed? q2->q3 No solid_dispersion->end cyclodextrin->end nanosuspension Nanosuspension q3->nanosuspension Yes micellar Micellar Solubilization (Surfactants) q3->micellar Yes nanosuspension->end micellar->end

Caption: Decision tree for selecting a solubility enhancement technique.

References

Overcoming challenges in the stereoselective synthesis of (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of (+)-Leucocyanidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity in the Reduction of (+)-Dihydroquercetin

  • Question: My reduction of (+)-Dihydroquercetin to this compound is resulting in a low diastereomeric ratio, with significant formation of the undesired 3,4-trans isomer. What factors influence this and how can I improve the stereoselectivity?

  • Answer: The stereochemical outcome of the reduction of the C4-carbonyl in (+)-Dihydroquercetin is a critical step and is highly sensitive to the choice of reducing agent and reaction conditions.

    • Potential Cause 1: Inappropriate Reducing Agent. The steric bulk and coordination properties of the hydride reagent play a crucial role in the facial selectivity of the carbonyl reduction.

    • Solution 1: Sodium borohydride (NaBH₄) is commonly used for this reduction to produce the 2,3-trans-3,4-cis diol, which is a precursor to this compound.[1][2] If you are using a different reducing agent, consider switching to NaBH₄. The choice of solvent can also influence selectivity; protic solvents like methanol or ethanol are typically used with NaBH₄.

    • Potential Cause 2: Reaction Temperature. Temperature can affect the transition state energies of the competing diastereomeric pathways.

    • Solution 2: Perform the reduction at low temperatures (e.g., 0 °C to -20 °C) to enhance kinetic control and favor the formation of the thermodynamically less stable cis-diol.

    • Potential Cause 3: Epimerization. The desired 3,4-cis isomer can epimerize to the more stable 3,4-trans isomer under acidic conditions.[1]

    • Solution 3: Ensure that the reaction work-up and purification steps are performed under neutral or slightly basic conditions to prevent acid-catalyzed epimerization at the C4 position.

Issue 2: Degradation of the Flavan-3,4-diol Product

  • Question: I am observing significant degradation of my this compound product during purification and storage. How can I minimize this?

  • Answer: Flavan-3,4-diols like this compound are known to be unstable and susceptible to oxidation and acid-catalyzed rearrangements.[3]

    • Potential Cause 1: Oxidation. The phenolic hydroxyl groups and the electron-rich aromatic rings are prone to oxidation, especially when exposed to air and light.

    • Solution 1: Perform all reactions and purifications under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and store the purified compound at low temperatures (-20 °C or below) in the dark.[1]

    • Potential Cause 2: Acid-Catalyzed Decomposition. As mentioned, acidic conditions can lead to the formation of carbocation intermediates at C4, leading to oligomerization or other side reactions.

    • Solution 2: Maintain neutral pH during work-up and purification. Use buffered aqueous solutions if necessary. For long-term storage, ensure the compound is in a solid, dry state, free from any residual acid.

Issue 3: Poor Yield in Condensation Reactions with Catechin/(+)-Epicatechin

  • Question: My condensation reaction of this compound with a nucleophile like (+)-catechin to form procyanidins is giving a low yield. What are the critical parameters for this reaction?

  • Answer: The efficiency of the condensation reaction depends on the controlled formation of the C4 electrophile from the flavan-3,4-diol and its subsequent capture by the nucleophile.

    • Potential Cause 1: Inefficient Generation of the C4 Electrophile. The hydroxyl group at C4 is a poor leaving group and requires activation.

    • Solution 1: The reaction is typically carried out under mildly acidic conditions (e.g., pH 5) to facilitate the protonation of the C4-hydroxyl group, promoting its departure as water to form a carbocation or a quinone methide intermediate. Careful control of pH is crucial; conditions that are too acidic can lead to uncontrolled side reactions.

    • Potential Cause 2: Use of Unprotected Flavan-3-ols. The phenolic hydroxyl groups of both the electrophile and the nucleophile can interfere with the desired reaction.

    • Solution 2: Consider using protecting groups for the phenolic hydroxyls, such as benzyl ethers. These protecting groups can be removed in the final step via hydrogenolysis. Benzyl groups are widely used as they are stable to a range of reaction conditions and their removal is generally clean and efficient.

    • Potential Cause 3: Sub-optimal Stoichiometry. An inappropriate ratio of the electrophile to the nucleophile can lead to the formation of undesired oligomers or leave unreacted starting materials.

    • Solution 3: Optimize the molar ratio of this compound to the nucleophile. Often, a slight excess of the nucleophile is used to favor the formation of the desired dimer and minimize self-condensation of the electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the key stereochemical challenge in the synthesis of this compound?

A1: The primary stereochemical challenge is controlling the relative stereochemistry at the C3 and C4 positions of the heterocyclic C-ring. The desired this compound possesses a 2,3-trans-3,4-cis stereochemistry. Achieving high diastereoselectivity in the reduction of the C4-carbonyl of a suitable precursor, such as (+)-dihydroquercetin, is critical.

Q2: Why are protecting groups necessary in the synthesis of proanthocyanidins derived from this compound?

A2: Protecting groups are essential for several reasons:

  • To prevent side reactions: The multiple phenolic hydroxyl groups in both the flavan-3,4-diol and the flavan-3-ol coupling partner are nucleophilic and can compete in condensation reactions.

  • To improve solubility: Protecting groups like benzyl ethers can increase the solubility of the reactants in organic solvents, facilitating the reaction.

  • To direct regioselectivity: By protecting certain hydroxyl groups, the regioselectivity of the interflavan bond formation can be controlled. The benzyl group is a commonly used protecting group for the phenolic hydroxyls due to its stability and ease of removal by hydrogenolysis.

Q3: How can I confirm the stereochemistry of the synthesized this compound?

A3: The stereochemistry of the synthesized leucocyanidin isomers can be confirmed using a combination of spectroscopic techniques:

  • NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool for determining the relative stereochemistry. The coupling constants (J-values) between the protons on the C-ring (H-2, H-3, and H-4) are diagnostic. For a 2,3-trans-3,4-cis configuration, specific coupling patterns will be observed.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of the 3,4-cis and 3,4-trans isomers of leucocyanidin in ESI-MS/MS are distinct. This can be used as a complementary method to NMR for stereochemical assignment.

Q4: What is the role of Dihydroflavonol 4-reductase (DFR) in the biosynthesis of this compound?

A4: In the biosynthetic pathway in plants, Dihydroflavonol 4-reductase (DFR) is the enzyme responsible for the stereospecific reduction of dihydroflavonols, such as (+)-dihydroquercetin, to the corresponding flavan-3,4-diols (leucoanthocyanidins). DFR-catalyzed reactions are known for their high stereospecificity.

Quantitative Data Summary

ParameterValueConditionsReference
Condensation Reaction Yield 83%TiCl₄ mediated condensation of a protected catechin electrophile and nucleophile.
Diastereomeric Ratio (4α:4β) 23:1TiCl₄ mediated condensation.

Experimental Protocols

Key Experiment: Diastereoselective Reduction of (+)-Dihydroquercetin

This protocol is a representative procedure based on literature descriptions for the synthesis of (+)-2,3-trans-3,4-cis-Leucocyanidin.

  • Preparation: Dissolve (+)-Dihydroquercetin in methanol and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).

  • Reduction: Slowly add a solution of sodium borohydride (NaBH₄) in methanol to the cooled solution of (+)-Dihydroquercetin over a period of 30 minutes with constant stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired (+)-2,3-trans-3,4-cis-Leucocyanidin. The purification should be performed promptly to minimize degradation.

  • Characterization: Characterize the purified product by NMR and MS/MS to confirm its structure and stereochemistry.

Visualizations

experimental_workflow start Start: (+)-Dihydroquercetin reduction Diastereoselective Reduction (e.g., NaBH4, MeOH, 0 °C) start->reduction workup Aqueous Work-up (Neutral pH) reduction->workup purification Chromatographic Purification workup->purification product Product: this compound (2,3-trans-3,4-cis) purification->product

Caption: Workflow for the stereoselective synthesis of this compound.

troubleshooting_logic issue Low Diastereoselectivity cause1 Inappropriate Reducing Agent issue->cause1 Is the reducing agent optimal? cause2 High Reaction Temperature issue->cause2 Is the temperature too high? cause3 Acidic Epimerization issue->cause3 Is the work-up acidic? solution1 Use NaBH4 cause1->solution1 solution2 Lower Temperature (e.g., 0 °C) cause2->solution2 solution3 Neutral Work-up cause3->solution3

Caption: Troubleshooting logic for low diastereoselectivity.

References

Optimizing extraction yield of (+)-Leucocyanidin from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of (+)-Leucocyanidin from plant material.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other proanthocyanidins, offering potential causes and solutions to enhance your experimental outcomes.

Issue 1: Consistently Low Yield of this compound

Potential CauseRecommended Solution
Inappropriate Solvent Selection The polarity of the solvent may not be optimal for this compound. While low molecular weight proanthocyanidins are effectively extracted with methanol and ethanol, higher molecular weight compounds may require acetone-water mixtures[1]. Conduct small-scale solvent screening with varying polarities (e.g., different ratios of ethanol:water or acetone:water) to identify the most effective solvent system for your plant material.
Suboptimal Extraction Temperature While higher temperatures can increase solubility and diffusion, excessive heat can lead to the degradation of thermolabile compounds like this compound[2]. The optimal temperature is often a balance between extraction efficiency and compound stability. For many proanthocyanidins, temperatures between 50-80°C have shown good results[3][4][5]. Perform extractions at a range of temperatures (e.g., 40°C, 60°C, 80°C) to determine the ideal condition for your specific sample.
Incorrect Particle Size of Plant Material Large particle sizes limit the surface area for solvent interaction, while excessively fine particles can lead to clumping and poor solvent penetration. Grinding the plant material to a uniform, optimal particle size (typically 0.25-0.5 mm) is crucial for efficient extraction.
Inadequate Solid-to-Liquid Ratio A low solvent volume may not be sufficient to fully extract the target compound. Increasing the solvent-to-solid ratio can enhance mass transfer. Experiment with different ratios (e.g., 1:10, 1:20, 1:30 w/v) to find the point of maximum extraction without excessive solvent use.
Insufficient Extraction Time The extraction process may not be reaching equilibrium. Extend the extraction time in increments to determine if the yield improves. For some methods, like ultrasonication, optimal times can be relatively short (e.g., around 53 minutes).

Issue 2: Degradation of this compound During Extraction

Potential CauseRecommended Solution
High Extraction Temperature As mentioned, elevated temperatures can cause degradation. If you suspect thermal degradation, reduce the extraction temperature or consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) at lower temperatures.
Unfavorable pH Proanthocyanidins are generally more stable in acidic conditions (pH ~3-4). Extraction in neutral or alkaline solutions can lead to degradation. Acidifying the extraction solvent with a weak acid (e.g., formic acid, citric acid) can help stabilize the flavylium cation structure of these compounds.
Presence of Oxygen The unsaturated structure of proanthocyanidins makes them susceptible to oxidation, which can be accelerated by heat and light. Purging the extraction vessel with an inert gas like nitrogen or argon can minimize oxidative degradation.
Enzymatic Degradation Endogenous plant enzymes, such as polyphenol oxidase and peroxidase, released during cell lysis can degrade proanthocyanidins. Blanching the plant material before extraction can deactivate these enzymes.

Issue 3: Co-extraction of Impurities

Potential CauseRecommended Solution
Non-selective Solvent The chosen solvent may be extracting a wide range of compounds in addition to this compound. Employ a multi-step extraction or purification process. For example, an initial wash with a non-polar solvent like hexane can remove lipids before extracting the target compounds with a more polar solvent.
Extraction of Sugars and Proteins Water-rich solvents can co-extract significant amounts of sugars and proteins. Subsequent purification steps, such as column chromatography or liquid-liquid partitioning, may be necessary to isolate the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific plant matrix and the desired purity of the extract. However, aqueous mixtures of organic solvents like ethanol and acetone are commonly used and have proven effective for proanthocyanidins. For instance, a study on grape seed proanthocyanidins found optimal extraction with 47% ethanol. It is recommended to perform a solvent screening to determine the best solvent and concentration for your specific application.

Q2: How does temperature affect the extraction yield?

A2: Temperature has a dual effect on extraction. Increasing the temperature generally enhances the solubility of this compound and the diffusion rate of the solvent into the plant material, which can lead to higher yields. However, temperatures that are too high can cause thermal degradation of the compound. The optimal temperature is a trade-off between these two factors. For example, in the extraction of proanthocyanidins from pine bark, 70°C was found to be optimal.

Q3: What is the ideal pH for the extraction solvent?

A3: An acidic pH, typically between 3 and 4, is generally recommended for the extraction of proanthocyanidins to ensure the stability of the flavylium cation. Using acidified solvents can prevent the degradation of these compounds during the extraction process.

Q4: Is it better to use fresh or dried plant material?

A4: Dried plant material is more commonly used for extraction. Drying reduces the water content, which can improve the efficiency of organic solvent extraction and allows for more consistent results. It also facilitates grinding to a uniform particle size.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and accurate method for quantifying specific proanthocyanidins like this compound. A C18 column is frequently used for separation, and the mobile phase often consists of acidified water and an organic solvent like acetonitrile or methanol.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of proanthocyanidins, providing a comparative overview of different methods and conditions.

Table 1: Comparison of Extraction Solvents on Proanthocyanidin Yield from Pine Needles

Extraction SolventTotal Phenolic Content (mg/g)Proanthocyanidin Content (mg/g)
Hot Water88.243.14
Ethanol (80%)810.00360.00
Hexane100.2193.40
Hot Water-Hexane102.3596.00
Hot Water-Ethanol120.5075.30

Source: Adapted from a study on Pinus densiflora needles.

Table 2: Optimized Extraction Parameters for Proanthocyanidins from Different Plant Sources

Plant SourceOptimal Extraction ConditionsProanthocyanidin YieldReference
Grape Seeds47% Ethanol, 10:1 solvent:solid ratio, 53 min sonication, 60°C~16 mg Catechin Equivalents/g FW
Pine Bark70% Ethanol, 1:30 solid:liquid ratio, 3 hours extraction, 70°C5.12% extraction yield, 35.27% purity

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Grape Seeds

This protocol is based on optimized conditions for proanthocyanidin extraction from grape seeds and can be adapted for other plant materials.

  • Sample Preparation:

    • Dry the grape seeds at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried seeds to a fine powder (particle size ~0.4 mm).

  • Extraction:

    • Weigh 10 g of the powdered grape seeds and place it in a 250 mL flask.

    • Add 100 mL of 47% aqueous ethanol to achieve a 1:10 solid-to-liquid ratio.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 53 minutes at a controlled temperature of 60°C.

  • Separation and Concentration:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.

    • Carefully decant the supernatant.

    • Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography with a suitable stationary phase (e.g., Sephadex LH-20) to isolate this compound.

  • Quantification:

    • Analyze the purified extract using HPLC-DAD or HPLC-MS to quantify the this compound content.

Protocol 2: Conventional Solvent Extraction of this compound from Pine Bark

This protocol is based on optimized conditions for proanthocyanidin extraction from pine bark.

  • Sample Preparation:

    • Obtain pine bark and grind it into a powder.

  • Extraction:

    • Weigh 10 g of the pine bark powder and place it in a flask.

    • Add 300 mL of 70% aqueous ethanol for a 1:30 solid-to-liquid ratio.

    • Heat the mixture to 70°C and maintain it for 3 hours with constant stirring.

  • Separation and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator.

  • Purification:

    • The crude extract can be purified using a macroporous resin such as AB-8 or DM301 to enrich the proanthocyanidin fraction.

  • Quantification:

    • Use HPLC to determine the concentration of this compound in the purified extract.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Plant Material (e.g., Grape Seeds, Pine Bark) drying Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Material grinding->powder Transfer add_solvent Add Solvent (e.g., aq. Ethanol/Acetone) powder->add_solvent extraction_method Extraction (e.g., UAE, Maceration) add_solvent->extraction_method separation Filtration / Centrifugation extraction_method->separation Transfer concentration Concentration (Rotary Evaporation) separation->concentration purification Purification (Column Chromatography) concentration->purification analysis Quantification (HPLC) purification->analysis

Caption: General experimental workflow for the extraction of this compound.

Troubleshooting_Logic start Low Extraction Yield? solvent Check Solvent Polarity start->solvent Yes temperature Optimize Temperature start->temperature particle_size Adjust Particle Size start->particle_size ratio Increase Solvent:Solid Ratio start->ratio time Extend Extraction Time start->time degradation Suspect Degradation? solvent->degradation temperature->degradation lower_temp Lower Temperature degradation->lower_temp Yes acidify Acidify Solvent (pH 3-4) degradation->acidify inert_atm Use Inert Atmosphere degradation->inert_atm

Caption: Troubleshooting logic for low this compound extraction yield.

References

Troubleshooting (+)-Leucocyanidin degradation during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with (+)-Leucocyanidin degradation during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to analyze?

A1: this compound is a colorless member of the leucoanthocyanidin class of flavonoids.[1][2] It serves as a key intermediate in the biosynthesis of catechins and proanthocyanidins in plants.[2] Its analysis is challenging due to its inherent instability; the flavan-3,4-diol structure is labile and prone to degradation under various conditions, including exposure to oxygen, certain pH levels, and temperature changes.[2][3]

Q2: What are the common degradation products of this compound?

A2: this compound can degrade both enzymatically and non-enzymatically. Common degradation products include:

  • Quercetin and Dihydroquercetin (DHQ)/Taxifolin: Formed via enzymatic action of anthocyanidin synthase (ANS) or leucocyanidin oxygenase.

  • Cyanidin: A colored anthocyanidin that can be formed through non-enzymatic degradation.

  • Catechin: Leucocyanidin is a precursor to catechin through the action of leucoanthocyanidin reductase (LAR).

  • Proanthocyanidins: Under mildly acidic conditions (e.g., pH 5), leucocyanidin can rapidly condense with catechin to form procyanidins (condensed tannins).

Q3: What are the optimal storage conditions for this compound samples?

A3: To minimize degradation, samples containing this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Storage at low temperatures (e.g., 4°C or frozen) is also recommended to slow down chemical reactions. For solutions, use of deoxygenated solvents and protection from light are crucial preventive measures.

Q4: Which analytical technique is best for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the qualitative and quantitative analysis of leucocyanidins and other flavonoids. For unambiguous identification, coupling HPLC with Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Troubleshooting Guides

Guide 1: HPLC Analysis Issues

Q: I am seeing unexpected peaks or a noisy baseline in my HPLC chromatogram. What could be the cause?

A: This is a common issue that can stem from several sources, often related to compound degradation or mobile phase contamination.

  • Degradation Products: The extra peaks may be degradation products of this compound, such as dihydroquercetin, quercetin, or cyanidin. If these peaks grow over time while the main analyte peak shrinks, degradation is likely occurring.

  • Mobile Phase Issues: Impurities in the mobile phase, especially during gradient elution, can accumulate and elute as spurious peaks. Ensure you are using high-purity, HPLC-grade solvents and fresh aqueous buffers. Bacterial growth in unpreserved aqueous buffers can also cause baseline noise.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting. Whenever possible, dissolve your sample in the initial mobile phase.

Troubleshooting Steps:

  • Run a Blank Gradient: Inject your sample solvent without the analyte to check for contamination from the solvent or system.

  • Prepare Fresh Mobile Phase: Use freshly prepared, filtered, and degassed mobile phase.

  • Analyze a Freshly Prepared Sample: Immediately analyze a newly prepared this compound standard to see if the issue persists. A clean chromatogram suggests degradation in older samples.

Guide 2: Rapid Loss of Analyte Post-Extraction

Q: My this compound concentration is decreasing significantly between sample preparation and analysis. How can I prevent this?

A: This indicates rapid degradation due to environmental factors. The stability of flavonoids like leucocyanidin is highly sensitive to pH, temperature, oxygen, and light.

  • Oxidation: The presence of dissolved oxygen in your extraction solvents can accelerate the degradation of phenolic compounds.

  • pH Effects: Leucocyanidin is known to be unstable at certain pH values. For instance, at pH 5, it readily condenses to form proanthocyanidins.

  • Temperature: Elevated temperatures during extraction or sample processing (e.g., solvent evaporation) can significantly speed up degradation.

Preventive Measures:

  • Work Quickly and Keep Samples Cold: Perform extraction and sample preparation steps on ice and minimize the time between extraction and analysis.

  • Use Deoxygenated Solvents: Purge your solvents with nitrogen or argon gas before use to remove dissolved oxygen.

  • Control pH: Use buffered extraction solutions at a pH known to be optimal for leucocyanidin stability (typically mildly acidic, e.g., pH 3-4, but avoid pH 5 if condensation is a concern).

  • Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid to your extraction solvent to inhibit oxidative degradation.

Factors Affecting Stability of Related Anthocyanins

The stability of this compound is influenced by factors similar to those affecting its colored relatives, the anthocyanins. Understanding these can provide insight into preventing degradation.

FactorEffect on StabilityRecommendation for Analysis
pH Highly influential; structure and color (for anthocyanins) change with pH. Degradation can occur at neutral or alkaline pH.Maintain a mildly acidic environment (e.g., pH < 4) during extraction and in the HPLC mobile phase.
Temperature High temperatures accelerate degradation through hydrolysis and other reactions.Keep samples cold (on ice) during preparation. Avoid heating. Use a thermostatted column compartment for HPLC.
Oxygen Promotes oxidative degradation, leading to loss of the compound.Use deoxygenated solvents. Store extracts under an inert gas (N₂ or Ar).
Light Exposure to UV and visible light can cause photodegradation.Protect samples from light using amber vials or by covering glassware with aluminum foil.
Metal Ions Certain metal ions can form complexes or catalyze degradation.Use high-purity water and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected.

Experimental Protocols

Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the separation and quantification of this compound. Optimization may be required based on the specific sample matrix and available instrumentation.

  • Sample Preparation:

    • Extract the sample material with an appropriate solvent (e.g., 80% methanol in water with 0.1% formic acid to maintain an acidic pH).

    • Perform the extraction at a low temperature (4°C) and protect from light.

    • Centrifuge the extract to remove particulate matter.

    • If necessary, perform a sample cleanup using Solid-Phase Extraction (SPE) to remove interfering compounds.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-30 min: Linear gradient from 5% to 35% B

      • 30-35 min: Linear gradient to 95% B

      • 35-40 min: Hold at 95% B

      • 40-45 min: Return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV-Vis detector at 280 nm (for colorless flavonoids). If analyzing degradation to cyanidin, a second wavelength at ~520 nm can be monitored.

  • Quantification:

    • Prepare a calibration curve using an authentic this compound standard of known concentration.

    • Quantify the analyte in samples by comparing its peak area to the standard curve.

Visualizations

Degradation and Biosynthetic Pathways

G cluster_degradation Degradation Pathways cluster_biosynthesis Biosynthetic Conversion LC This compound DHQ (+)-Dihydroquercetin (Taxifolin) LC->DHQ non-enzymatic / Leucocyanidin Oxygenase C Cyanidin LC->C non-enzymatic PA Proanthocyanidins LC->PA Condensation (e.g., with catechin) Q Quercetin DHQ->Q Anthocyanidin Synthase (ANS) Cat (+)-Catechin LC_bio This compound LC_bio->Cat Leucoanthocyanidin Reductase (LAR)

Caption: Key degradation and biosynthetic routes for this compound.

Experimental Workflow for HPLC Analysis

G start Sample Material extraction Extraction (Cold, Dark, Acidified Solvent) start->extraction centrifuge Centrifugation extraction->centrifuge cleanup SPE Cleanup (Optional) centrifuge->cleanup filter Syringe Filtration (0.22 µm) cleanup->filter inject HPLC Injection filter->inject separation C18 Reverse-Phase Separation inject->separation detect UV-Vis Detection (280 nm) separation->detect data Data Analysis (Quantification) detect->data G start Problem: Low Analyte Signal or Unexpected Peaks check_fresh Analyze a fresh standard immediately after preparation start->check_fresh fresh_ok Is the chromatogram clean? check_fresh->fresh_ok degradation Root Cause: Sample Degradation (Time, Temp, O₂) fresh_ok->degradation  Yes system_issue Root Cause: System or Method Issue fresh_ok->system_issue  No implement_solutions Implement Solutions: - Work on ice - Use deoxygenated solvents - Protect from light - Check pH degradation->implement_solutions check_system Check System: - Run blank gradient - Prepare fresh mobile phase - Check for leaks/voids system_issue->check_system

References

Minimizing epimerization of (+)-Leucocyanidin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Flavonoid Extraction. This guide provides troubleshooting advice and frequently asked questions to help you minimize the epimerization of (+)-Leucocyanidin during your extraction and isolation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is epimerization a concern?

This compound is a colorless natural product belonging to the leucoanthocyanidin class of flavonoids.[1][2] It exists in different stereoisomeric forms. Epimerization is a chemical process that changes the configuration at one stereocenter of a molecule.[3] During the extraction of this compound, harsh conditions can convert it into its epimers, such as its 3,4-cis isomer.[4] This is a significant concern for researchers as different epimers can have distinct biological activities and physicochemical properties, potentially confounding experimental results and reducing the yield of the desired stereoisomer.

Q2: My HPLC analysis shows multiple peaks where I expect one for this compound. What could be the cause?

Unexpected peaks in your chromatogram are often an indication that your target compound has degraded or converted into other forms. For this compound, the most likely cause is epimerization, leading to the formation of diastereomers which can be separated by HPLC.[4] Factors such as acidic pH, elevated temperatures, and prolonged extraction times can promote this conversion.

Q3: What are the key factors that I need to control during extraction to prevent epimerization?

The stability of flavonoids like leucocyanidin is primarily influenced by pH, temperature, light, oxygen, and the choice of solvent. Careful control of these parameters is crucial to prevent both epimerization and degradation.

  • Temperature: High temperatures accelerate chemical reactions, including epimerization and degradation.

  • pH: While acidic conditions can improve the stability of some flavonoids, they can also catalyze the epimerization of leucocyanidin.

  • Light: Exposure to light, especially UV radiation, can lead to the degradation of phenolic compounds.

  • Solvent: The type of solvent affects extraction efficiency and can influence compound stability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Degradation or Epimerization: Extraction conditions are too harsh.1. Lower the temperature: Perform extraction at cooler temperatures (e.g., 4°C or room temperature). 2. Optimize pH: Avoid strongly acidic conditions. Buffer your solvent to a mildly acidic pH (e.g., pH 4-5). 3. Reduce extraction time: Shorter extraction periods minimize exposure to potentially degrading conditions.
Presence of unknown peaks in HPLC/MS Epimer Formation: Acid-catalyzed epimerization or thermal degradation may have occurred.1. Control pH: Use a less acidic solvent system. While many protocols for related compounds use acidified solvents to stabilize the flavylium cation, this can promote leucocyanidin epimerization. 2. Avoid Heat: Do not heat the extraction mixture. Use methods like maceration or ultrasound-assisted extraction at controlled, low temperatures. 3. Work in the Dark: Protect your samples from light at all stages of the experiment by using amber glassware or covering vessels with aluminum foil.
Extract changes color over time Oxidation/Degradation: Exposure to oxygen and light can cause flavonoids to degrade, often indicated by a color change.1. Use an Inert Atmosphere: If possible, perform the extraction under nitrogen or argon to minimize oxidation. 2. Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid to the extraction solvent. 3. Proper Storage: Store extracts at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere.

Experimental Protocols & Data

Recommended General Protocol for Minimizing Epimerization

This protocol provides a baseline methodology. Optimization for your specific plant material is recommended.

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material to prevent enzymatic degradation and preserve compound integrity.

    • Grind the dried material into a fine powder to maximize surface area for extraction.

  • Solvent Selection:

    • Use a mixture of acetone and water (e.g., 70:30 v/v) or ethanol and water. Acetone is highly effective for flavonoid extraction.

    • Avoid adding strong acids. If pH control is needed, use a buffer system to maintain a mildly acidic environment (pH ~4-5).

  • Extraction Conditions:

    • Temperature: Perform the extraction at 4°C. If using sonication, use an ice bath to prevent the sample from heating up.

    • Light: Conduct all steps in the dark or under dim light. Wrap all glassware in aluminum foil.

    • Atmosphere: If feasible, purge the extraction vessel with nitrogen or argon before sealing.

    • Duration: Limit extraction time. For maceration, 12-24 hours may be sufficient. For ultrasound-assisted extraction (UAE), 15-30 minutes is often adequate.

  • Post-Extraction Processing:

    • Immediately filter the extract to remove solid plant material.

    • Remove the organic solvent using a rotary evaporator at a low temperature (<35°C).

    • Store the final aqueous extract or lyophilized powder at -20°C or below.

Quantitative Data: Effect of Temperature on Flavonoid Extraction

High temperatures generally increase extraction efficiency but risk degrading the target compounds. Flavonoids are often more sensitive to heat than other phenolics.

Temperature Effect on Total Phenolic Content (TPC) Effect on Total Flavonoid Content (TFC) Reference
20°C - 60°CInitial increase in yield.Sharp decrease observed above 45°C for some anthocyanins.
60°C - 80°CGenerally the highest yield for traditional solvent extractions.Degradation can begin in this range.
> 90°CMay increase as lignin breaks down, releasing more phenolics.Content may increase initially but then decrease due to degradation.
> 120°CTPC yield may start to drop.TFC often shows a significant drop.

Visualizations

Logical Workflow for Troubleshooting

This diagram outlines a decision-making process for identifying the cause of poor extraction results.

G start Start: Unexpected HPLC Results (Low Yield / Extra Peaks) check_temp Was extraction temperature > 40°C? start->check_temp check_ph Was a strong acid (e.g., HCl) used in the solvent? check_temp->check_ph No res_temp Problem: Thermal Degradation Solution: Reduce temperature to 4-25°C. Use a cooling bath for sonication. check_temp->res_temp Yes check_light Was the sample exposed to direct light for extended periods? check_ph->check_light No res_ph Problem: Acid-Catalyzed Epimerization Solution: Remove strong acid. Use a mildly acidic buffer (pH 4-5) or neutral solvent. check_ph->res_ph Yes res_light Problem: Photodegradation Solution: Use amber glassware or wrap equipment in foil. check_light->res_light Yes res_ok Consider other factors: - Oxygen exposure - Matrix complexity - Incorrect HPLC method check_light->res_ok No

Caption: Troubleshooting flowchart for identifying sources of this compound epimerization.

Epimerization of this compound

This diagram illustrates the acid-catalyzed conversion of the naturally occurring 2,3-trans, 3,4-trans isomer to the 2,3-trans, 3,4-cis epimer.

G compound1 This compound (2,3-trans, 3,4-trans) conditions H+ (Acid) Heat compound1->conditions compound2 3,4-cis-Leucocyanidin (Epimer) conditions->compound2 Epimerization

Caption: Simplified reaction showing the epimerization of this compound at the C4 position.

Optimized Extraction Workflow

The following workflow details the recommended steps to minimize degradation and epimerization.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction (Protect from Light) cluster_process 3. Processing cluster_store 4. Storage p1 Freeze-Dry Plant Material p2 Grind to Fine Powder p1->p2 e1 Add Solvent (e.g., 70% Acetone) p2->e1 e2 Extract at Low Temp (4°C) (Macerate or Sonicate in Ice Bath) e1->e2 pr1 Filter to Remove Solids e2->pr1 pr2 Remove Solvent via Rotovap (Temp < 35°C) pr1->pr2 s1 Store Extract at -20°C or Below in the Dark pr2->s1

Caption: Recommended experimental workflow for the extraction of this compound.

References

Technical Support Center: (+)-Leucocyanidin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (+)-Leucocyanidin.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary biological activities?

This compound is a colorless flavan-3,4-diol, a type of flavonoid.[1] It serves as a precursor in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in plants.[2] Due to its chemical structure, it is investigated for various biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.

2. How should this compound be stored for use in bioassays?

For reliable experimental results, proper storage is crucial. Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3] To avoid degradation, minimize freeze-thaw cycles.

3. What are the best practices for preparing this compound solutions for bioassays?

Due to its limited solubility in aqueous solutions, a co-solvent is often required. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with an appropriate buffer or saline solution. For instance, a stock solution can be prepared in DMSO and then further diluted using a mixture of PEG300, Tween-80, and saline.[3] If precipitation occurs, gentle heating and/or sonication can aid dissolution.

Troubleshooting Guides

This section addresses common issues that may arise during bioassays involving this compound.

General Assay Problems
Problem Possible Cause Solution
No or Low Signal Inactive enzyme or reagent.Ensure all reagents, especially enzymes, have been stored correctly and are within their expiration date. Equilibrate all reagents to the assay temperature before use.
Omission of a necessary step or reagent.Carefully review the experimental protocol to ensure all steps were followed correctly.
Incorrect wavelength or filter settings on the plate reader.Verify the correct absorbance or fluorescence wavelengths as specified in the protocol.
High Background Signal Contaminated reagents or samples.Use fresh, high-purity reagents and sterile techniques to prepare samples.
Autofluorescence of the compound or plate.Run a blank with the compound alone to measure its intrinsic absorbance/fluorescence. Use plates designed for low background fluorescence (e.g., black plates for fluorescence assays).
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and ensure consistent pipetting technique. Prepare a master mix of reagents to add to all wells.
Inconsistent incubation times or temperatures.Ensure all wells are incubated for the same duration and at a stable, uniform temperature.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with a blank solution to maintain a more uniform environment.
Specific Assay Troubleshooting

Antioxidant Assays (e.g., DPPH, ABTS)

Problem Possible Cause Solution
Inconsistent Color Development Instability of the radical solution (DPPH or ABTS•+).Prepare fresh radical solutions for each experiment. Protect them from light and use them within the recommended time frame.
Interference from colored compounds.Include a sample blank (sample without the radical solution) to subtract the background absorbance.
Precipitation of this compound Low solubility in the assay buffer.Adjust the solvent composition. A small percentage of a co-solvent like DMSO or ethanol may be necessary. Ensure the final solvent concentration does not interfere with the assay.

Enzyme Inhibition Assays (e.g., Xanthine Oxidase)

Problem Possible Cause Solution
Variable Enzyme Activity Enzyme instability.Keep the enzyme on ice at all times when not in use. Prepare fresh enzyme dilutions for each experiment.
Substrate or cofactor degradation.Ensure substrates and cofactors are stored correctly and are not expired.
False Inhibition/Activation Interference of this compound with the detection method.Run controls without the enzyme to check for direct reactions between this compound and the substrate or detection reagents.

Cell-Based Assays

Problem Possible Cause Solution
Cell Toxicity Unrelated to the Test Compound High solvent concentration (e.g., DMSO).Ensure the final concentration of any solvent is below the toxic threshold for the specific cell line being used (typically <0.5% DMSO). Run a vehicle control.
Contamination of cell cultures.Maintain sterile cell culture techniques. Regularly check for microbial contamination.
Interference with Viability Dyes (e.g., MTT, XTT) This compound may directly react with the dye.Use an alternative viability assay that relies on a different principle, such as ATP measurement (e.g., CellTiter-Glo) or DNA synthesis (e.g., BrdU incorporation).

Experimental Protocols

Below are generalized protocols for common bioassays. Note: These protocols may require optimization for your specific experimental conditions.

DPPH Radical Scavenging Activity Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the this compound solution to each well.

    • Add 150 µL of the DPPH solution to each well.

    • For the control, use 50 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [((Absorbance of Control - Absorbance of Sample) / Absorbance of Control)) x 100]

Xanthine Oxidase Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm.

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (50 mM, pH 7.5).

    • Xanthine solution (150 µM) in buffer.

    • Xanthine Oxidase solution (0.1 units/mL) in buffer.

  • Sample Preparation: Dissolve this compound in a minimal amount of DMSO and dilute with the phosphate buffer to desired concentrations.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of the this compound solution or buffer (for control).

    • Add 50 µL of the xanthine solution.

    • Pre-incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the xanthine oxidase solution.

  • Measurement: Immediately measure the absorbance at 295 nm every minute for 10-15 minutes using a microplate reader.

  • Calculation:

    • Determine the rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve).

    • % Inhibition = [((Rate of Control - Rate of Sample) / Rate of Control)) x 100]

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Culture: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Remove the treatment medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculation:

    • % Viability = [((Absorbance of Sample - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank))) x 100]

Quantitative Data Summary

Assay TypeCompoundParameterResultReference
Antioxidant Activity Proanthocyanidin C1Lifespan extension in miceSignificant increase[Xu et al., as cited in 12]
Enzyme Inhibition Grape Seed Extract (rich in proanthocyanidins)5-Lipoxygenase (IC50)Concentration-dependent inhibition
Grape Seed Extract (rich in proanthocyanidins)Cyclooxygenase-1 (IC50)Concentration-dependent inhibition
Grape Seed Extract (rich in proanthocyanidins)Cyclooxygenase-2 (IC50)Concentration-dependent inhibition
Anti-inflammatory Activity Aronia Dry Extract (rich in anthocyanins)IL-1β, TNF-α, MDA levels in LPS-stimulated RAW 264.7 cellsDepression of inflammatory markers

Note: Data for closely related proanthocyanidins and anthocyanin-rich extracts are provided as a reference due to the limited availability of specific quantitative data for this compound.

Signaling Pathways and Workflows

General Antioxidant Bioassay Workflow

G prep Prepare this compound dilutions mix Mix Sample and Reagent prep->mix reagent Prepare Assay Reagent (e.g., DPPH, ABTS) reagent->mix incubate Incubate mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for a typical in vitro antioxidant capacity assay.

Enzyme Inhibition Bioassay Workflow

G inhibitor Prepare this compound dilutions preincubate Pre-incubate Inhibitor and Enzyme inhibitor->preincubate enzyme Prepare Enzyme Solution enzyme->preincubate substrate Prepare Substrate Solution reaction Initiate Reaction with Substrate substrate->reaction preincubate->reaction measure Kinetic Measurement (e.g., Absorbance change) reaction->measure analyze Analyze Rate and Calculate % Inhibition measure->analyze

Caption: General workflow for an enzyme inhibition assay.

NF-κB Signaling Pathway in Inflammation (Simplified)

G cluster_0 Cytoplasm cluster_1 Nucleus tnfa TNF-α receptor TNF Receptor tnfa->receptor Binds ikb IκB Kinase receptor->ikb Activates nfkb_complex NF-κB-IκB Complex (Inactive) ikb->nfkb_complex Phosphorylates IκB nfkb NF-κB (Active) nfkb_complex->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocates to nfkb->nucleus genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) nucleus->genes leucocyanidin This compound leucocyanidin->ikb Inhibits

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

References

Preventing oxidation of (+)-Leucocyanidin during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of (+)-Leucocyanidin. Our goal is to help you maintain the integrity of your samples and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a colorless member of the leucoanthocyanidin class of flavonoids. It is a natural product found in various plants and serves as a biosynthetic precursor to catechins and proanthocyanidins (condensed tannins).[1] Its chemical structure, rich in phenolic hydroxyl groups, makes it highly susceptible to oxidation. This oxidation can be initiated by factors such as exposure to atmospheric oxygen, light, elevated temperatures, and inappropriate pH levels. Both enzymatic and non-enzymatic pathways can lead to its degradation.

Q2: What are the visible signs of this compound degradation?

The primary visible sign of this compound oxidation is a change in the color of the solution. As a "leuco" (colorless) compound, a pure, stable solution of this compound should be colorless. Upon degradation, it can form colored anthocyanidins, such as cyanidin, which may impart a pink or reddish hue to the solution, especially under acidic conditions. Further degradation can lead to brownish discoloration due to the formation of complex polymerization products.

Q3: What are the main degradation products of this compound?

Oxidation of this compound can yield several products depending on the conditions. Enzymatically, anthocyanidin synthase (ANS) can convert it to the colored anthocyanidin, cyanidin, or other flavonoids like quercetin.[2][3][4] Non-enzymatic degradation can also lead to the formation of various by-products. The degradation of related anthocyanins has been shown to produce compounds like protocatechuic acid and phloroglucinaldehyde.

Troubleshooting Guide: Preventing Oxidation During Storage

This guide addresses specific issues you might encounter during the storage of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Rapid discoloration of this compound solution (e.g., turning pink or brown). 1. Oxygen Exposure: The phenolic structure is sensitive to atmospheric oxygen. 2. Inappropriate Storage Temperature: Elevated temperatures accelerate oxidative reactions. 3. Light Exposure: UV and visible light can catalyze degradation. 4. Incorrect pH: Stability is highly pH-dependent; neutral or alkaline conditions promote degradation.1. Deoxygenate Solvents & Use Inert Gas: Purge solvents with an inert gas (e.g., argon or nitrogen) before preparing solutions. Overlay the headspace of the storage vial with the inert gas before sealing.[5] 2. Control Temperature: Store solutions at low temperatures. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is optimal. 3. Protect from Light: Store samples in amber glass vials or wrap clear vials in aluminum foil to block light. 4. Maintain Acidic pH: If compatible with your experimental design, maintaining a slightly acidic pH (e.g., pH 3-5) can improve stability.
Precipitate formation in the sample. 1. Polymerization: Degraded molecules can polymerize and precipitate. 2. Solvent Incompatibility: The chosen solvent may not be optimal for long-term storage, leading to precipitation over time, especially at low temperatures.1. Optimize Storage Conditions: Follow the recommendations for temperature, light, and oxygen exclusion to minimize degradation and subsequent polymerization. 2. Solvent Selection: Use a solvent system in which this compound is highly soluble and stable. For stock solutions, DMSO is a common choice. For working solutions, consider acidified methanol or ethanol. Always perform a small-scale, short-term stability test with your chosen solvent system.
Loss of biological activity or inconsistent experimental results. 1. Chemical Degradation: The active compound has degraded, leading to a lower effective concentration. 2. Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation.1. Implement Strict Storage Protocols: Adhere to the recommended storage conditions to ensure the chemical integrity of your samples. 2. Aliquot Samples: Prepare single-use aliquots of your stock and working solutions to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Solutions
Parameter Short-Term Storage (≤ 1 month) Long-Term Storage (≤ 6 months) Rationale
Temperature -20°C-80°CLow temperatures significantly slow down the rate of chemical degradation.
Atmosphere Headspace flushed with inert gas (Argon or Nitrogen)Headspace flushed with inert gas (Argon or Nitrogen)Displacing oxygen prevents oxidative degradation of the phenolic groups.
Light Amber glass vials or protection from lightAmber glass vials or protection from lightPrevents photo-degradation.
pH (if applicable) Acidic (pH 3-5)Acidic (pH 3-5)Flavonoid stability is generally enhanced in acidic conditions.
Container Tightly sealed glass vialsTightly sealed glass vialsPrevents solvent evaporation and exposure to air.
Table 2: Recommended Antioxidants for Stabilizing this compound Solutions
Antioxidant Recommended Concentration Mechanism of Action Considerations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Free radical scavenger, particularly effective in organic solvents.A synthetic antioxidant, ensure it does not interfere with downstream assays. Widely used for stabilizing analytical standards.
Ascorbic Acid (Vitamin C) 0.05 - 0.1% (w/v)Water-soluble antioxidant that can regenerate other antioxidants.Can have pro-oxidant effects under certain conditions, especially in the presence of metal ions. Its interaction with flavonoids can be complex and may sometimes accelerate degradation. A pilot stability test is highly recommended.

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a method to assess the stability of a this compound solution under specific storage conditions.

1. Materials:

  • This compound standard
  • HPLC-grade solvent (e.g., DMSO, methanol)
  • Antioxidant (optional, e.g., BHT)
  • Amber HPLC vials with septa
  • Inert gas (Argon or Nitrogen)
  • HPLC system with a C18 column and UV-Vis or DAD detector

2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve in the chosen solvent to a final concentration of, for example, 1 mg/mL. If using an antioxidant, add it to the solvent before dissolving the this compound. c. If possible, sonicate briefly to ensure complete dissolution.

3. Sample Aliquoting and Storage: a. Aliquot the stock solution into multiple amber HPLC vials (e.g., 100 µL per vial). b. Flush the headspace of each vial with inert gas for 10-15 seconds before tightly sealing. c. Prepare a "Time 0" sample for immediate analysis. d. Store the remaining vials under the desired conditions (e.g., -20°C in the dark).

4. HPLC Analysis: a. Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% formic or acetic acid.
  • Mobile Phase B: Acetonitrile or Methanol.
  • Gradient: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at 280 nm for Leucocyanidin and scan a wider range (e.g., 200-600 nm) to detect degradation products.
  • Injection Volume: 10 µL. b. Analysis Schedule:
  • Analyze the "Time 0" sample immediately after preparation.
  • At specified time points (e.g., 1 week, 2 weeks, 1 month), remove a stored vial, allow it to equilibrate to room temperature, and analyze by HPLC.

5. Data Analysis: a. Integrate the peak area of this compound at each time point. b. Calculate the percentage of this compound remaining relative to the "Time 0" sample. c. Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualizations

Oxidation_Pathway Leucocyanidin This compound (Colorless) Degradation_Products Degradation Products (e.g., Quercetin, Protocatechuic Acid) Leucocyanidin->Degradation_Products Further Oxidation/ Degradation Anthocyanidin Cyanidin (Colored) Leucocyanidin->Anthocyanidin Oxidation Oxidizing_Agents Oxygen, Light, High Temp, High pH Oxidizing_Agents->Leucocyanidin promote

Caption: Non-enzymatic oxidation pathway of this compound.

Antioxidant_Mechanism cluster_storage Storage Environment cluster_protection Antioxidant Protection Leucocyanidin This compound (Stable) Oxidized_Leucocyanidin Oxidized Leucocyanidin (Degraded) Leucocyanidin->Oxidized_Leucocyanidin leads to Free_Radical Free Radical (R•) Free_Radical->Leucocyanidin attacks Stable_Product Stable Product Antioxidant Antioxidant (e.g., BHT) Antioxidant->Free_Radical scavenges Antioxidant->Stable_Product forms

Caption: Mechanism of antioxidant protection against oxidation.

Troubleshooting_Workflow Start Instability Observed (e.g., color change) Check_Temp Is storage temperature -20°C (short-term) or -80°C (long-term)? Start->Check_Temp Check_Oxygen Was inert gas used and vial tightly sealed? Check_Temp->Check_Oxygen Yes Solution Problem Resolved Check_Temp->Solution No, adjust temperature Check_Light Is the sample protected from light? Check_Oxygen->Check_Light Yes Check_Oxygen->Solution No, use inert gas Check_Solvent Is the solvent appropriate and of high purity? Check_Light->Check_Solvent Yes Check_Light->Solution No, use amber vials Add_Antioxidant Consider adding an antioxidant (e.g., BHT) Check_Solvent->Add_Antioxidant Yes Check_Solvent->Solution No, change solvent Add_Antioxidant->Solution

Caption: Troubleshooting workflow for this compound instability.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of (+)-Leucocyanidin and (+)-Catechin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Scientific and Drug Development Professionals

In the vast landscape of natural product research, flavonoids stand out for their diverse and potent bioactive properties. Among them, (+)-Leucocyanidin and (+)-catechin, both belonging to the flavan-3-ol subclass, are of significant interest. While (+)-catechin has been the subject of extensive research, elucidating its antioxidant, anti-inflammatory, anticancer, and cardioprotective effects, this compound remains a more enigmatic molecule. Primarily known as a key intermediate in the biosynthesis of proanthocyanidins and anthocyanins, its own bioactivities are less well-documented experimentally. This guide provides a comparative analysis of these two flavonoids, summarizing the wealth of experimental data for (+)-catechin and presenting the current, more limited, understanding of this compound's potential, thereby highlighting critical areas for future research.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of (+)-catechin. Due to a significant lack of direct experimental studies on this compound, quantitative data for its bioactivity is largely unavailable. Its potential is inferred from its chemical structure and its role as a precursor to other bioactive flavonoids.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 / ActivityReference
(+)-Catechin DPPH radical scavengingVaries (µg/mL or µM)[1]
ABTS radical scavengingVaries (µM Trolox equivalents)[2]
Ferric Reducing Antioxidant Power (FRAP)Varies (mM Fe(II)/g)
This compound Various antioxidant assaysData not available

Note: IC50 values for (+)-catechin can vary significantly depending on the specific experimental conditions.

Table 2: Comparative Anti-inflammatory Activity

CompoundModel SystemKey FindingsReference
(+)-Catechin Macrophages (e.g., RAW 264.7)Inhibition of NO, PGE2, TNF-α, IL-6 production[3]
Animal models of inflammationReduction in edema and inflammatory markers[3]
This compound In vitro/In vivo modelsData not available

Table 3: Comparative Anticancer Activity

CompoundCancer Cell LineIC50 / EffectReference
(+)-Catechin Breast (MCF-7, T47D), Colon, Prostate, etc.Varies (µM); Induction of apoptosis, cell cycle arrest[1]
This compound Various cancer cell linesData not available

Table 4: Comparative Cardioprotective Effects

CompoundModel SystemKey FindingsReference
(+)-Catechin Ischemia-reperfusion modelsReduced infarct size, improved cardiac function
Endothelial cell culturesImproved endothelial function, reduced oxidative stress
This compound In vitro/In vivo modelsData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key bioactivity assays.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

  • Methodology:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of the test compound ((+)-catechin) and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a reduction in absorbance.

  • Methodology:

    • Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

    • Add a specific volume of the test compound or standard (e.g., Trolox) at various concentrations to the diluted ABTS•+ solution.

    • After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assay

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Principle: This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with LPS.

  • Methodology:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by these compounds is essential for a deeper understanding of their mechanisms of action.

Biosynthetic Pathway of Flavan-3-ols

This diagram illustrates the central role of this compound as a precursor in the biosynthesis of other important flavonoids, including (+)-catechin.

cluster_input Precursors DFR Dihydroflavonol 4-reductase Leucocyanidin This compound DFR->Leucocyanidin LAR Leucoanthocyanidin reductase Leucocyanidin->LAR ANS Anthocyanidin synthase Leucocyanidin->ANS Proanthocyanidins Proanthocyanidins Leucocyanidin->Proanthocyanidins Polymerization Catechin (+)-Catechin LAR->Catechin Catechin->Proanthocyanidins Polymerization Cyanidin Cyanidin ANS->Cyanidin Dihydroquercetin Dihydroquercetin Dihydroquercetin->DFR

Caption: Biosynthetic pathway of flavan-3-ols.

Signaling Pathways Modulated by (+)-Catechin

The anti-inflammatory and anticancer effects of (+)-catechin are mediated through its interaction with key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Catechin (+)-Catechin Catechin->IKK Inhibits Catechin->NFκB Inhibits Translocation NFκB_n NF-κB NFκB_n->Inflammatory_Genes Induces Transcription IκBα_NFκB IκBα NF-κB IκBα_NFκB->IKK IκBα_NFκB->NFκB Releases

Caption: Inhibition of NF-κB signaling by (+)-catechin.

MAPK Signaling Pathway in Cancer

GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors Activates CellResponse Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellResponse Regulates Catechin (+)-Catechin Catechin->Receptor Inhibits Catechin->ERK Inhibits Phosphorylation

Caption: Modulation of MAPK signaling by (+)-catechin.

Conclusion

This comparative guide highlights the significant disparity in the scientific understanding of this compound and (+)-catechin. While (+)-catechin is a well-characterized flavonoid with a robust body of evidence supporting its diverse health-promoting bioactivities, this compound remains largely defined by its role as a biosynthetic intermediate. The structural similarities between the two molecules, and the fact that this compound is a direct precursor to (+)-catechin, strongly suggest that it possesses its own spectrum of bioactivities. However, the lack of direct experimental evidence represents a critical knowledge gap.

For researchers, scientists, and drug development professionals, this analysis underscores a clear opportunity. Future research should focus on the isolation and purification of this compound to enable comprehensive in vitro and in vivo studies. Elucidating the antioxidant, anti-inflammatory, anticancer, and cardioprotective properties of this compound will not only expand our fundamental understanding of flavonoid bioactivity but also potentially unveil a new lead compound for therapeutic development. The established bioactivity of (+)-catechin provides a valuable benchmark for these future investigations.

References

Differentiating (+)-Leucocyanidin Isomers: A Guide to Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of condensed tannins (proanthocyanidins) and anthocyanins in plants. Its stereochemistry plays a crucial role in its biological activity and enzymatic transformations. The presence of multiple chiral centers gives rise to several stereoisomers, with the most common being the diastereomers (+)-2,3-trans-3,4-cis-leucocyanidin and (+)-2,3-trans-3,4-trans-leucocyanidin. Distinguishing between these isomers is essential for understanding their distinct roles in biological pathways and for ensuring the stereochemical purity of standards and potential therapeutic agents.

While reverse-phase high-performance liquid chromatography (HPLC) can separate these diastereomers, chiral chromatography offers a powerful approach for the enantioselective separation of flavonoid isomers. This guide provides a comparative overview of chiral chromatography methods applicable to the differentiation of this compound isomers, supported by representative experimental data from the separation of closely related flavonoid stereoisomers due to the limited availability of specific published chiral separation data for this compound itself.

Comparison of Chiral Stationary Phases for Flavonoid Isomer Separation

The selection of the chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for the resolution of flavonoid isomers due to their broad enantiorecognition capabilities. The following table summarizes representative chromatographic data for the separation of flavonoid stereoisomers on different polysaccharide-based CSPs, which can serve as a starting point for developing a method for this compound isomers.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)AnalyteIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol (90:10, v/v)1.025Flavanone8.29.52.1
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Ethanol (85:15, v/v)0.830Dihydroflavonol12.414.11.8
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Supercritical CO₂/Methanol (80:20, v/v)2.035Catechin5.66.82.5

Note: The data presented in this table is representative of typical separations of flavonoid isomers and serves as a guide. Actual retention times and resolution for this compound isomers will need to be determined empirically.

Experimental Protocol: Chiral HPLC Separation of Flavonoid Isomers

This protocol provides a general methodology for the chiral separation of flavonoid isomers, which can be adapted for this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

2. Chiral Column:

  • Chiralpak IA (250 mm x 4.6 mm, 5 µm) or other suitable polysaccharide-based chiral column.

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 90:10, v/v).

  • Degas the mobile phase by sonication or vacuum filtration before use.

4. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm (typical for flavonoids)

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Dissolve the this compound isomer mixture in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Identify the peaks corresponding to the different isomers based on their retention times.

  • Calculate the resolution (Rs) between the peaks to assess the quality of the separation. An Rs value of ≥ 1.5 indicates baseline separation.

Experimental Workflow

The following diagram illustrates the typical workflow for the chiral separation of this compound isomers.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis sample_prep Dissolve this compound Isomer Mixture filter_sample Filter Sample (0.45 µm) sample_prep->filter_sample hplc_system HPLC System with Chiral Column filter_sample->hplc_system mobile_phase_prep Prepare & Degas Mobile Phase injection Inject Sample hplc_system->injection separation Isocratic Elution injection->separation detection UV Detection (280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_id Identify Isomer Peaks chromatogram->peak_id resolution_calc Calculate Resolution (Rs) peak_id->resolution_calc

Chiral HPLC workflow for separating this compound isomers.

Logical Relationship of Chiral Separation

The successful chiral separation of isomers relies on the differential interaction between the enantiomers and the chiral stationary phase. This relationship is depicted in the diagram below.

G cluster_0 Analyte cluster_1 Chiral Stationary Phase cluster_2 Interaction & Separation Isomer_A This compound Isomer A CSP Chiral Selector Isomer_A->CSP interacts with Isomer_B This compound Isomer B Isomer_B->CSP interacts with Interaction_A Stronger Interaction (Longer Retention) CSP->Interaction_A Interaction_B Weaker Interaction (Shorter Retention) CSP->Interaction_B Separation Differential Elution Interaction_A->Separation Interaction_B->Separation

Principle of chiral recognition and separation.

A Comparative Guide to Validated HPLC Methods for the Analysis of (+)-Leucocyanidin and Related Proanthocyanidins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of (+)-Leucocyanidin and other proanthocyanidins, selecting a robust and validated High-Performance Liquid Chromatography (HPLC) method is critical for accurate quantification and characterization. Given that this compound is a flavan-3,4-diol and a precursor to proanthocyanidins, methods validated for the broader class of procyanidins and proanthocyanidins are directly applicable. This guide provides an objective comparison of commonly employed HPLC methodologies, supported by experimental data from various studies.

The analysis of proanthocyanidins is challenging due to their structural complexity, including polymerization and stereoisomerism. The most prevalent HPLC techniques are Normal-Phase (NP-HPLC), Reversed-Phase (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of normal-phase. Each method offers distinct advantages for separating these complex compounds.

Comparative Analysis of Validated HPLC Methods

The selection of an HPLC method depends on the specific analytical goal, such as separating oligomers by size, quantifying specific monomers and dimers, or obtaining a comprehensive profile. Below is a summary of validation parameters for different HPLC methods applied to proanthocyanidin analysis.

Parameter Method 1: NP-HPLC-FLD Method 2: HILIC-UV Method 3: UHPLC-Q-TOF-MS
Analyte(s) Procyanidin Oligomers (up to decamers)Proanthocyanidin A2Crown Procyanidins
Column Diol or Silica-basedHILIC (e.g., Phenominex® Luna 5u)Not specified
Detection Fluorescence (FLD)UV (280 nm)Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)
Linearity (r²) ≥ 0.99 (quadratic fit)[1]≥ 0.9999[2]Not specified
Concentration Range Not specified7.7 - 250 µg/mL[2]Not specified
Accuracy (% Recovery) Not specified96 - 98%[2]88.21 - 107.64%[3]
Precision (% RSD) Reliable and reproducible across labs< 5% (Repeatability and Reproducibility)1.99 - 11.03% (Repeatability)
Limit of Detection (LOD) Not specified1.25 µg/mLNot specified
Limit of Quantification (LOQ) Not specified2.50 µg/mL0.033 mg/L

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for the compared HPLC techniques.

Method 1: Normal-Phase HPLC with Fluorescence Detection (NP-HPLC-FLD)

This method is particularly effective for separating procyanidin oligomers based on their degree of polymerization. A multi-laboratory study validated this approach for quantifying procyanidins in cocoa.

  • Instrumentation : HPLC system equipped with a fluorescence detector. A diol-based column (e.g., 5 μm, 250 mm × 4.6 mm) is commonly used.

  • Mobile Phase : A binary gradient of:

    • Solvent A: Acetonitrile/Acetic Acid (98:2, v/v)

    • Solvent B: Methanol/Water/Acetic Acid (95:3:2, v/v/v)

  • Gradient Elution : A linear gradient is employed to separate oligomers from monomers up to decamers and beyond.

  • Flow Rate : 1.0 mL/min.

  • Detection : Fluorescence detection with excitation at 276 nm and emission at 316 nm.

  • Quantification : Calibration curves are typically generated for each oligomeric class using purified standards. A quadratic fit of peak area versus concentration is often used.

Method 2: Hydrophilic Interaction Liquid Chromatography with UV Detection (HILIC-UV)

This method provides a robust and rapid analysis for specific proanthocyanidins, such as Proanthocyanidin A2.

  • Instrumentation : HPLC system with a UV detector.

  • Column : Phenominex® Luna 5u HILIC column.

  • Mobile Phase : A mixture of 2% acetic acid in water and acetonitrile.

  • Gradient Elution : A step gradient is used, for example:

    • 0-4 min: 5% Acetic Acid / 95% Acetonitrile

    • 5-9 min: 10% Acetic Acid / 90% Acetonitrile

    • 10-14 min: 80% Acetic Acid / 20% Acetonitrile

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 280 nm.

  • Quantification : A calibration curve is constructed by plotting peak areas against known concentrations of a Proanthocyanidin A2 standard.

Method 3: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-Q-TOF-MS)

This high-sensitivity, high-resolution method is ideal for the analysis of specific and novel procyanidins in complex matrices like wine.

  • Instrumentation : UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Mobile Phase :

    • Solvent A: 0.1% (v/v) formic acid in water

    • Solvent B: 0.1% (v/v) formic acid in acetonitrile

  • Gradient Elution : A suitable gradient is developed to achieve separation.

  • Flow Rate : Typically around 200 µL/min for UHPLC-MS applications.

  • Detection : Mass spectrometry, often using electrospray ionization (ESI) in positive ion mode for proanthocyanidins, which can be more sensitive than negative mode.

  • Quantification : Based on the area of the extracted ion chromatogram corresponding to the analyte of interest, with calibration against a pure standard.

Visualizing the Workflow

To ensure reliable and reproducible results, a structured workflow for HPLC method validation is essential. The following diagram illustrates the key stages in this process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Application start Define Analytical Requirements method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability & Reproducibility) accuracy->precision robustness Robustness precision->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis reporting Data Reporting & Review routine_analysis->reporting end_node Validated Method reporting->end_node

Caption: General workflow for HPLC method validation.

This guide provides a comparative overview to assist in the selection of an appropriate HPLC method for this compound and proanthocyanidin analysis. The choice between NP-HPLC, HILIC, and UHPLC-MS will be dictated by the specific research question, available instrumentation, and the complexity of the sample matrix.

References

Unraveling the Complexity of Flavonoid Quantification: A Guide to (+)-Leucocyanidin Cross-reactivity in Common Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of flavonoids is paramount. However, the structural diversity of these polyphenolic compounds presents a significant analytical challenge. This guide provides a comparative analysis of the cross-reactivity of (+)-leucocyanidin, a member of the flavan-3,4-diol subgroup, in two widely used colorimetric flavonoid assays: the aluminum chloride method and the Folin-Ciocalteu assay. Understanding this cross-reactivity is crucial for the accurate interpretation of total flavonoid content and for the selection of appropriate analytical methods.

The inherent structural differences between flavonoid subclasses lead to varied responses in common spectrophotometric assays, often resulting in an over- or underestimation of the total flavonoid content. This guide delves into the structural basis of this cross-reactivity, presents available comparative data, and offers insights into more specific analytical alternatives like High-Performance Liquid Chromatography (HPLC).

The Structural Basis of Varied Reactivity

The reactivity of a flavonoid in a given colorimetric assay is dictated by its chemical structure. Key functional groups determine the ability of a flavonoid to complex with reagents or to be oxidized, the two primary mechanisms of these assays.

This compound, a flavan-3,4-diol, possesses a unique structure that differentiates it from the more commonly quantified flavonols (e.g., quercetin) and flavan-3-ols (e.g., catechin). The most notable difference is the absence of a C4-keto group in the C-ring, a feature critical for the formation of stable complexes in the widely used aluminum chloride assay.

Comparative Performance in Flavonoid Assays

Direct quantitative data on the molar absorptivity of this compound in common flavonoid assays is not extensively available in the scientific literature. However, based on its chemical structure and the known mechanisms of these assays, a qualitative and semi-quantitative comparison can be made. A theoretical study using quantum chemistry has shown that leucocyanidin is among the most reactive flavonoids in electrophilic reactions, comparable to quercetin. This suggests a high potential for reactivity in assays based on redox reactions.

AssayStandardPrincipleReactivity of this compoundCross-reactivity with other Flavonoids
Aluminum Chloride Colorimetric Assay QuercetinChelation of aluminum with the C4-keto group and C3 or C5 hydroxyl groups, and with ortho-dihydroxy groups.Low to Negligible. this compound lacks the C4-keto group, a primary site for complexation.High. Flavonols and flavones with the required functional groups show strong reactivity. Flavan-3-ols like catechin show some reactivity, especially in the presence of a nitrating agent.
Folin-Ciocalteu Assay Gallic AcidReduction of the phosphomolybdic-phosphotungstic acid reagent by phenolic compounds.High. The multiple hydroxyl groups in the A and B rings of this compound make it a potent reducing agent.Very High. This assay measures the total reducing capacity and is not specific to flavonoids, reacting with a wide range of phenolic and even some non-phenolic compounds.
High-Performance Liquid Chromatography (HPLC) Specific flavonoid standardsChromatographic separation based on polarity followed by UV or MS detection.High Specificity. Allows for the separation and individual quantification of this compound.Excellent. Provides distinct quantification of various flavonoids in a complex mixture.

Note: The reactivity levels are inferred from the known chemical principles of the assays and the structure of this compound in the absence of direct, quantitative comparative studies.

Experimental Protocols

Aluminum Chloride Colorimetric Assay for Total Flavonoid Content

This method is based on the formation of a stable colored complex between aluminum chloride and the C-4 keto group and/or hydroxyl groups of certain flavonoids.

Reagents:

  • Standard solution of quercetin (e.g., 1 mg/mL in methanol).

  • Sample extract.

  • 2% Aluminum chloride (AlCl₃) solution in methanol.

  • Methanol.

Procedure:

  • Prepare a series of standard dilutions of quercetin in methanol.

  • In separate test tubes, add 0.5 mL of the sample extract or standard solution.

  • Add 1.5 mL of methanol to each tube.

  • Add 0.1 mL of 10% aluminum chloride solution.

  • Add 0.1 mL of 1 M potassium acetate.

  • Add 2.8 mL of distilled water and mix thoroughly.

  • Incubate the mixture at room temperature for 30 minutes.

  • Measure the absorbance of the solution at a specific wavelength, typically around 415 nm, using a spectrophotometer.

  • Construct a calibration curve using the absorbance values of the quercetin standards.

  • Calculate the total flavonoid content of the sample, expressed as quercetin equivalents (QE).

Folin-Ciocalteu Assay for Total Phenolic Content

This assay measures the total reducing capacity of a sample. Phenolic compounds reduce the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) to produce a blue-colored complex.

Reagents:

  • Standard solution of gallic acid (e.g., 1 mg/mL in water).

  • Sample extract.

  • Folin-Ciocalteu reagent (commercially available, typically diluted 1:10 with distilled water before use).

  • Saturated sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v).

Procedure:

  • Prepare a series of standard dilutions of gallic acid in distilled water.

  • In separate test tubes, add 0.1 mL of the sample extract or standard solution.

  • Add 0.5 mL of diluted Folin-Ciocalteu reagent and mix.

  • After 5 minutes, add 1.5 mL of saturated sodium carbonate solution and mix.

  • Adjust the final volume to 10 mL with distilled water.

  • Incubate the mixture in the dark at room temperature for 2 hours.

  • Measure the absorbance of the solution at a wavelength of approximately 760-765 nm using a spectrophotometer.

  • Construct a calibration curve using the absorbance values of the gallic acid standards.

  • Calculate the total phenolic content of the sample, expressed as gallic acid equivalents (GAE).

High-Performance Liquid Chromatography (HPLC) for Flavonoid Quantification

HPLC offers a highly specific and accurate method for the quantification of individual flavonoids, including this compound.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or mass spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, for example, with a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: e.g., 30°C.

  • Detection: UV detection at a wavelength specific to the flavonoids of interest (e.g., 280 nm for flavan-3-ols and flavan-3,4-diols).

  • Standard: A pure standard of this compound is required for accurate quantification.

Procedure:

  • Prepare a stock solution of the this compound standard and create a series of dilutions to generate a calibration curve.

  • Prepare the sample extract, ensuring it is filtered through a 0.45 µm filter before injection.

  • Inject the standards and samples into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Analytical Workflows

To better illustrate the processes described, the following diagrams outline the experimental workflows for the colorimetric assays and the logical relationship of flavonoid reactivity.

flavonoid_assay_workflow cluster_sample_prep Sample Preparation cluster_assays Colorimetric Assays cluster_measurement Measurement & Analysis start Plant Material / Sample extraction Extraction (e.g., with methanol/ethanol) start->extraction filtration Filtration / Centrifugation extraction->filtration extract Flavonoid Extract filtration->extract alcl3 Aluminum Chloride Assay extract->alcl3 Add AlCl3 Incubate folin Folin-Ciocalteu Assay extract->folin Add Folin Reagent & Na2CO3 Incubate spectro_alcl3 Spectrophotometry (~415 nm) alcl3->spectro_alcl3 spectro_folin Spectrophotometry (~765 nm) folin->spectro_folin data_analysis Data Analysis (vs. Standard Curve) spectro_alcl3->data_analysis spectro_folin->data_analysis result Total Flavonoid/ Phenolic Content data_analysis->result

Fig. 1: General workflow for colorimetric flavonoid assays.

flavonoid_reactivity cluster_functional_groups Key Structural Features cluster_assay_reactivity Assay Reactivity cluster_leucocyanidin This compound Case flavonoid_structure Flavonoid Chemical Structure c4_keto C4-Keto Group flavonoid_structure->c4_keto hydroxyl_groups Hydroxyl Groups (-OH) (Number and Position) flavonoid_structure->hydroxyl_groups ortho_dihydroxy Ortho-dihydroxy (B-ring) flavonoid_structure->ortho_dihydroxy alcl3_reactivity High Reactivity in Aluminum Chloride Assay c4_keto->alcl3_reactivity Essential for strong complexation hydroxyl_groups->alcl3_reactivity Contributes to complexation folin_reactivity High Reactivity in Folin-Ciocalteu Assay hydroxyl_groups->folin_reactivity Act as reducing agents ortho_dihydroxy->alcl3_reactivity Forms acid-labile complexes no_c4_keto Lacks C4-Keto Group no_c4_keto->alcl3_reactivity Leads to low reactivity has_hydroxyls Has Multiple -OH Groups has_hydroxyls->folin_reactivity Leads to high reactivity

Fig. 2: Structural determinants of flavonoid assay reactivity.

Conclusion and Recommendations

The cross-reactivity of this compound in common flavonoid assays is a critical consideration for accurate quantification. Due to the absence of a C4-keto group, its reactivity in the aluminum chloride assay is expected to be minimal, leading to a significant underestimation of its concentration if present in a sample where a flavonol like quercetin is used as the standard. Conversely, its polyphenolic nature suggests a high reactivity in the Folin-Ciocalteu assay, which measures total reducing capacity.

For researchers focused on the specific quantification of this compound and other flavan-3,4-diols, the use of colorimetric assays for "total flavonoid content" is not recommended due to their lack of specificity. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, stands as the superior method for the accurate and precise quantification of individual flavonoids in complex mixtures. When reporting total flavonoid content based on colorimetric assays, it is imperative to specify the standard used and to acknowledge the potential for inaccuracies due to the differential reactivity of various flavonoid subclasses.

A Comparative Analysis of the Antioxidant Capacity of (+)-Leucocyanidin and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of (+)-Leucocyanidin against other well-researched flavonoids. While direct, quantitative experimental data for this compound from standardized antioxidant assays is limited in publicly available literature, this document synthesizes theoretical comparisons and experimental data for structurally related and commonly studied flavonoids to offer a valuable reference for researchers. The antioxidant potential of flavonoids is a cornerstone of their therapeutic interest, and understanding the relative efficacy of compounds like this compound is crucial for the development of new health-promoting agents.

Introduction to this compound and Flavonoid Antioxidant Activity

This compound is a colorless flavan-3,4-diol, a type of flavonoid that serves as a precursor to proanthocyanidins (condensed tannins) in many plants. Flavonoids, a diverse group of polyphenolic compounds, are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in oxidative stress. The antioxidant capacity of a flavonoid is intricately linked to its chemical structure, particularly the arrangement and number of hydroxyl groups.

Theoretical and Structural Comparisons

Quantum chemistry studies provide insights into the intrinsic antioxidant potential of flavonoids by examining their electronic properties. A comparative analysis of leucocyanidin, quercetin, and (+)-catechin suggests that quercetin and leucocyanidin are highly reactive in electrophilic reactions, which is a key aspect of their antioxidant activity[1][2]. The antioxidant and reactive properties of flavonoids are heavily dependent on the bioactive hydroxyl groups within their structures[1].

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity is often measured using various assays, each with a different mechanism. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), ORAC (Oxygen Radical Absorbance Capacity), and FRAP (Ferric Reducing Antioxidant Power) assays.

Table 1: Comparison of IC50 Values from DPPH Assay

The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

FlavonoidDPPH IC50 (µM)Reference
This compound Data not available
Quercetin 4.36 ± 0.10[3]
(+)-Catechin 5.06 ± 0.08[3]

Table 2: Comparison of Trolox Equivalent Antioxidant Capacity (TEAC) from ABTS Assay

TEAC values express the antioxidant capacity of a compound in relation to Trolox, a water-soluble vitamin E analog. Higher TEAC values signify greater antioxidant potential.

FlavonoidABTS TEAC (mM Trolox equivalents/mM)Reference
This compound Data not available
Quercetin Data available but varies significantly with assay conditions
(+)-Catechin Data available but varies significantly with assay conditions

Table 3: Comparison of ORAC Values

The ORAC assay measures the scavenging capacity against peroxyl radicals. The results are typically expressed as micromoles of Trolox Equivalents (TE) per micromole or gram of the compound.

FlavonoidORAC Value (µmol TE/µmol)Reference
This compound Data not available
Quercetin 4.07 - 12.85 (Varies with specific quercetin derivative)
(+)-Catechin Data not available in the reviewed literature

Table 4: Comparison of FRAP Values

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.

FlavonoidFRAP Value (µmol Fe(II)/µmol)Reference
This compound Data not available
Quercetin Data available but varies significantly with assay conditions
(+)-Catechin Data available but varies significantly with assay conditions

Note: The lack of standardized reporting and variations in experimental conditions across different studies can lead to a wide range of reported values for the same compound.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers aiming to conduct their own comparative studies.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture : Add 20 µL of the test flavonoid solution (at various concentrations) to 180 µL of the DPPH solution in a 96-well plate.

  • Incubation : Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement : Measure the absorbance at 515 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the flavonoid.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).

  • Reagent Preparation : Generate the ABTS•⁺ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the ABTS•⁺ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : Mix a small volume of the test flavonoid solution with a larger volume of the diluted ABTS•⁺ solution.

  • Incubation : Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement : Measure the decrease in absorbance at 734 nm.

  • Calculation : The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagent Preparation : Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and Trolox standards.

  • Reaction Mixture : In a 96-well black microplate, add the test flavonoid solution, the fluorescein solution, and incubate at 37°C.

  • Initiation : Add the AAPH solution to initiate the reaction.

  • Measurement : Monitor the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation : The ORAC value is calculated from the net area under the fluorescence decay curve and expressed as Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.

  • Reagent Preparation : Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Reaction Mixture : Add a small volume of the test flavonoid solution to a larger volume of the FRAP reagent.

  • Incubation : Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • Calculation : The FRAP value is determined from a standard curve of FeSO₄·7H₂O and expressed as µmol Fe(II) equivalents per unit of the sample.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the general antioxidant mechanism of flavonoids and a typical experimental workflow.

Flavonoid_Antioxidant_Mechanism cluster_reaction Radical Scavenging ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Causes Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Reduced by Flavonoid Flavonoid Flavonoid (e.g., Leucocyanidin) Stable_Radical Stable Flavonoid Radical Flavonoid->Stable_Radical Donates H• or e-

Caption: General mechanism of flavonoid antioxidant action via radical scavenging.

Antioxidant_Assay_Workflow start Start: Sample Preparation (Flavonoid Solutions) assay_prep Assay Reagent Preparation (e.g., DPPH, ABTS•⁺) start->assay_prep reaction Incubation of Flavonoid with Assay Reagent start->reaction assay_prep->reaction measurement Spectrophotometric/ Fluorometric Measurement reaction->measurement data_analysis Data Analysis (Calculation of IC50 or TEAC) measurement->data_analysis comparison Comparison of Antioxidant Capacities data_analysis->comparison

Caption: A simplified workflow for in vitro antioxidant capacity assays.

References

Unraveling the Complexity: A Comparative Guide to the Structural Elucidation of (+)-Leucocyanidin Condensation Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate structures of (+)-Leucocyanidin condensation products, also known as proanthocyanidins (PACs), is crucial for harnessing their therapeutic potential. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to aid in the structural elucidation of these complex biopolymers.

This compound, a flavan-3,4-diol, serves as a key intermediate in the biosynthesis of condensed tannins.[1] Its condensation with flavan-3-ols like (+)-catechin leads to the formation of a diverse array of oligomeric and polymeric procyanidins.[2][3][4] The exceptional rapidity of this condensation at mild acidic pH highlights the transient nature of leucocyanidins in plant extracts and the predominance of the resulting condensed tannins.[3] Elucidating the precise structure of these condensation products—including their degree of polymerization (DP), interflavan linkage types (B-type or A-type), and constituent monomeric units—is a significant analytical challenge.

Comparative Analysis of Analytical Techniques

A variety of analytical techniques are employed to characterize the complex structures of PACs. The choice of method often depends on the specific structural information required, such as the mean degree of polymerization (mDP), monomer composition, or the identity of individual oligomers.

Analytical TechniqueInformation ProvidedAdvantagesLimitationsReference
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) Separation and identification of individual oligomers, determination of DP up to a certain limit.High resolution and sensitivity, provides molecular weight information for individual components.Co-elution of larger polymers (DP > 10) can occur, making quantification difficult.
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) Determination of the molecular weight distribution of the polymer mixture, providing information on the DP range.High mass range, tolerant to impurities, good for analyzing complex mixtures without extensive separation.Does not provide information on the sequence or linkage types of the monomers.
NMR Spectroscopy (Nuclear Magnetic Resonance) Detailed structural information, including stereochemistry (2,3-cis vs. 2,3-trans) and linkage positions.Provides unambiguous structural data.Requires pure compounds and can be less sensitive for high molecular weight polymers.
Acid-Catalysis with Nucleophilic Capture (e.g., Phloroglucinolysis, Thiolysis) Mean degree of polymerization (mDP) and monomer composition (terminal and extension units).Provides quantitative data on the overall polymer structure.Destructive method, only provides average structural information, not the sequence.
Colorimetric Assays (e.g., Vanillin Assay, DMAC method) Quantification of total proanthocyanidin content.Fast and inexpensive.Not selective for different types of PACs (A-type vs. B-type) and can be influenced by other phenolic compounds.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results in the structural analysis of PACs.

Acid-Catalysis with Phloroglucinol (Phloroglucinolysis)

This degradative method is widely used to determine the mDP and the nature of the constituent flavan-3-ol units. The proanthocyanidin polymer is cleaved under acidic conditions in the presence of a nucleophile, phloroglucinol. This reaction releases the terminal flavan-3-ol unit as a free monomer and the extension units as their phloroglucinol adducts, which can then be analyzed by HPLC.

Protocol:

  • Prepare a reagent solution of 0.1 N HCl in methanol containing 50 g/L phloroglucinol and 10 g/L ascorbic acid (to prevent oxidation).

  • Dissolve the isolated proanthocyanidin sample in the reagent solution (e.g., at a concentration of 5 g/L).

  • Incubate the reaction mixture at 50°C for 20 minutes.

  • Stop the reaction by adding 5 volumes of 40 mM aqueous sodium acetate.

  • Analyze the resulting solution by reversed-phase HPLC.

A modified microwave-assisted phloroglucinolysis has been shown to significantly reduce the reaction time to 30 seconds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique is powerful for the separation and identification of individual proanthocyanidin oligomers.

Protocol:

  • Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for the separation of PACs based on their degree of polymerization. Normal-phase HPLC can also be effective for separating oligomers up to a DP of 10.

  • Mobile Phase: Employ a gradient elution system, for example, with a mobile phase consisting of acidified water and acetonitrile.

  • Mass Spectrometric Detection: Couple the HPLC system to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, to obtain accurate mass data for the eluting compounds.

  • Identification: Identify the PACs based on their retention time and the mass-to-charge ratio (m/z) of their molecular ions.

Visualizing the Processes

Diagrams can help to clarify complex experimental workflows and chemical reactions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Proanthocyanidin Sample extraction Extraction & Purification start->extraction reaction Phloroglucinolysis (Acid + Phloroglucinol) extraction->reaction hplc HPLC Separation reaction->hplc ms Mass Spectrometry Detection hplc->ms data Data Analysis (mDP, Monomer Ratio) ms->data condensation_pathway leucocyanidin This compound dimer Procyanidin Dimers (e.g., B3, B6) leucocyanidin->dimer + (+)-Catechin catechin (+)-Catechin catechin->dimer trimer Procyanidin Trimers (e.g., C2) dimer->trimer + this compound tetramer Procyanidin Tetramer trimer->tetramer + this compound

References

A Comparative In Vivo Analysis of (+)-Leucocyanidin and Its Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo comparative studies on (+)-Leucocyanidin and its specific glycosides are limited in publicly available scientific literature. This guide provides a comparative analysis using data from its closely related and extensively studied aglycone, cyanidin, and its glycosides as a surrogate. The findings presented here are intended to serve as a valuable reference for researchers, scientists, and drug development professionals, offering insights into the potential in vivo behavior of this compound and its derivatives.

Executive Summary

This guide offers an objective comparison of the in vivo performance of the flavonoid aglycone, represented by cyanidin, and its glycosidic forms. The available data suggests that while the aglycone may be more readily absorbed, its glycosides exhibit enhanced stability and prolonged presence in the bloodstream, potentially leading to comparable or even superior biological activity in vivo. This comparison is based on pharmacokinetic parameters, efficacy in terms of antioxidant activity, and metabolic pathways elucidated from various preclinical studies.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of Cyanidin and Its Glycosides in Rats
CompoundAnimal ModelDosageCmaxTmaxAUCBioavailabilityReference
Cyanidin-3-O-glucosideWistar Rats0.9 mmol/kg (oral)Rapidly appeared in plasma---[1]
Cyanidin-3-glucosideMale Rats300 mg/kg (oral)Peaked at 30 min30 min-~0.5-1.5%[2]
Cyanidin-3-rutinosideWistar Rats800 µmol/kg (oral)850 ± 120 nmol/L0.5-2.0 h--[3]
Cyanidin-3-glucoside & Cyanidin-3-rutinosideWistar RatsMulberry Extract-15 min2.76 ± 0.88 µg·h/mL (plasma)-[4]
Cyanidin-3-O-galactosideSprague-Dawley Rats300 mg/kg (gavage)2967.29 ± 556.71 ng/mL0.25 h--[5]

Note: A direct comparison is challenging due to variations in experimental conditions across studies. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Table 2: In Vivo Efficacy - Antioxidant Activity
CompoundModelKey FindingsReference
Cyanidin & Cyanidin-3-O-glucosideIn vivo (general review)Both exhibit significant antioxidant and anti-inflammatory properties. Glycosylation can improve stability and in vivo activity.
Cyanidin glycosidesWistar RatsIncreased plasma antioxidant capacity after oral administration of a mulberry extract rich in cyanidin glycosides.
Cyanidin-3-O-glucosideIn vivo (general review)Considered one of the most effective antioxidants in dietary plants.

Experimental Protocols

General Protocol for In Vivo Pharmacokinetic Study of Flavonoids in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Housing: Rats are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water. It is important to use a flavonoid-free diet to avoid interference with the analysis.

  • Administration: The test compound (aglycone or glycoside) is administered orally via gavage. The compound is typically dissolved or suspended in a vehicle like water, saline, or a solution containing a small amount of an organic solvent like ethanol or DMSO.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration. Samples are collected into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Sample Analysis: The concentration of the compound and its metabolites in plasma is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or UV detection.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using appropriate software.

Mandatory Visualization

Metabolic_Pathway_of_Cyanidin_Glycosides Oral Ingestion of Cyanidin Glycosides Oral Ingestion of Cyanidin Glycosides Stomach & Small Intestine Stomach & Small Intestine Oral Ingestion of Cyanidin Glycosides->Stomach & Small Intestine Absorption Absorption Stomach & Small Intestine->Absorption Intact Glycosides Colon Colon Stomach & Small Intestine->Colon Unabsorbed Glycosides Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Absorption->Liver (First-Pass Metabolism) Systemic Circulation Systemic Circulation Liver (First-Pass Metabolism)->Systemic Circulation Metabolites (Glucuronides, Sulfates) & Intact Glycosides Kidney Kidney Systemic Circulation->Kidney Excretion (Urine) Excretion (Urine) Kidney->Excretion (Urine) Microbial Degradation Microbial Degradation Colon->Microbial Degradation Microbial Degradation->Systemic Circulation Degradation Products (e.g., Phenolic Acids) Excretion (Feces) Excretion (Feces) Microbial Degradation->Excretion (Feces)

Caption: Metabolic pathway of orally administered cyanidin glycosides.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Oral Administration Oral Administration Fasting->Oral Administration Serial Blood Sampling Serial Blood Sampling Oral Administration->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Plasma Separation->Sample Analysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Analysis (LC-MS/MS)->Pharmacokinetic Analysis

Caption: Workflow for an in vivo pharmacokinetic study in rats.

References

Confirming the enzymatic conversion of (+)-Leucocyanidin to cyanidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficient synthesis of bioactive compounds is paramount. This guide provides a comparative analysis of the enzymatic conversion of (+)-Leucocyanidin to cyanidin, a key anthocyanidin with significant antioxidant properties. We delve into the established enzymatic pathway, compare it with alternative production methods, and provide detailed experimental protocols to support further research and development.

The transformation of colorless this compound into the reddish-purple pigment cyanidin is a critical step in the biosynthesis of a wide range of anthocyanins found in nature. This conversion is primarily facilitated by the enzyme Leucocyanidin Dioxygenase (LDOX), also known as Anthocyanidin Synthase (ANS). This enzyme belongs to the family of 2-oxoglutarate-dependent dioxygenases and plays a pivotal role in the flavonoid pathway in plants.[1]

Comparing Production Methods: Enzymatic vs. Chemical Synthesis

The production of cyanidin can be approached through both enzymatic and chemical synthesis routes. While both methods can yield the desired product, they differ significantly in terms of specificity, yield, and environmental impact.

Production MethodKey FeaturesAdvantagesDisadvantages
Enzymatic Synthesis Utilizes Leucocyanidin Dioxygenase (LDOX/ANS) to catalyze the conversion of this compound to cyanidin. Requires co-factors such as 2-oxoglutarate, Fe²⁺, and ascorbate.High specificity, leading to fewer byproducts. Environmentally friendly process under mild reaction conditions.In vitro, cyanidin can be a minor product with the formation of dihydroquercetin and quercetin as major byproducts.[2] The yield of cyanidin is often not explicitly quantified in literature.
Chemical Synthesis Involves multi-step chemical reactions to synthesize cyanidin or its derivatives. Often requires protecting groups and harsh reaction conditions.Can be scaled up for large-scale production.Often results in poor yields and the formation of multiple isomers and byproducts, requiring extensive purification.[3][4] The use of hazardous reagents and solvents raises environmental concerns.

The Enzymatic Conversion Pathway of this compound to Cyanidin

The enzymatic conversion of this compound to cyanidin by LDOX/ANS is a complex oxidative process. The simplified pathway is illustrated below.

Enzymatic_Conversion Leucocyanidin This compound LDOX LDOX/ANS Leucocyanidin->LDOX Cofactors 2-Oxoglutarate, O₂, Fe²⁺, Ascorbate Cofactors->LDOX Intermediate Unstable Intermediates LDOX->Intermediate Oxidation Cyanidin Cyanidin Intermediate->Cyanidin Byproducts Dihydroquercetin, Quercetin Intermediate->Byproducts

Caption: Enzymatic conversion of this compound to cyanidin by LDOX/ANS.

Experimental Workflow for In Vitro Enzymatic Assay

This workflow outlines the key steps for performing an in vitro assay to confirm the enzymatic conversion of this compound to cyanidin using recombinant LDOX/ANS.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Recombinant_LDOX Recombinant_LDOX Incubation Incubation Recombinant_LDOX->Incubation Substrate_Solution This compound Solution Substrate_Solution->Incubation Cofactor_Mix Cofactor Mix (2-oxoglutarate, FeSO₄, Ascorbate) Cofactor_Mix->Incubation Reaction_Buffer Reaction Buffer Reaction_Buffer->Incubation Reaction_Quenching Reaction Quenching (e.g., acid) Incubation->Reaction_Quenching Extraction Product Extraction (e.g., ethyl acetate) Reaction_Quenching->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Experimental workflow for the in vitro LDOX/ANS assay.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in confirming the enzymatic conversion of this compound to cyanidin.

Expression and Purification of Recombinant LDOX/ANS
  • Gene Cloning and Expression: The coding sequence for LDOX/ANS from a plant source (e.g., Arabidopsis thaliana, Petunia hybrida) is cloned into an appropriate expression vector (e.g., pET vector) with a suitable tag (e.g., His-tag) for purification. The vector is then transformed into a suitable expression host, such as Escherichia coli BL21(DE3).[2]

  • Protein Expression: The transformed E. coli cells are cultured in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 16-20°C) for several hours to enhance protein solubility.

  • Cell Lysis and Protein Purification: The cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or other appropriate methods. The crude cell lysate is then clarified by centrifugation. The supernatant containing the soluble recombinant LDOX/ANS is loaded onto a purification column (e.g., Ni-NTA affinity chromatography for His-tagged proteins). The column is washed, and the purified protein is eluted using an appropriate elution buffer.

  • Protein Verification: The purity and size of the recombinant protein are verified by SDS-PAGE analysis. The protein concentration is determined using a standard protein assay (e.g., Bradford assay).

In Vitro LDOX/ANS Enzyme Assay
  • Reaction Mixture Preparation: A typical reaction mixture (e.g., 100 µL total volume) contains the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5):

    • Purified recombinant LDOX/ANS enzyme (concentration to be optimized, e.g., 1-5 µg)

    • This compound substrate (e.g., 50-100 µM)

    • 2-oxoglutarate (e.g., 1 mM)

    • FeSO₄ (e.g., 50 µM)

    • Sodium ascorbate (e.g., 2 mM)

  • Enzyme Reaction: The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). A control reaction without the enzyme or substrate should be included.

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of an acid (e.g., HCl or formic acid) to lower the pH. The products are then extracted from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

  • Product Analysis and Quantification: The extracted products are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions: A C18 reverse-phase column is typically used with a gradient elution system of two mobile phases (e.g., mobile phase A: 0.1% formic acid in water; mobile phase B: acetonitrile).

    • Detection: The eluting compounds are monitored using a Diode Array Detector (DAD) at specific wavelengths (e.g., 520 nm for cyanidin and 280 nm for leucocyanidin and other flavonoids).

    • Quantification: The concentration of cyanidin and other products is determined by comparing the peak areas to those of authentic standards of known concentrations.

References

Evaluating the role of (+)-Leucocyanidin in the astringency of wine compared to other tannins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced contributions of different tannins to the astringency of wine is crucial. This guide provides a comparative evaluation of (+)-Leucocyanidin's role in this complex sensory attribute, contextualized with other significant wine tannins. Due to the limited direct research on this compound, its properties are largely inferred from its chemical nature as a flavan-3,4-diol and its role as a precursor to proanthocyanidins.

Astringency, the sensation of dryness and puckering in the mouth, is a key quality parameter in red wine. This tactile sensation is primarily caused by the interaction and precipitation of tannins with salivary proteins.[1][2] The intensity and quality of astringency are influenced by the concentration and structure of the tannins present, including their size, flexibility, and the nature of their constituent units.[3][4]

Comparative Analysis of Wine Tannins

Tannin ClassKey ExamplesTypical Degree of Polymerization (DP)General Contribution to AstringencySupporting Observations
Flavan-3-ol Monomers (+)-Catechin, (-)-Epicatechin1Primarily bitterness, with some contribution to astringency.Epicatechin is generally perceived as more bitter and astringent than catechin.
Proanthocyanidin Oligomers Procyanidins (dimers, trimers)2-10Astringency increases with the degree of polymerization.Trimers are generally more astringent than dimers and monomers.
Proanthocyanidin Polymers Condensed Tannins>10Major contributors to the intensity of astringency.Larger, more water-soluble tannins are perceived as more astringent.
Hydrolysable Tannins Gallotannins, EllagitanninsN/AAlso contribute to astringency, but are typically found in lower concentrations in wine unless aged in oak.Can be perceived as highly astringent.

This compound, as a flavan-3,4-diol, is a monomeric precursor to proanthocyanidins. In its monomeric form, its contribution to astringency is likely to be less significant than its polymeric derivatives. The crucial role of this compound lies in its ability to polymerize with other flavan-3-ols, such as (+)-catechin, to form the more astringent proanthocyanidin oligomers and polymers.

Experimental Protocols for Astringency Evaluation

The assessment of astringency relies on both sensory and analytical methods to provide a comprehensive understanding of a tannin's impact.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

Sensory analysis by a trained panel remains the gold standard for evaluating the complex perception of astringency.

Methodology:

  • Panel Training: A panel of assessors is trained to identify and quantify different sensory attributes of wine, including various sub-qualities of astringency (e.g., 'drying', 'puckering', 'roughing').

  • Standard Solutions: Panelists are familiarized with astringency using standard solutions, such as tannic acid or aluminum sulphate, at varying concentrations.

  • Evaluation: Wine samples or model wine solutions containing specific tannins are presented to the panel in a controlled environment.

  • Scoring: Assessors rate the intensity of astringency and its sub-qualities on a quantitative scale (e.g., a continuous line scale from 'not astringent' to 'very astringent').

  • Data Analysis: The collected data is statistically analyzed to determine significant differences in astringency between samples.

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel_Training Panel Training Sample_Eval Sample Evaluation Panel_Training->Sample_Eval Standard_Prep Standard Solution Preparation Standard_Prep->Sample_Eval Data_Collection Data Collection & Scoring Sample_Eval->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis

Sensory analysis workflow for astringency evaluation.
Analytical Technique: Protein Precipitation Assay

This in vitro method mimics the interaction between tannins and salivary proteins, providing an objective measure of a tannin's potential to elicit an astringent response.

Methodology:

  • Protein Solution Preparation: A solution of a model salivary protein, such as bovine serum albumin (BSA) or a mixture of human salivary proteins, is prepared in a buffer solution.

  • Tannin Interaction: The tannin solution (e.g., isolated this compound or other tannins) is mixed with the protein solution.

  • Incubation: The mixture is incubated to allow for the formation of tannin-protein complexes.

  • Precipitate Separation: The insoluble tannin-protein complexes are separated by centrifugation.

  • Quantification: The amount of precipitated protein is quantified, often by measuring the protein remaining in the supernatant using methods like the Bradford assay or by analyzing the precipitate itself.

Protein_Precipitation_Workflow cluster_reaction Reaction cluster_separation Separation cluster_quantification Quantification Protein_Sol Protein Solution Mixing Mixing & Incubation Protein_Sol->Mixing Tannin_Sol Tannin Solution Tannin_Sol->Mixing Centrifugation Centrifugation Mixing->Centrifugation Supernatant_Analysis Supernatant Analysis Centrifugation->Supernatant_Analysis Precipitate_Analysis Precipitate Analysis Centrifugation->Precipitate_Analysis

Workflow for the protein precipitation assay.

The Signaling Pathway of Astringency Perception

The sensation of astringency is primarily a tactile one, resulting from the loss of lubrication in the oral cavity.

Astringency_Pathway Tannins Tannins (e.g., Proanthocyanidins) Complex_Formation Tannin-Protein Complex Formation Tannins->Complex_Formation Salivary_Proteins Salivary Proteins (e.g., Proline-Rich Proteins) Salivary_Proteins->Complex_Formation Precipitation Aggregation & Precipitation Complex_Formation->Precipitation Lubrication_Loss Loss of Salivary Lubrication Precipitation->Lubrication_Loss Mechanoreceptors Activation of Oral Mechanoreceptors Lubrication_Loss->Mechanoreceptors Brain Perception of Astringency Mechanoreceptors->Brain

Simplified signaling pathway for the perception of astringency.

Conclusion

While direct experimental data on the astringency of this compound is limited, its role as a fundamental building block of proanthocyanidins places it at the origin of wine's characteristic astringency. In its monomeric form, its impact is likely modest compared to its polymeric derivatives. The key to understanding its contribution lies in its conversion to oligomeric and polymeric proanthocyanidins, which are the primary drivers of the astringent sensation in wine. Future research focusing on the sensory properties of purified flavan-3,4-diols and their initial polymerization products would provide a more precise understanding of their specific role in the complex sensory profile of wine.

References

Safety Operating Guide

Proper Disposal of (+)-Leucocyanidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, pure, uncontaminated (+)-Leucocyanidin is not classified as a hazardous substance and can typically be disposed of as non-hazardous waste. However, solutions and contaminated materials require careful consideration of all components before disposal.

This guide provides detailed procedures for the safe and compliant disposal of this compound, a colorless leucoanthocyanidin compound used in various research applications. While the pure substance is not considered hazardous, it is imperative for researchers, scientists, and drug development professionals to adhere to proper laboratory practices and consider the context of the waste being generated.

Safety and Handling Precautions

Before disposal, ensure that all personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is worn. Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of contact, follow standard first-aid measures.

Disposal Decision Workflow

The appropriate disposal route for this compound depends on its form (solid or in solution) and whether it is contaminated with other hazardous chemicals. The following workflow provides a step-by-step decision-making process for its disposal.

G cluster_0 Start: this compound Waste cluster_1 Initial Assessment cluster_2 Disposal Routes cluster_3 Final Actions start Waste containing This compound is_pure Is the waste pure This compound? start->is_pure non_hazardous Dispose as Non-Hazardous Waste is_pure->non_hazardous Yes (Solid) evaluate_mixture Evaluate Hazards of Entire Mixture/Solution is_pure->evaluate_mixture No (Solution/Mixture) follow_institutional_rules Follow Institutional & Local Regulations non_hazardous->follow_institutional_rules consult_sds Consult SDS of all components evaluate_mixture->consult_sds hazardous_waste Dispose as Hazardous Chemical Waste hazardous_waste->follow_institutional_rules consult_sds->hazardous_waste

Essential Safety and Logistical Information for Handling (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides comprehensive, procedural information for the safe handling and disposal of (+)-Leucocyanidin, a colorless leucoanthocyanidin. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and maintain a safe research environment[1].

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical for minimizing direct contact with this compound, whether in solid form or in solution. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

ScenarioRequired PPESpecifications and Best Practices
Routine Handling of Solid this compound (e.g., weighing, transferring)• Eye Protection• Protective Gloves• Laboratory CoatEye Protection: Chemical splash goggles are mandatory to protect against dust particles.• Protective Gloves: Nitrile gloves are recommended. Regularly inspect gloves for any signs of degradation or punctures before and during use.• Laboratory Coat: A long-sleeved lab coat is essential to protect the skin from potential contamination[2].
Preparing Solutions of this compound (with solvents like DMSO, PEG300, Tween-80)• Eye Protection• Solvent-Resistant Gloves• Laboratory Coat• Adequate VentilationEye Protection: Chemical splash goggles are required. A face shield may be necessary when handling larger volumes.• Solvent-Resistant Gloves: Due to Dimethyl Sulfoxide's (DMSO) ability to penetrate the skin, butyl rubber gloves are recommended when it is used as a solvent[3][4]. For other solvents like PEG300 and Tween-80, nitrile gloves are generally sufficient.• Laboratory Coat: A long-sleeved lab coat is mandatory.• Adequate Ventilation: Work should be conducted in a chemical fume hood to minimize inhalation of solvent vapors[5].
Spill Cleanup • All PPE for Routine Handling• Respiratory Protection (for large spills of solid)Respiratory Protection: For significant spills of powdered this compound, a respirator (e.g., N95) is necessary to prevent inhalation of dust particles.• For liquid spills involving solvents, ensure adequate ventilation and follow solvent-specific spill cleanup procedures.
Emergency Response (e.g., large, uncontrolled release)• All PPE for Spill Cleanup• Full-Face Respirator• Chemical-Resistant SuitFull-Face Respirator: In emergency situations with a high potential for exposure, a full-face respirator offers the highest level of respiratory and facial protection.• Chemical-Resistant Suit: A disposable, chemical-resistant suit should be worn to prevent any contact with the hazardous material.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety and experimental accuracy.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Conduct all handling of powdered this compound and preparation of its solutions within a certified chemical fume hood to ensure adequate ventilation.

2. Handling the Solid Compound:

  • Before handling, put on all required PPE as outlined in the table above.

  • Carefully weigh the desired amount of this compound on a tared weigh boat or paper.

  • Minimize the creation of dust by handling the powder gently.

  • Clean any minor spills of the powder immediately with a damp cloth or paper towel.

3. Preparing Solutions:

  • Common solvents for flavonoids like this compound include DMSO, PEG300, and Tween-80.

  • When preparing a stock solution, slowly add the solvent to the pre-weighed solid compound to avoid splashing.

  • If using DMSO, be aware of its ability to facilitate the absorption of other chemicals through the skin. Handle with extreme care and use appropriate gloves.

  • For difficult-to-dissolve compounds, gentle heating or sonication may be used to aid dissolution.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • While this compound itself is not classified as hazardous, any solutions prepared with hazardous solvents (e.g., DMSO) must be treated as hazardous waste.

2. Solid Waste Disposal:

  • Dispose of uncontaminated solid this compound as non-hazardous chemical waste, in accordance with your institution's guidelines. This may involve placing it in a designated solid waste container for pickup by environmental health and safety personnel.

  • Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a sealed bag and disposed of in the appropriate laboratory waste stream.

3. Liquid Waste Disposal:

  • Aqueous solutions of this compound with no other hazardous components may be eligible for drain disposal, but only after consulting and receiving approval from your institution's environmental health and safety office. The pH of the solution should be neutral (between 6 and 8) before drain disposal.

  • Solutions of this compound in organic solvents like DMSO must be collected as hazardous chemical waste. Dispose of this waste in a clearly labeled, sealed, and appropriate waste container. Do not mix incompatible waste streams.

4. Empty Container Disposal:

  • Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate from the first rinse should be collected and disposed of as chemical waste. Subsequent rinses may be disposed of down the drain. After rinsing and air-drying, deface the label and dispose of the container in the appropriate recycling or solid waste bin as per institutional policy.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow Workflow for PPE Selection: this compound Handling cluster_start Start cluster_tasks Task Assessment cluster_ppe PPE Requirements start Identify Task weighing Weighing/Handling Solid start->weighing solution_prep Preparing Solution start->solution_prep spill_cleanup Spill Cleanup start->spill_cleanup ppe_basic Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles weighing->ppe_basic Requires solution_prep->ppe_basic Start with ppe_solvent Solvent-Specific PPE: - Chemical Fume Hood - Solvent-Resistant Gloves (e.g., Butyl for DMSO) solution_prep->ppe_solvent Add if using solvents spill_cleanup->ppe_basic Start with ppe_spill Spill Response PPE: - N95 Respirator (for large powder spill) - Follow solvent spill protocol spill_cleanup->ppe_spill Add as needed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Leucocyanidin
Reactant of Route 2
(+)-Leucocyanidin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。